3-(Trifluoromethyl)phenylthiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2S/c9-8(10,11)5-2-1-3-6(4-5)13-7(12)14/h1-4H,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRUQAYFMKZMPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352856 | |
| Record name | 3-(Trifluoromethyl)phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1736-70-5 | |
| Record name | 1736-70-5 | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 3-(Trifluoromethyl)phenylthiourea | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20352856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)phenylthiourea | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
3-(Trifluoromethyl)phenylthiourea chemical properties and structure
An In-depth Technical Guide to 3-(Trifluoromethyl)phenylthiourea: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile molecule with significant applications in medicinal chemistry and materials science. We will delve into its core chemical properties, molecular structure, synthesis, and its role as a pivotal building block in the development of novel therapeutic agents and organocatalysts. This document is intended for researchers, chemists, and professionals in drug development seeking a detailed understanding of this compound's scientific and practical significance.
Core Physicochemical and Structural Characteristics
This compound, with the CAS Number 1736-70-5, is a substituted thiourea derivative that has garnered considerable interest due to the unique electronic properties conferred by the trifluoromethyl (CF3) group.[1][2] This group significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable scaffold in modern chemical research.[3]
Physicochemical Data Summary
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory applications.
| Property | Value | Source(s) |
| CAS Number | 1736-70-5 | [1][2] |
| Molecular Formula | C8H7F3N2S | [1][2][4] |
| Molecular Weight | 220.22 g/mol | [4][5] |
| Melting Point | 104-108 °C | [1][2] |
| Boiling Point | 264.6 °C at 760 mmHg | [1] |
| Density | 1.457 g/cm³ | [1] |
| Flash Point | 113.8 °C | [1] |
| Appearance | White to light yellow crystalline powder | [6] |
Molecular Structure and Conformation
The structure of this compound is characterized by a central thiourea moiety (-NH-C(=S)-NH-) linked to a phenyl ring substituted with a trifluoromethyl group at the meta-position.
-
IUPAC Name: [3-(Trifluoromethyl)phenyl]thiourea[4]
-
SMILES String: NC(=S)Nc1cccc(c1)C(F)(F)F
-
InChI Key: WKRUQAYFMKZMPJ-UHFFFAOYSA-N
The trifluoromethyl group is a strong electron-withdrawing group, which increases the acidity of the N-H protons of the thiourea functional group.[7] This enhanced acidity is a key factor in its ability to act as a hydrogen-bond donor, a property that is crucial for its applications in organocatalysis and its interaction with biological macromolecules.[7][8] The thiourea group itself is known to exist in a tautomeric equilibrium between the thione and thiol forms, although it predominantly exists in the thione form in most conditions.[9]
Synthesis and Reactivity
The synthesis of this compound is typically achieved through a straightforward and high-yielding reaction. Understanding the synthetic pathway is crucial for researchers who wish to produce this compound or its derivatives.
General Synthesis Pathway
The most common laboratory-scale synthesis involves the reaction of 3-(trifluoromethyl)aniline with an appropriate isothiocyanate precursor. A general and reliable method is the reaction with commercially available aliphatic or aromatic isothiocyanates.[10] For the parent compound, this involves the reaction of 3-(trifluoromethyl)phenyl isothiocyanate with ammonia. The isothiocyanate intermediate itself can be synthesized from 3-(trifluoromethyl)aniline.[11]
The overall reaction scheme is as follows:
Caption: General two-step synthesis of this compound.
Detailed Experimental Protocol
This protocol describes the synthesis of a substituted derivative as an illustrative example, adapted from published procedures.[10] The synthesis of the parent compound follows a similar logic using ammonia in the final step.
Objective: To synthesize a 1,3-disubstituted thiourea derivative from 3-(trifluoromethyl)aniline.
Materials:
-
3-(Trifluoromethyl)aniline
-
Aromatic or Aliphatic Isothiocyanate (e.g., Phenyl isothiocyanate)
-
Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3-(trifluoromethyl)aniline in the anhydrous solvent.
-
Reagent Addition: To this solution, add 1.05 equivalents of the selected isothiocyanate dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure thiourea derivative.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Applications in Drug Discovery and Development
The this compound scaffold is a cornerstone in the design of new therapeutic agents due to its broad spectrum of biological activities.[12]
Antimicrobial and Antiviral Activity
Derivatives of this compound have demonstrated potent activity against a range of pathogens.
-
Antibacterial: These compounds show significant inhibition against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis.[5][10] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are responsible for managing DNA topology during replication.[5][10]
-
Antiviral: Certain derivatives have also been evaluated for their activity against a panel of DNA and RNA viruses, with some showing notable cytotoxicity against host cells, a critical parameter in antiviral drug development.[10]
Anticancer Properties
The cytotoxic potential of this compound analogs against various cancer cell lines is well-documented.[12]
-
High Cytotoxicity: Analogs have shown high efficacy against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, often with greater potency than the standard chemotherapeutic agent cisplatin.[12]
-
Mechanism of Action: The anticancer effects are mediated through multiple pathways. These compounds are known to be potent inducers of apoptosis (programmed cell death) in cancer cells.[12] Furthermore, they can modulate inflammatory pathways by inhibiting the secretion of cytokines like Interleukin-6 (IL-6), which is often implicated in cancer progression.[12]
Caption: Dual mechanism of anticancer action.
Organocatalysis
The ability of the thiourea moiety to form double hydrogen bonds allows it to act as an effective organocatalyst. The presence of the electron-withdrawing trifluoromethyl group enhances the hydrogen-bond donating capacity, making these compounds particularly effective in activating substrates and stabilizing transition states in a variety of organic reactions.[7][8]
Analytical Characterization Workflow
Proper characterization is essential to confirm the identity and purity of synthesized this compound. A standard workflow involves a combination of spectroscopic and chromatographic techniques.
Caption: Standard workflow for analytical characterization.
-
¹H and ¹³C NMR: Will confirm the carbon-hydrogen framework and the successful incorporation of the aromatic and thiourea moieties.
-
¹⁹F NMR: Is a definitive technique to confirm the presence and electronic environment of the trifluoromethyl group.
-
FT-IR: Will show characteristic peaks for N-H stretching (around 3100-3400 cm⁻¹) and the C=S thiocarbonyl stretch (around 1300-1400 cm⁻¹).
-
Mass Spectrometry: Will confirm the molecular weight of the compound (220.22 g/mol ).[4][5]
Safety and Handling
This compound is classified as harmful and an irritant.
-
Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[4]
-
Precautionary Measures: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is a molecule of significant academic and industrial importance. Its robust synthesis, coupled with the advantageous properties imparted by the trifluoromethyl group, makes it a privileged scaffold in medicinal chemistry and a powerful tool in organocatalysis. The continued exploration of its derivatives promises to yield novel compounds with enhanced therapeutic efficacy and catalytic activity.
References
- 1. Thiourea,N-[3-(trifluoromethyl)phenyl] | CAS#:1736-70-5 | Chemsrc [chemsrc.com]
- 2. parchem.com [parchem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C8H7F3N2S | CID 735844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [3-(trifluoromethyl)phenyl]thiourea | CymitQuimica [cymitquimica.com]
- 6. 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | 1060-92-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]
- 12. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-(3-(trifluoromethyl)phenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis of 1-(3-(trifluoromethyl)phenyl)thiourea, a molecule of significant interest in medicinal chemistry and materials science. The trifluoromethylphenyl moiety is a common feature in pharmacologically active compounds, valued for its ability to enhance metabolic stability and binding affinity. This document details the chemical principles, reaction mechanisms, and practical execution of the synthesis, empowering researchers to confidently replicate and adapt this procedure.
Strategic Overview of the Synthesis
The synthesis of 1-(3-(trifluoromethyl)phenyl)thiourea is most effectively achieved through a two-step process. This strategy hinges on the initial formation of a reactive isothiocyanate intermediate, which is subsequently captured by an amine nucleophile. This approach is favored for its high yields and the relative ease of purification of the final product.
The overall synthetic pathway can be visualized as follows:
Figure 1: High-level overview of the two-step synthesis of 1-(3-(trifluoromethyl)phenyl)thiourea.
Mechanistic Insights and Rationale
Step 1: Synthesis of 3-(Trifluoromethyl)phenyl Isothiocyanate
The conversion of an aniline to an isothiocyanate is a cornerstone of thiourea synthesis. The most common and effective method involves the use of thiophosgene (CSCl₂) or a less hazardous equivalent.
The reaction proceeds via a dithiocarbamate intermediate. The lone pair of the aniline nitrogen attacks the electrophilic carbon of thiophosgene. Subsequent elimination of two molecules of hydrogen chloride yields the isothiocyanate. The trifluoromethyl group at the meta position of the aniline is an electron-withdrawing group, which slightly deactivates the aromatic ring but does not significantly hinder the nucleophilicity of the amino group.
Step 2: Formation of 1-(3-(trifluoromethyl)phenyl)thiourea
The second step involves the nucleophilic addition of ammonia to the central carbon atom of the isothiocyanate. The highly electrophilic carbon of the -N=C=S group is readily attacked by the lone pair of electrons on the nitrogen atom of ammonia. This forms a zwitterionic intermediate which rapidly rearranges to the stable thiourea product. The reaction is typically clean and proceeds with high efficiency.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Purity | Supplier Example |
| 3-(Trifluoromethyl)aniline | 98-16-8 | C₇H₆F₃N | ≥99% | Sigma-Aldrich |
| Thiophosgene | 463-71-8 | CCl₂S | ≥98% | Sigma-Aldrich |
| Dichloromethane (anhydrous) | 75-09-2 | CH₂Cl₂ | ≥99.8% | Fisher Scientific |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | ACS Grade | VWR Chemicals |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | ≥99.5% | Alfa Aesar |
| Ammonia solution (28-30% in water) | 1336-21-6 | NH₃ | ACS Grade | J.T. Baker |
| Ethanol | 64-17-5 | C₂H₅OH | 200 proof | Decon Labs |
Step-by-Step Synthesis
Step 1: Synthesis of 3-(Trifluoromethyl)phenyl Isothiocyanate
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), dissolve 3-(trifluoromethyl)aniline (16.1 g, 0.1 mol) in 100 mL of anhydrous dichloromethane.
-
Addition of Thiophosgene: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of thiophosgene (11.5 g, 0.1 mol) in 50 mL of anhydrous dichloromethane from the dropping funnel over a period of 1 hour with vigorous stirring.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate 8:2).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-(trifluoromethyl)phenyl isothiocyanate as a pale yellow oil. The product is often used in the next step without further purification.
Step 2: Synthesis of 1-(3-(trifluoromethyl)phenyl)thiourea
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude 3-(trifluoromethyl)phenyl isothiocyanate (approx. 0.1 mol) in 100 mL of ethanol.
-
Addition of Ammonia: To this solution, add 28-30% aqueous ammonia solution (15 mL, approx. 0.2 mol) dropwise with stirring at room temperature. A white precipitate should begin to form.
-
Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the isothiocyanate spot disappears.
-
Isolation of Product: Collect the white precipitate by vacuum filtration and wash it with cold ethanol (2 x 20 mL) and then with distilled water (2 x 20 mL).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water to afford 1-(3-(trifluoromethyl)phenyl)thiourea as a white crystalline solid.
Characterization of 1-(3-(trifluoromethyl)phenyl)thiourea
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₇F₃N₂S |
| Molecular Weight | 220.22 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected to be in the range of 150-160 °C |
Spectroscopic Data (Predicted and Corroborated by Similar Structures)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 9.8-9.6 (br s, 1H, NH)
-
δ 8.0-7.8 (m, 2H, Ar-H)
-
δ 7.6-7.4 (m, 2H, Ar-H)
-
δ 7.3-7.1 (br s, 2H, NH₂)
-
Rationale: The aromatic protons will appear in the downfield region. The N-H protons of the thiourea will be broad singlets and their chemical shifts can be solvent-dependent.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~182 (C=S)
-
δ ~140 (Ar-C)
-
δ ~130 (Ar-C)
-
δ ~129 (q, J ≈ 32 Hz, C-CF₃)
-
δ ~124 (q, J ≈ 272 Hz, CF₃)
-
δ ~122 (Ar-C)
-
δ ~118 (Ar-C)
-
Rationale: The thiocarbonyl carbon (C=S) is characteristically downfield. The aromatic carbons will show signals in the typical aromatic region, with the carbon attached to the CF₃ group showing a characteristic quartet due to C-F coupling.
-
-
FT-IR (KBr, cm⁻¹):
-
3400-3200 (N-H stretching)
-
~1600 (aromatic C=C stretching)
-
~1550 (N-H bending)
-
~1330 (C-F stretching)
-
~1130 (C-F stretching)
-
~1250 (C=S stretching)
-
Rationale: The spectrum will be dominated by the N-H stretches of the thiourea and the strong C-F stretching vibrations of the trifluoromethyl group. The C=S stretch is often weak and can be coupled with other vibrations.
-
-
Mass Spectrometry (EI):
-
m/z 220 (M⁺)
-
Rationale: The molecular ion peak corresponding to the molecular weight of the compound is expected. Fragmentation patterns may include loss of the CF₃ group or cleavage of the thiourea moiety.
-
Safety and Handling
-
Thiophosgene: is highly toxic, corrosive, and a lachrymator. It should be handled with extreme caution in a well-ventilated fume hood. Personal protective equipment (gloves, safety goggles, lab coat) is mandatory.
-
3-(Trifluoromethyl)aniline: is toxic and an irritant. Avoid inhalation and contact with skin.
-
Ammonia: is corrosive and has a pungent odor. Work in a well-ventilated area.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents in a fume hood.
Conclusion
The synthesis of 1-(3-(trifluoromethyl)phenyl)thiourea is a robust and reproducible process that provides access to a valuable building block for drug discovery and materials science. By following the detailed protocol and understanding the underlying chemical principles, researchers can efficiently produce this compound in high purity. The characterization data provided serves as a benchmark for confirming the successful synthesis of the target molecule.
An In-depth Technical Guide to 3-(Trifluoromethyl)phenylthiourea: A Multifaceted Scaffold in Modern Drug Discovery
Introduction: In the landscape of medicinal chemistry, the strategic incorporation of specific functional groups can dramatically alter a molecule's biological profile. The trifluoromethyl group (-CF3) is a cornerstone of modern drug design, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] When integrated into the versatile thiourea scaffold, the resulting molecule, 3-(Trifluoromethyl)phenylthiourea (CAS No. 1736-70-5), emerges as a privileged structure with a remarkable spectrum of biological activities. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its diverse applications and the mechanistic underpinnings of its activity, tailored for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
This compound is a solid, white to light yellow crystalline powder. Its structure is characterized by a central thiourea core linking a 3-(trifluoromethyl)phenyl group on one side and an unsubstituted amino group on the other. This arrangement is crucial for its function, allowing for hydrogen bonding and specific interactions with biological targets.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1736-70-5 | [3] |
| Molecular Formula | C₈H₇F₃N₂S | [3][4] |
| Molecular Weight | 220.21 g/mol | [3] |
| Melting Point | 104-108 °C | [3] |
| Appearance | White to light yellow powder/crystal | [5] |
| Synonyms | 1-[3-(Trifluoromethyl)phenyl]-2-thiourea, N-[3-(Trifluoromethyl)phenyl]thiourea | [3][6] |
Synthesis and Characterization
The synthesis of this compound and its derivatives is typically achieved through a straightforward and efficient one-step reaction. The core principle involves the nucleophilic addition of an amine to an isothiocyanate.
General Synthesis Workflow
The primary synthetic route involves the reaction of 3-(trifluoromethyl)aniline with a source of thiocyanate, often an alkali metal salt like potassium or ammonium thiocyanate, which generates the corresponding isothiocyanate in situ. This is then reacted with an amine. For the parent compound, this process is adapted. A more direct method for producing derivatives involves reacting 3-(trifluoromethyl)phenyl isothiocyanate with a desired amine. For the parent compound specifically, the reaction would theoretically involve 3-(trifluoromethyl)aniline and a thiocyanate salt, though it's more commonly synthesized by reacting 3-(trifluoromethyl)aniline with a suitable isothiocyanate precursor.
A general synthesis for 1,3-disubstituted derivatives, which follows the same principle, involves reacting 3-(trifluoromethyl)aniline with various isothiocyanates.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of a 1,3-Disubstituted Derivative
This protocol is adapted from established methods for synthesizing thiourea derivatives.
-
Reaction Setup: To a solution of 3-(trifluoromethyl)aniline (1.0 mmol) in a suitable solvent such as acetonitrile or DMF (10 mL), add the desired isothiocyanate (1.0 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are often complete within a few hours to overnight.
-
Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure.
-
Purification: The crude product is then purified. This is often achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure 1,3-disubstituted thiourea derivative.
Analytical Characterization
The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum will show characteristic signals for the aromatic protons and the N-H protons of the thiourea moiety. The carbon NMR will confirm the presence of the CF₃ group and the thiocarbonyl (C=S) carbon.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic peaks include N-H stretching vibrations, C=S stretching, and C-F stretching from the trifluoromethyl group.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water (often with a modifier like formic or phosphoric acid) is a common method.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule.
Biological Activities and Mechanisms of Action
This compound and its derivatives exhibit a broad range of biological activities, making them attractive candidates for drug development.
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines, including human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cells.[10] Notably, some analogs have shown greater potency than the established chemotherapy drug, cisplatin, while also displaying favorable selectivity for cancer cells over normal cells.[10]
Mechanisms of Anticancer Action:
-
Induction of Apoptosis: The compounds have been shown to be potent inducers of apoptosis (programmed cell death) in cancer cells.[10] This is a critical mechanism for effective anticancer agents, as it leads to the safe and efficient removal of malignant cells.
-
Inhibition of Pro-inflammatory Cytokines: These derivatives can inhibit the secretion of interleukin-6 (IL-6), a cytokine known to promote tumor growth and survival in various cancers.[10]
-
Wnt/β-catenin Pathway Inhibition: Certain thiourea derivatives have been reported to suppress the proliferation and migration of cancer cells by inhibiting the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancer.[10][11]
Caption: Postulated inhibition of the Wnt/β-catenin pathway by thiourea derivatives.
Table 2: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines
| Compound Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 3,4-dichlorophenyl | SW620 (colon) | 1.5 ± 0.72 | [10] |
| 4-CF₃-phenyl | PC3 (prostate) | 6.9 ± 1.64 | [10] |
| 4-chlorophenyl | SW620 (colon) | 7.6 ± 1.75 | [10] |
| Cisplatin (Reference) | PC3 (prostate) | ~13.7 | [10] |
Antimicrobial Activity
The this compound scaffold is a potent antibacterial agent, particularly against Gram-positive bacteria, including clinically challenging methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE).[12][13]
Mechanism of Antimicrobial Action:
The primary mechanism is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[12][14] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antibiotics.[15] By binding to the active site of these enzymes, the thiourea derivatives prevent them from carrying out their function, leading to bacterial cell death.[4][12] Furthermore, complexation with metals like copper(II) can significantly enhance this antimicrobial activity.[13][16]
Caption: Mechanism of antibacterial action via inhibition of DNA gyrase/topoisomerase IV.
Key Experimental Protocols
To facilitate further research, this section provides step-by-step methodologies for key biological assays.
Protocol: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Cell Plating: Seed cells (e.g., SW480, PC3) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Data Acquisition: Leave the plate at room temperature in the dark for 2-4 hours or overnight to ensure all formazan crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.[17]
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Protocol: Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Seed 1 x 10⁶ cells in a T25 flask and treat with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[18]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[10][18]
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol: IL-6 Quantification (ELISA)
This protocol quantifies the concentration of IL-6 in cell culture supernatants.
-
Sample Collection: Collect the supernatant from cells treated with the thiourea derivative.
-
Assay Preparation: Prepare reagents, samples, and standards according to the ELISA kit manufacturer's instructions.
-
Incubation: Add 100 µL of standard or sample to each well of the IL-6 antibody-coated plate. Incubate for 2 hours at 37°C.[12]
-
Detection Antibody: Remove the liquid and add 100 µL of biotin-conjugated anti-IL-6 antibody. Incubate for 1 hour at 37°C.[12]
-
Wash and Add Conjugate: Aspirate and wash the wells three times. Add 100 µL of HRP-avidin solution and incubate for 1 hour at 37°C.[12]
-
Substrate and Stop: Aspirate and wash the wells five times. Add 90 µL of TMB Substrate and incubate for 15-30 minutes. Add 50 µL of Stop Solution.[12]
-
Data Acquisition: Read the absorbance at 450 nm within 5 minutes.[12]
-
Analysis: Calculate the IL-6 concentration based on the standard curve.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the second phenyl ring.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (Cl, F) or another trifluoromethyl group (-CF₃), on the terminal phenyl ring generally enhances cytotoxic activity.[10]
-
Substitution Pattern: The position of these substituents is critical. For instance, di-halogenated derivatives with a halogen in the para-position (e.g., 3,4-dichloro or 2,4-difluoro) are among the most active compounds.[10]
-
Monosubstitution: For monosubstituted derivatives, a para-substitution with a trifluoromethyl group or chlorine atom is favored for high activity.[10]
-
Lipophilicity: The trifluoromethyl group itself increases the lipophilicity of the molecule, which can improve membrane permeability and cellular uptake, contributing to its overall efficacy.[1]
Conclusion and Future Perspectives
This compound is a versatile and highly valuable scaffold in medicinal chemistry and drug development. Its straightforward synthesis, coupled with a wide range of significant biological activities—including potent anticancer and antimicrobial effects—positions it as a compelling starting point for the development of novel therapeutics. The well-defined mechanisms of action, such as the induction of apoptosis and inhibition of essential bacterial enzymes, provide a solid rationale for its continued investigation. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting in-vivo studies to evaluate the pharmacokinetic and toxicological profiles of lead compounds. The continued exploration of this privileged structure holds immense promise for addressing critical unmet needs in oncology and infectious diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. parchem.com [parchem.com]
- 4. [3-(trifluoromethyl)phenyl]thiourea | CymitQuimica [cymitquimica.com]
- 5. 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | 1060-92-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 1-[3-(Trifluoromethyl)phenyl]-2-thiourea [oakwoodchemical.com]
- 7. researchgate.net [researchgate.net]
- 8. FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea | European Journal of Chemistry [eurjchem.com]
- 9. Separation of (2-Methylphenyl)thiourea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. bmgrp.com [bmgrp.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. atcc.org [atcc.org]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
A Comprehensive Technical Guide to 3-(Trifluoromethyl)phenylthiourea: Properties, Synthesis, and Applications in Modern Research
Abstract: This technical guide provides an in-depth exploration of 3-(Trifluoromethyl)phenylthiourea (CAS No. 1736-70-5), a versatile chemical intermediate of significant interest to researchers in drug development, medicinal chemistry, and materials science. We will detail its fundamental physicochemical properties, provide validated protocols for its synthesis and analytical characterization, discuss its critical applications, and outline essential safety and handling procedures. The strategic incorporation of a trifluoromethyl group onto the phenylthiourea scaffold imparts unique electronic and lipophilic properties, making this compound a valuable building block for creating novel bioactive molecules and advanced materials. This document is intended to serve as a comprehensive resource for scientists and professionals engaged in research and development.
Introduction to a Privileged Scaffold
This compound is a specialized organosulfur compound that has garnered considerable attention as a foundational building block in synthetic chemistry. Its molecular architecture is distinguished by three key features: a phenyl ring, a highly electronegative trifluoromethyl (CF₃) substituent, and a thiourea moiety.
The thiourea group is a well-established pharmacophore known for its ability to form strong double hydrogen bonds, a property that makes it an excellent structural motif for organocatalysts and for ligands designed to interact with biological targets.[1] The trifluoromethyl group is a bioisostere of a methyl group but with profoundly different electronic properties. Its inclusion in a molecular structure often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins, all of which are highly desirable traits in drug design.[2] The combination of these components makes this compound a powerful intermediate for developing novel compounds in pharmaceuticals and agrochemicals.[2]
Physicochemical Properties and Specifications
Accurate characterization begins with a clear understanding of the compound's physical and chemical properties. The data below has been consolidated from various authoritative sources to provide a reliable specification profile.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇F₃N₂S | [3][4][5] |
| Molecular Weight | 220.22 g/mol | [3][6][7] |
| CAS Number | 1736-70-5 | [3][4][8] |
| Appearance | Milky white crystalline powder | [2] |
| Melting Point | 104-108 °C | [4][5][8][9] |
| Purity | Typically ≥97% | [2][8] |
| SMILES String | NC(=S)Nc1cccc(c1)C(F)(F)F | [8][9] |
| InChI Key | WKRUQAYFMKZMPJ-UHFFFAOYSA-N | [8][9] |
Synthesis and Characterization Protocols
The synthesis of this compound is a robust and well-documented process, typically involving the reaction of 3-(trifluoromethyl)aniline with an isothiocyanate source.
General Synthesis Protocol
Expertise & Rationale: This protocol leverages the nucleophilic nature of the amine on 3-(trifluoromethyl)aniline to attack the electrophilic carbon of an in-situ generated isothiocyanate. This is a common and high-yielding method for producing substituted thioureas.[10]
Step-by-Step Methodology:
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran (THF).
-
Isothiocyanate Formation: In a separate beaker, dissolve ammonium thiocyanate (NH₄SCN) (1.2 eq) in acetone. To this solution, slowly add benzoyl chloride (1.1 eq) while stirring in an ice bath. This reaction forms benzoyl isothiocyanate in situ.
-
Coupling Reaction: Add the aniline solution from Step 1 to the in-situ generated benzoyl isothiocyanate. Allow the mixture to stir at room temperature for 2-4 hours.
-
Hydrolysis: Add a solution of aqueous sodium hydroxide (2M) to the reaction mixture and heat to reflux for 1 hour to hydrolyze the benzoyl group.
-
Precipitation & Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath. Acidify the mixture with hydrochloric acid (HCl) until a precipitate forms.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. Recrystallize the solid from an ethanol/water mixture to yield pure this compound as a white crystalline powder.[2]
Caption: General workflow for the synthesis of this compound.
Analytical Characterization Workflow
Trustworthiness: A self-validating protocol requires orthogonal analytical techniques to confirm both the identity and purity of the final compound. A Certificate of Analysis (CoA) should be generated based on these results.[11]
-
Structural Confirmation:
-
¹H and ¹³C NMR: Confirm the presence of aromatic and amine protons and the carbon skeleton.
-
¹⁹F NMR: Verify the presence and integrity of the -CF₃ group.
-
FTIR Spectroscopy: Identify key functional groups, including N-H stretches (~3200-3400 cm⁻¹) and the C=S thiocarbonyl stretch (~1300-1400 cm⁻¹).
-
Mass Spectrometry: Confirm the molecular weight (m/z ~221 [M+H]⁺).
-
-
Purity Assessment:
-
HPLC: Determine the purity of the compound (typically >97%).
-
Melting Point Analysis: A sharp melting point range (104-108 °C) is indicative of high purity.[11]
-
Caption: Workflow for analytical characterization and quality control.
Core Applications and Mechanisms of Action
The unique structure of this compound makes it a valuable precursor in several areas of research.
Medicinal Chemistry and Drug Discovery
-
Antimicrobial Agents: This compound is a known ligand that binds to the active site of bacterial DNA gyrase and topoisomerase IV.[3] This mechanism disrupts DNA replication and repair, leading to bacterial cell death. It has demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis.[3] Derivatives have also been shown to inhibit the formation of bacterial biofilms, a critical factor in persistent infections.[10]
-
Anticancer Research: The thiourea scaffold is present in several anticancer agents.[12] Derivatives of this compound have been synthesized and shown to possess high cytotoxic activity against human colon and prostate cancer cell lines, often with greater selectivity for cancer cells over normal cells when compared to conventional chemotherapeutics like cisplatin.[12]
-
Antitubercular Activity: Copper (II) complexes synthesized with derivatives of this compound have shown potent inhibitory activity against resistant strains of M. tuberculosis, highlighting its potential in developing new treatments for tuberculosis.[13]
Caption: Mechanism of antibacterial action via inhibition of topoisomerase IV.
Coordination Chemistry
This compound acts as an effective ligand, capable of binding to various metal cations, including copper, nickel, and zinc.[3] The resulting metal complexes can exhibit unique catalytic or biological properties that differ from the parent ligand.[13]
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. This compound presents moderate hazards and requires appropriate protective measures.
| Hazard Category | GHS Classification and Statements | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [8] |
| Signal Word | Warning | [8][9] |
| Hazard Statements | H302 + H332: Harmful if swallowed or if inhaled.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation. | [6][8][9] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8][9] |
-
Personal Protective Equipment (PPE): Always use a certified dust mask (e.g., N95), chemical-resistant gloves, and safety glasses with side shields or goggles.[8][9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is classified as a combustible solid (Storage Class 11).[8][9]
Conclusion
This compound stands out as a highly valuable and versatile intermediate in modern chemical research. The strategic combination of the thiourea moiety's hydrogen-bonding capability and the trifluoromethyl group's unique electronic properties provides a powerful platform for the rational design of new molecules. Its demonstrated utility in the development of antimicrobial and anticancer agents, coupled with its applications in coordination chemistry, ensures its continued relevance for researchers and scientists aiming to address complex challenges in human health and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. [3-(trifluoromethyl)phenyl]thiourea | CymitQuimica [cymitquimica.com]
- 4. parchem.com [parchem.com]
- 5. Thiourea,N-[3-(trifluoromethyl)phenyl] | CAS#:1736-70-5 | Chemsrc [chemsrc.com]
- 6. This compound | C8H7F3N2S | CID 735844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-[3-(Trifluoromethyl)phenyl]-2-thiourea [oakwoodchemical.com]
- 8. 3-(三氟甲基)苯基硫脲 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 3-(三氟甲基)苯基硫脲 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Trifluoromethylphenylthiourea Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide to a Class of Molecules with Diverse Biological Activity
Executive Summary
Thiourea derivatives have long been a cornerstone in medicinal chemistry, valued for their versatile synthesis and broad spectrum of biological activities. The strategic incorporation of a trifluoromethyl (CF₃) group onto the phenyl ring of these molecules has unlocked a new dimension of therapeutic potential. The unique properties of the CF₃ group—including its high lipophilicity, metabolic stability, and strong electron-withdrawing nature—significantly enhance the pharmacokinetic and pharmacodynamic profiles of the parent thiourea scaffold. This guide provides a comprehensive overview of the synthesis, multifaceted biological activities, and mechanisms of action of trifluoromethylphenylthiourea derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into their potent anticancer and antimicrobial properties, explore other emerging activities, and synthesize key structure-activity relationship insights to guide future discovery efforts.
Introduction: The Strategic Advantage of Fluorination
The thiourea core, characterized by the N-C(=S)-N linkage, serves as an exceptional hydrogen bond donor and can coordinate with metal ions, making it a highly effective pharmacophore for interacting with biological targets. The introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to augment a molecule's therapeutic index.[1] This group can enhance membrane permeability, improve binding affinity to target proteins, and block metabolic degradation, thereby increasing the compound's bioavailability and in vivo efficacy. When combined, the trifluoromethylphenyl moiety and the thiourea scaffold create a class of derivatives with remarkable and diverse biological activities, ranging from anticancer and antimicrobial to insecticidal and enzyme inhibition.[2][3]
General Synthesis of Trifluoromethylphenylthiourea Derivatives
The synthesis of N,N'-disubstituted thioureas is typically a straightforward and high-yielding process, relying on the nucleophilic addition of a primary amine to the electrophilic carbon of an isothiocyanate.[4][5] This reaction generally proceeds under mild conditions and is tolerant of a wide variety of functional groups, making it a highly versatile method for generating chemical libraries for screening.
General Synthetic Workflow
The primary route involves the reaction of a trifluoromethylphenyl-substituted amine with a thiocarbonyl transfer reagent (like thiophosgene or carbon disulfide) to form the corresponding isothiocyanate intermediate. This reactive intermediate is then treated with a second, diverse primary amine to yield the final asymmetric thiourea derivative. Alternatively, a commercially available trifluoromethylphenyl isothiocyanate can be directly reacted with various amines.[6]
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. What are Bacterial DNA gyrase modulators and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The 3-(Trifluoromethyl)phenylthiourea Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Fusion of Trifluoromethyl and Thiourea Moieties
In the landscape of contemporary drug discovery, the strategic incorporation of specific pharmacophores can dramatically enhance the therapeutic potential of a lead compound. The 3-(trifluoromethyl)phenylthiourea scaffold has emerged as a particularly compelling structural motif, leveraging the synergistic advantages of two powerful chemical entities: the trifluoromethyl group and the thiourea backbone. This guide offers a comprehensive exploration of this scaffold, from its fundamental chemical attributes and synthesis to its diverse applications in medicinal chemistry, providing field-proven insights for researchers and drug development professionals.
The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to modulate a molecule's physicochemical properties.[1] Its strong electron-withdrawing nature and high lipophilicity can significantly improve metabolic stability by blocking sites of oxidative metabolism, enhance membrane permeability, and increase binding affinity to biological targets.[1] These characteristics are critical for transforming a promising compound into a viable drug candidate.
Complementing the CF3 group is the thiourea moiety (-NH-C(S)-NH-), a versatile functional group with a rich history in medicinal chemistry. The thiourea backbone is an excellent hydrogen bond donor, enabling strong and specific interactions with biological receptors such as enzymes and proteins.[2] This capacity for hydrogen bonding, coupled with its ability to coordinate with metal ions, makes the thiourea scaffold a valuable component in the design of various therapeutic agents, including anticancer, antimicrobial, and antiviral drugs.
The strategic placement of the trifluoromethyl group at the meta-position of the phenyl ring in the this compound scaffold creates a unique electronic and steric profile, influencing the molecule's overall conformation and reactivity. This guide will delve into how this specific arrangement has been successfully exploited to develop potent and selective modulators of various biological pathways.
Synthesis and Chemical Properties of the Scaffold
The synthesis of 1-aryl-3-(3-(trifluoromethyl)phenyl)thiourea derivatives is generally achieved through a straightforward and efficient one-step reaction. This involves the condensation of 3-(trifluoromethyl)aniline with a variety of commercially available or synthesized isothiocyanates.[3][4] The reaction is typically carried out in a suitable organic solvent, such as acetone or acetonitrile, at room temperature or with gentle heating, often resulting in high yields of the desired product.[3][4]
The general synthetic workflow can be visualized as follows:
Caption: General synthesis of this compound derivatives.
Experimental Protocol: General Synthesis of 1-Aryl-3-(3-(trifluoromethyl)phenyl)thiourea Derivatives
This protocol describes a general method for the synthesis of the target compounds.
Materials:
-
3-(Trifluoromethyl)aniline
-
Appropriate aryl or alkyl isothiocyanate (e.g., 4-chlorophenyl isothiocyanate)
-
Acetone (or other suitable solvent)
-
Glassware: Round-bottom flask, magnetic stirrer, condenser (if heating)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 3-(trifluoromethyl)aniline in a minimal amount of acetone.
-
To this solution, add 1.0 equivalent of the desired isothiocyanate.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
-
The resulting solid is collected by filtration and washed with cold hexane or ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-aryl-3-(3-(trifluoromethyl)phenyl)thiourea derivative.
-
The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Medicinal Chemistry Applications of the Scaffold
The this compound scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents across multiple disease areas.
Anticancer Activity
A significant body of research has focused on the development of this compound derivatives as potent anticancer agents. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines, including colon, prostate, and leukemia.[4][5]
Mechanism of Action: The anticancer effects of these derivatives are often multifactorial. One of the key mechanisms is the induction of apoptosis, or programmed cell death.[4][6][7] Studies have shown that these compounds can trigger both early and late-stage apoptosis in cancer cells.[4][7] The pro-apoptotic activity is further evidenced by the activation of key executioner enzymes like caspase-3 and caspase-7.[7]
Furthermore, some derivatives have been shown to inhibit the secretion of interleukin-6 (IL-6), a cytokine that plays a crucial role in tumor proliferation and survival in certain cancers.[5][6] By suppressing IL-6 levels, these compounds can disrupt the tumor microenvironment and hinder cancer progression.
A simplified representation of the apoptosis induction pathway is shown below:
References
- 1. sciforum.net [sciforum.net]
- 2. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
From Serendipitous Taste to Targeted Therapeutics: A Technical History of Substituted Phenylthioureas
For Immediate Release
A comprehensive guide tracing the remarkable journey of substituted phenylthioureas from a laboratory curiosity to a cornerstone of modern medicinal chemistry. This whitepaper delves into the pivotal discoveries, evolution of synthesis, and the ever-expanding therapeutic landscape of these versatile compounds.
Introduction: A Tale of Accidental Discovery
The story of substituted phenylthioureas begins not with a targeted research program, but with a serendipitous accident that would ultimately open new frontiers in genetics and drug discovery. In 1931, Dr. Arthur Fox, a chemist at DuPont, was transferring powdered phenylthiocarbamide (PTC), also known as phenylthiourea, when a colleague complained of a bitter taste.[1][2] Fox, who was closer to the dust, tasted nothing.[2] This peculiar discrepancy led Fox to conduct informal taste tests among his family and friends, revealing a distinct bimodal distribution of "tasters" and "non-tasters."[3] This discovery of a heritable human polymorphism, one of the first to be documented, established phenylthiourea as a fundamental tool in the study of human genetics long before the advent of DNA-based technologies.[1][3]
While the biological curiosity of PTC's taste profile captured the attention of geneticists, the parent molecule, phenylthiourea, had been known to chemists for decades. The term "phenylthiourea" first appeared in the chemical literature in the 1890s, with various synthesis methods being developed throughout the late 19th and early 20th centuries.
Early Synthesis and Chemical Characterization
The foundational chemistry of phenylthioureas predates their biological significance. Early synthetic routes were varied, reflecting the burgeoning field of organic chemistry. Common methods included:
-
The reaction of aniline with ammonium thiocyanate or thiocyanic acid.
-
The treatment of aniline hydrochloride with ammonium thiocyanate.
-
The reaction of phenyl isothiocyanate with ammonia.
These early methods, while effective, often required harsh reaction conditions and lengthy procedures. A significant advancement in the synthesis of N-aryl thioureas was the method described by Meyer and Jacobson, which provided a more generally applicable route.[4] The evolution of synthetic methodologies has continued, with modern approaches focusing on efficiency, milder conditions, and greener chemistry, such as microwave-assisted synthesis and the use of aqueous media.[5][6]
From Taste to Toxicity: The First Biological Applications
The first significant application of a substituted phenylthiourea beyond genetic studies was in a dramatically different and more practical field: pest control. In the 1940s, during efforts to combat rat infestations in Baltimore, Dr. Curt Richter discovered that while phenylthiourea was lethal to domesticated rats, it was unpalatable to wild rat populations due to their ability to taste its bitterness.[1] This led to a systematic search for a tasteless yet toxic analogue.
This research culminated in the development of α-naphthylthiourea (ANTU) .[1] ANTU proved to be a highly effective rodenticide, tasteless to wild rats, and became commercially available after World War II.[1] However, its widespread use led to the rapid development of tolerance in rat populations, and it was eventually phased out in favor of other control agents.[1] This early application, while ultimately short-lived, was a critical turning point. It demonstrated that the phenylthiourea scaffold could elicit potent biological effects beyond taste perception and set the stage for investigations into its broader physiological activities.
The Dawn of a Therapeutic Era: Unveiling a Spectrum of Biological Activities
The transition from viewing phenylthioureas as toxic agents to exploring their therapeutic potential marked a significant intellectual leap in medicinal chemistry. Researchers began to systematically modify the phenylthiourea structure, leading to the discovery of a remarkable range of biological activities.
Antitubercular and Antimicrobial Activity
Some of the earliest therapeutic applications of substituted phenylthioureas were in the fight against infectious diseases. Thiocarlide and thioacetazone are notable examples of thiourea-containing drugs that were used in the treatment of Mycobacterium tuberculosis infections.[7] These early discoveries spurred further research into the antimicrobial properties of this class of compounds. Subsequent studies have shown that substituted phenylthioureas exhibit a wide spectrum of activity against various bacterial and fungal strains.[6][8][9] The antimicrobial efficacy is often enhanced by the presence of specific substituents on the phenyl ring.[6]
Antiviral Properties
The structural versatility of substituted phenylthioureas has also made them attractive candidates for antiviral drug development. Numerous derivatives have been synthesized and evaluated for their activity against a range of viruses.[10] The thiourea moiety has been incorporated into various heterocyclic systems, leading to compounds with potent antiviral effects.
Anticancer Potential
In recent decades, there has been a surge of interest in the anticancer properties of substituted phenylthioureas.[11] The discovery of compounds like 5-fluorouracil, sorafenib, and tenovin, which contain a thiourea or urea moiety, has highlighted the potential of this scaffold in oncology.[11] Research has shown that the anticancer activity of these derivatives can be significantly influenced by the nature and position of substituents on the phenyl ring.[11]
The proposed mechanisms of action for their anticancer effects are diverse and include:
-
Enzyme Inhibition: Many substituted phenylthioureas act as potent inhibitors of various enzymes crucial for cancer cell survival and proliferation.
-
Induction of Apoptosis: Certain derivatives have been shown to trigger programmed cell death in cancer cells.
-
Disruption of Cell Signaling Pathways: These compounds can interfere with key signaling cascades that regulate cancer cell growth and metastasis.
Structure-Activity Relationship (SAR) and Modern Drug Design
The development of potent and selective phenylthiourea-based therapeutic agents relies heavily on understanding their structure-activity relationships (SAR). Early SAR studies focused on identifying the key structural features required for a particular biological activity. For example, in the development of antitubercular agents, it was found that the urea moiety was fundamental for their activity.[7]
Modern drug design employs a more rational, structure-based approach. Computational tools, such as molecular docking, are used to predict how different substituted phenylthioureas will bind to their biological targets. This allows for the design of more potent and selective inhibitors. The general structure of a substituted phenylthiourea offers numerous points for modification, allowing for the fine-tuning of its pharmacological properties.
Figure 1: A conceptual diagram illustrating the relationship between the core phenylthiourea scaffold with its substitution points (R1 and R2) and the resulting biological activities and pharmacological properties.
Experimental Protocols: Synthesis of a Substituted Phenylthiourea
The following is a representative protocol for the synthesis of a substituted phenylthiourea, adapted from established methods.[5][6] This protocol is for informational purposes only and should be performed by trained professionals in a suitable laboratory setting.
Objective: To synthesize a substituted phenylthiourea from a substituted aniline.
Materials:
-
Substituted aniline (0.1 mole)
-
Hydrochloric acid (HCl), 9 mL
-
Distilled water, 25 mL
-
Ammonium thiocyanate (NH₄SCN), 0.1 mole
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
In a round bottom flask, combine 0.1 mole of the substituted aniline with 9 mL of HCl and 25 mL of distilled water.
-
Heat the mixture to 60-70 °C for approximately 1 hour with stirring.
-
Cool the mixture for about 1 hour.
-
Slowly add 0.1 mole of ammonium thiocyanate to the cooled solution.
-
Set up the apparatus for reflux and heat the reaction mixture for 4 hours.
-
After reflux, add 20 mL of distilled water to the solution while stirring continuously to induce crystallization.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold distilled water and dry it in an oven at an appropriate temperature.
-
The final product is the powdered substituted phenylthiourea.
Figure 2: A workflow diagram outlining the key steps in a typical synthesis of a substituted phenylthiourea.
Conclusion and Future Perspectives
The journey of substituted phenylthioureas from a serendipitous observation in a chemistry lab to a versatile scaffold in modern drug discovery is a testament to the unpredictable nature of scientific progress. What began as a tool for understanding human genetics has evolved into a rich field of medicinal chemistry, yielding compounds with a wide array of therapeutic applications.
The future of substituted phenylthiourea research remains bright. The ongoing exploration of their biological activities, coupled with advances in rational drug design and synthetic methodologies, promises the development of novel therapeutic agents with improved potency, selectivity, and safety profiles. The inherent versatility of the phenylthiourea scaffold ensures its continued relevance in the quest for new treatments for a wide range of human diseases.
References
- 1. α-Naphthylthiourea - Wikipedia [en.wikipedia.org]
- 2. Thiourea compounds as multifaceted bioactive agents in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 3. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US2390848A - Rodenticide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. ijcrt.org [ijcrt.org]
- 7. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mjas.analis.com.my [mjas.analis.com.my]
A Spectroscopic and Structural Elucidation Guide to 3-(Trifluoromethyl)phenylthiourea
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-(Trifluoromethyl)phenylthiourea, a key intermediate in the development of novel therapeutic agents and agrochemicals.[1] The presence of the trifluoromethyl group often enhances biological activity and improves pharmacokinetic properties, making this compound and its derivatives of significant interest in medicinal chemistry.[2] This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Each section includes a detailed interpretation of the spectral data, underpinned by established principles of spectroscopic analysis. Furthermore, this guide furnishes detailed, field-proven experimental protocols for data acquisition, ensuring scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound (CAS Number: 1736-70-5) belongs to the class of thiourea derivatives, which are widely recognized for their diverse biological activities.[1] The incorporation of a trifluoromethyl moiety on the phenyl ring is a strategic choice in medicinal chemistry, often leading to increased metabolic stability and binding affinity to biological targets.[2] Understanding the precise chemical structure and electronic properties of this molecule is paramount for its effective utilization in synthesis and for elucidating its mechanism of action in biological systems. Spectroscopic techniques are the cornerstone of this characterization, providing an atomic-level insight into the molecular architecture.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1736-70-5 | [1][3][4] |
| Molecular Formula | C₈H₇F₃N₂S | [1][3][4] |
| Molecular Weight | 220.21 g/mol | [3][4] |
| Melting Point | 104-108 °C | [3][4] |
| Appearance | Solid | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the amine protons of the thiourea moiety. The electron-withdrawing nature of the trifluoromethyl group will influence the chemical shifts of the aromatic protons.
Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~9.8 | Singlet | 1H | NH | The acidic proton of the substituted amine is expected to be downfield. |
| ~8.0-7.5 | Multiplet | 4H | Ar-H | The aromatic protons will appear in the characteristic downfield region, with splitting patterns influenced by their positions relative to the trifluoromethyl and thiourea groups. |
| ~7.8 | Broad Singlet | 2H | NH₂ | The protons of the primary amine of the thiourea will likely appear as a broad singlet. |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The thiocarbonyl carbon and the carbons of the trifluoromethyl group and the aromatic ring will have characteristic chemical shifts.
Table 3: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~182 | C=S | The thiocarbonyl carbon is significantly deshielded and appears far downfield. |
| ~140-120 | Ar-C | Aromatic carbons will resonate in this region. |
| ~129 (q, J ≈ 32 Hz) | C-CF₃ | The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. |
| ~124 (q, J ≈ 272 Hz) | CF₃ | The carbon of the trifluoromethyl group will show a large coupling constant with the fluorine atoms. |
Experimental Protocol for NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the solid sample and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.
-
Tuning and Shimming: Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquisition of ¹H NMR Spectrum:
-
Set the spectral width to approximately 16 ppm.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
Acquisition of ¹³C NMR Spectrum:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire the spectrum with a larger number of scans (typically several thousand) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum and reference it to the DMSO-d₆ solvent peak at 39.52 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectral Data
The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-N, C=S, and C-F bonds.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3100 | Medium-Strong, Broad | N-H stretching (thiourea NH and NH₂) |
| 1620-1580 | Medium | N-H bending |
| 1550-1450 | Strong | C=C stretching (aromatic) |
| 1350-1100 | Strong | C-F stretching (trifluoromethyl group) |
| ~1300 | Medium-Strong | C-N stretching |
| ~750 | Medium-Strong | C=S stretching |
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
Objective: To obtain a high-quality FTIR spectrum of solid this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Grinding: Grind a small amount (1-2 mg) of the sample into a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[6]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[7]
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure. Electron ionization (EI) is a common hard ionization technique that causes extensive fragmentation, yielding a characteristic fingerprint for a compound.[8]
Predicted Mass Spectrum Data (Electron Ionization)
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺˙) and several characteristic fragment ions.
Table 5: Predicted Key Mass-to-Charge Ratios (m/z) in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 220 | [M]⁺˙ (Molecular Ion) |
| 161 | [M - SNH]⁺ |
| 145 | [CF₃C₆H₄]⁺ |
| 119 | [C₆H₄NCS]⁺ |
| 77 | [C₆H₅]⁺ |
Molecular Structure and Fragmentation Pathway
The structure of this compound and a plausible fragmentation pathway under electron ionization are depicted below.
Caption: Molecular structure and key fragments in EI-MS.
Experimental Protocol for Electron Ionization Mass Spectrometry
Objective: To obtain the electron ionization mass spectrum of this compound.
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol or dichloromethane)
-
Mass spectrometer with an electron ionization source (e.g., GC-MS or direct insertion probe)
Procedure:
-
Sample Introduction:
-
GC-MS: Prepare a dilute solution of the sample in a suitable volatile solvent. Inject a small volume (e.g., 1 µL) into the gas chromatograph, which will separate the compound before it enters the mass spectrometer.
-
Direct Insertion Probe: Place a small amount of the solid sample into a capillary tube and insert it into the probe. The probe is then heated to volatilize the sample directly into the ion source.
-
-
Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.[8]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
The spectroscopic data and protocols presented in this guide provide a robust framework for the unambiguous identification and characterization of this compound. A thorough understanding of its NMR, IR, and Mass Spectra is critical for quality control in its synthesis and for its application in research and development. The methodologies described herein are based on established analytical principles and are designed to yield reliable and reproducible results.
References
- 1. [3-(trifluoromethyl)phenyl]thiourea | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-(三氟甲基)苯基硫脲 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-(Trifluoromethyl)phenyl thiourea 97 1736-70-5 [sigmaaldrich.com]
- 5. 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Sigma-Aldrich [sigmaaldrich.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. jetir.org [jetir.org]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Derivatives from 3-(Trifluoromethyl)phenylthiourea
Introduction: Strategic Importance of the 3-(Trifluoromethyl)phenylthiourea Scaffold
In the landscape of modern drug discovery and development, the strategic incorporation of specific pharmacophores can dramatically influence the biological activity, metabolic stability, and pharmacokinetic profile of a molecule. The trifluoromethyl (CF₃) group is a cornerstone of this strategy. Its strong electron-withdrawing nature and high lipophilicity enhance membrane permeability and metabolic resistance, often leading to improved efficacy and a more favorable ADME profile.[1][2] When this privileged group is appended to a phenylthiourea backbone, it creates a versatile and highly valuable starting material: this compound.
Thiourea derivatives themselves are a critical class of compounds, serving not only as key intermediates in the synthesis of a vast array of heterocyclic systems but also exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[3][4][5] The specific molecule, this compound, has already been identified as a promising scaffold, with documented antimicrobial activity against clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA) by targeting essential bacterial enzymes such as DNA gyrase and topoisomerase IV.[6][7][8]
This guide provides detailed, field-proven protocols for leveraging the unique reactivity of this compound to synthesize novel, high-value heterocyclic derivatives. We will focus on the construction of thiazole and quinazolinone cores, which are prevalent in numerous FDA-approved drugs and clinical candidates. The methodologies are designed to be robust, reproducible, and adaptable, providing researchers with a solid foundation for further library development and lead optimization efforts.
PART I: Synthesis of Novel 2-Amino-4-Arylthiazole Derivatives
Scientific Rationale and Mechanistic Insight
The Hantzsch thiazole synthesis remains one of the most efficient and reliable methods for constructing the 2-aminothiazole core.[9][10] This reaction proceeds via a condensation-cyclization cascade between a thiourea and an α-halocarbonyl compound. The underlying mechanism involves the initial nucleophilic attack of the electron-rich sulfur atom of the thiourea onto the electrophilic carbon of the α-halocarbonyl. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The 3-(trifluoromethyl)phenyl group remains as a stable N-substituent on the 2-amino position, embedding this critical pharmacophore into the final heterocyclic structure. Thiazole-based compounds have demonstrated a wide array of biological activities, making this a strategically important transformation.[11][12]
Experimental Workflow Diagram
Caption: General workflow for Hantzsch thiazole synthesis.
Detailed Step-by-Step Protocol: Synthesis of 4-Phenyl-N-(3-(trifluoromethyl)phenyl)thiazol-2-amine
Materials and Reagents:
-
This compound (1.0 eq, 220.22 g/mol )
-
2-Bromoacetophenone (1.0 eq, 199.05 g/mol )
-
Ethanol (Absolute)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle
-
TLC plates (silica gel 60 F₂₅₄)
-
Vacuum filtration apparatus
Procedure:
-
Reagent Addition: In a 100 mL round-bottom flask, add this compound (2.20 g, 10.0 mmol, 1.0 eq) and absolute ethanol (40 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Initiation: To the stirred solution, add 2-bromoacetophenone (1.99 g, 10.0 mmol, 1.0 eq).
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (~78°C) using a heating mantle.
-
Causality Note: Heating provides the necessary activation energy for both the initial S-alkylation and the subsequent intramolecular cyclization and dehydration steps.
-
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.
-
Cooling and Neutralization: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to ambient temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of cold deionized water with stirring.
-
Work-up: Neutralize the acidic solution by adding saturated aqueous NaHCO₃ solution dropwise until the effervescence ceases and the pH is ~7-8.
-
Causality Note: This step neutralizes the hydrobromic acid (HBr) byproduct generated during the reaction, which facilitates the precipitation of the free base product.
-
-
Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid cake thoroughly with cold deionized water (3 x 30 mL) followed by a small amount of cold ethanol to remove any unreacted starting materials and water-soluble impurities.
-
Purification: The crude solid is typically of high purity. For analytical purposes, it can be further purified by recrystallization from hot ethanol.
-
Drying and Characterization: Dry the purified solid in a vacuum oven. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Data Summary: Scope of Thiazole Synthesis
| Entry | α-Haloketone Derivative | Molar Ratio (Thiourea:Ketone) | Reflux Time (h) | Typical Yield (%) |
| 1 | 2-Bromoacetophenone | 1:1 | 2 | >90% |
| 2 | 2-Bromo-4'-chloroacetophenone | 1:1 | 2.5 | >88% |
| 3 | 2-Bromo-4'-methoxyacetophenone | 1:1 | 3 | >85% |
| 4 | 2-Bromo-4'-nitroacetophenone | 1:1 | 4 | >80% |
Safety Precautions: α-Haloacetophenones are lachrymatory and skin irritants. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]
PART II: Synthesis of Novel 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Derivatives
Scientific Rationale and Mechanistic Insight
Quinazolinone and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous drugs with anticancer, anti-inflammatory, and antimicrobial activities.[14][15] A common and effective route to 2-thioxo-quinazolinones involves the cyclocondensation of an isothiocyanate with anthranilic acid or its ester derivatives. In this protocol, we adapt this strategy by first generating an acylthiourea intermediate in situ from 3-(Trifluoromethyl)phenyl isothiocyanate and anthranilic acid, followed by an acid-catalyzed intramolecular cyclization. The reaction hinges on the nucleophilic addition of the amino group of anthranilic acid to the electrophilic carbon of the isothiocyanate, followed by the cyclization of the resulting thiourea with the carboxylic acid moiety, eliminating a molecule of water to form the heterocyclic ring.
Reaction Mechanism Overview
Caption: Simplified mechanism for quinazolinone synthesis.
Detailed Step-by-Step Protocol: Synthesis of 3-(3-(Trifluoromethyl)phenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Materials and Reagents:
-
Anthranilic acid (1.0 eq, 137.14 g/mol )
-
3-(Trifluoromethyl)phenyl isothiocyanate (1.0 eq, 203.19 g/mol )
-
Ethanol (Absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser and magnetic stir bar
-
Heating mantle
Procedure:
-
Reagent Addition: In a 50 mL round-bottom flask, dissolve anthranilic acid (1.37 g, 10.0 mmol, 1.0 eq) in absolute ethanol (25 mL).
-
Intermediate Formation: To this solution, add 3-(Trifluoromethyl)phenyl isothiocyanate (2.03 g, 10.0 mmol, 1.0 eq) dropwise at room temperature with vigorous stirring. An exothermic reaction may be observed. Stir the mixture for 30 minutes at room temperature to ensure complete formation of the intermediate acylthiourea.
-
Cyclization: Add a catalytic amount of concentrated hydrochloric acid (5-6 drops) to the reaction mixture.
-
Causality Note: The acid protonates the carbonyl oxygen of the carboxylic acid group, making the carbonyl carbon more electrophilic and facilitating the intramolecular nucleophilic attack by the adjacent thiourea nitrogen to initiate cyclization.
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. A solid product will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration and wash it with a generous amount of cold ethanol to remove any impurities. The product is often pure enough for subsequent use. If necessary, it can be recrystallized from glacial acetic acid.
-
Drying and Characterization: Dry the product under vacuum and characterize by NMR, MS, and IR analysis.
Conclusion
The protocols detailed in this application note provide robust and efficient pathways for the synthesis of novel thiazole and quinazolinone derivatives from the strategically important building block, this compound. These methods are grounded in well-established chemical principles and offer high yields and operational simplicity. By leveraging these protocols, researchers in drug discovery and medicinal chemistry can rapidly generate diverse libraries of compounds, incorporating the beneficial properties of the trifluoromethyl group into proven heterocyclic scaffolds, thereby accelerating the identification of new therapeutic leads.
References
- 1. nbinno.com [nbinno.com]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3-(trifluoromethyl)phenyl]thiourea | CymitQuimica [cymitquimica.com]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound | C8H7F3N2S | CID 735844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Antitumor Potential of 3-(Trifluoromethyl)phenylthiourea Derivatives in Cancer Cell Lines
Introduction: The Emerging Role of Trifluoromethyl-Substituted Thioureas in Oncology Research
The scaffold of thiourea, a structural analog of urea where the oxygen atom is replaced by sulfur, has garnered significant attention in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties[1][2][3]. The structural versatility of the thiourea moiety allows for extensive modification, enabling the fine-tuning of its pharmacological profile[3].
A particularly promising class of these compounds involves the incorporation of a trifluoromethyl (-CF3) group. The unique properties of the -CF3 group—high electronegativity, metabolic stability, and increased lipophilicity—can significantly enhance a molecule's biological activity and pharmacokinetic profile[4][5]. When appended to a phenylthiourea backbone, the 3-(Trifluoromethyl)phenylthiourea structure serves as a powerful pharmacophore for developing novel anticancer agents. These derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines, often surpassing the efficacy of established chemotherapeutic drugs like cisplatin, while showing favorable selectivity towards cancer cells over normal, healthy cells[6][7].
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound and its analogs in cancer cell line studies. It consolidates findings on their mechanism of action, offers detailed protocols for in vitro evaluation, and presents key quantitative data to inform experimental design.
Mechanism of Action: Inducing Apoptotic Cell Death
Derivatives of this compound primarily exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells. This is a multi-faceted process involving the activation of specific signaling cascades that lead to cellular dismantling. Key mechanistic actions reported in the literature include:
-
Induction of Apoptosis: These compounds are potent activators of both early and late-stage apoptosis in various cancer cell lines, including colon cancer and leukemia[6][7][8]. This is a critical mechanism, as apoptosis is a clean and controlled form of cell death that avoids the inflammatory response associated with necrosis.
-
Caspase Activation: The pro-apoptotic effect is confirmed by a significant increase in the activity of effector caspases, specifically caspase-3 and caspase-7[6][8]. These enzymes are the executioners of apoptosis, responsible for cleaving key cellular proteins and driving the morphological changes characteristic of apoptotic cells.
-
Cell Cycle Arrest: Treatment with these derivatives often leads to an accumulation of cells in the sub-G1 and/or G0/G1 phases of the cell cycle[6][8]. The sub-G1 peak is a classic indicator of apoptotic DNA fragmentation.
-
Modulation of Inflammatory and Survival Pathways: The compounds have been shown to inhibit the secretion of Interleukin-6 (IL-6), a cytokine implicated in chronic inflammation and cancer progression[6][7]. Furthermore, recent studies indicate they can decrease the activation of NF-κB, a key transcription factor that promotes cell survival and proliferation, and suppress the release of Vascular Endothelial Growth Factor (VEGF), a critical mediator of angiogenesis[9].
-
Induction of Oxidative Stress: An increase in the production of Reactive Oxygen Species (ROS) has been observed in tumor cells following treatment[6][8]. While high levels of ROS can be damaging, this increase can also push cancer cells past a threshold of oxidative stress, triggering apoptosis.
Visualizing the Apoptotic Pathway
The following diagram illustrates the central role of caspase activation in the mechanism of action for this compound derivatives.
Caption: Proposed mechanism of apoptosis induction by this compound.
In Vitro Efficacy: A Summary of Cytotoxic Activity
Numerous studies have evaluated the cytotoxic potency of this compound derivatives across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness. The data below is synthesized from multiple reports to provide a comparative overview.
| Compound Class | Cancer Cell Line | Cell Type | Reported IC50 (µM) | Reference |
| Halogenated Phenylthioureas | SW480, SW620 | Colon Cancer | ≤ 10 | [6] |
| Halogenated Phenylthioureas | PC3 | Prostate Cancer | ≤ 10 | [6] |
| Halogenated Phenylthioureas | K-562 | Leukemia | ≤ 10 | [6] |
| 4-CF3-phenyl Derivative (8) | SW620 | Colon Cancer | 5.8 ± 0.76 | [7] |
| 4-CF3-phenyl Derivative (8) | PC3 | Prostate Cancer | 6.9 ± 1.64 | [7] |
| Cu(II) Complex (Cu5) | SW480 | Colon Cancer | ~11.7 | [10] |
| Cu(II) Complex (Cu5) | PC3 | Prostate Cancer | ~19.5 | [10] |
| Trifluoromethyl-pyrimidine | H1975 | NSCLC | 2.27 | [11] |
| Thiazolo[4,5-d]pyrimidine (3b) | C32 | Melanoma | 24.4 | [12] |
| Thiazolo[4,5-d]pyrimidine (3b) | A375 | Melanoma | 25.4 | [12] |
| Selectivity Control | HaCaT | Normal Keratinocytes | Higher IC50 / Favorable Selectivity | [6][7][9] |
Note: IC50 values can vary based on experimental conditions, such as incubation time and assay method. The table represents a selection of potent derivatives from the broader class.
Experimental Protocols
The following protocols provide step-by-step methodologies for assessing the cytotoxic and pro-apoptotic activity of this compound derivatives in vitro.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration at which the test compound inhibits cell viability by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Metal Complexes with 3-(Trifluoromethyl)phenylthiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of 3-(Trifluoromethyl)phenylthiourea in Coordination Chemistry
This compound is a ligand of significant interest in the field of coordination chemistry, primarily owing to its unique electronic and structural properties. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring modulates the electron density of the thiourea moiety, influencing its coordination behavior and the properties of the resulting metal complexes. The thiourea backbone itself offers multiple potential donor sites, primarily the soft sulfur atom and the harder nitrogen atoms, allowing for a range of coordination modes, including monodentate and bidentate chelation[1]. This versatility makes it a valuable building block for the synthesis of a diverse array of metal complexes with potential applications in catalysis, materials science, and, most notably, medicinal chemistry[2]. The lipophilicity conferred by the trifluoromethyl group can enhance the biological activity of these complexes, making them promising candidates for drug development.
This guide provides a comprehensive overview of the synthesis of this compound and its subsequent use in the preparation of various metal complexes, with a focus on platinum, palladium, gold, and copper. The protocols are designed to be adaptable and are accompanied by explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
Part 1: Synthesis of the Ligand: this compound
A reliable supply of the ligand is the cornerstone of synthesizing its metal complexes. The most common and efficient method for the synthesis of N-aryl thioureas is the reaction of the corresponding aniline with an isothiocyanate. In this case, 3-(trifluoromethyl)aniline is the key starting material.
Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 3-(trifluoromethyl)aniline and a thiocyanate salt.
Materials:
-
3-(Trifluoromethyl)aniline
-
Ammonium thiocyanate or potassium thiocyanate
-
Concentrated hydrochloric acid
-
Acetone (anhydrous)
-
Ethanol
-
Distilled water
Procedure:
-
Activation of Aniline: In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1 equivalent) in a minimal amount of a suitable solvent like acetone or ethanol. To this, add concentrated hydrochloric acid (1.2 equivalents) dropwise while stirring. This protonates the aniline, forming the anilinium salt, which is more reactive towards the subsequent nucleophilic attack.
-
Formation of Isothiocyanate in situ: In a separate flask, dissolve ammonium thiocyanate or potassium thiocyanate (1.1 equivalents) in anhydrous acetone. Heat the solution to reflux. This step is crucial for the formation of the isothiocyanate intermediate.
-
Reaction: Slowly add the anilinium salt solution to the refluxing thiocyanate solution. Continue to reflux the reaction mixture for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water. A precipitate of this compound will form. Collect the solid by vacuum filtration and wash it with cold water to remove any inorganic salts. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure ligand.
Causality of Experimental Choices:
-
Acidification of Aniline: The protonation of the aniline nitrogen increases its electrophilicity, facilitating the reaction with the thiocyanate anion.
-
Anhydrous Acetone: The use of an anhydrous solvent is important to prevent the hydrolysis of the isothiocyanate intermediate.
-
Reflux: Heating the reaction mixture provides the necessary activation energy to drive the reaction to completion.
Part 2: General Principles of Metal Complex Synthesis with this compound
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt or precursor in an appropriate solvent. The coordination of the thiourea ligand to the metal center can occur in several ways, primarily through the sulfur atom (monodentate) or through both the sulfur and one of the nitrogen atoms (bidentate, forming a chelate ring). The coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.
General Synthetic Workflow
Caption: General workflow for the synthesis of metal complexes.
Part 3: Specific Protocols for Metal Complex Synthesis
The following protocols provide detailed procedures for the synthesis of platinum(II), palladium(II), gold(I), and copper(II) complexes with this compound.
Protocol 1: Synthesis of a Platinum(II) Complex
Platinum(II) complexes are typically synthesized from potassium tetrachloroplatinate(II) (K₂[PtCl₄]). The reaction often requires heating and can be influenced by the pH of the medium.
Materials:
-
This compound
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Dimethylformamide (DMF) or Ethanol/Water mixture
-
Triethylamine (optional, as a base)
Procedure:
-
Dissolve this compound (2 equivalents) in DMF or a heated ethanol/water mixture.
-
In a separate flask, dissolve K₂[PtCl₄] (1 equivalent) in water or DMF.
-
Slowly add the K₂[PtCl₄] solution to the ligand solution with vigorous stirring.
-
If a bidentate N,S-chelation is desired, a weak base like triethylamine (2 equivalents) can be added to facilitate the deprotonation of the thiourea nitrogen.
-
Heat the reaction mixture at 60-80 °C for several hours. The formation of a precipitate indicates the formation of the complex.
-
Cool the mixture to room temperature, collect the solid by filtration, wash with water and then with a small amount of cold ethanol.
-
The complex can be purified by recrystallization from a suitable solvent like a DMF/ethanol mixture.
Causality of Experimental Choices:
-
Choice of Solvent: DMF is a good coordinating solvent that can help to dissolve the reactants and facilitate the reaction. An ethanol/water mixture is a more environmentally friendly option and is also effective for many thiourea complexes.
-
Role of Base: The addition of a base can deprotonate the N-H proton of the thiourea, making the nitrogen a better donor and promoting bidentate (N,S) coordination[1]. In the absence of a base, monodentate coordination through the sulfur atom is more likely.
Protocol 2: Synthesis of a Palladium(II) Complex
Palladium(II) complexes can be prepared using palladium(II) chloride (PdCl₂) or potassium tetrachloropalladate(II) (K₂[PdCl₄]) as the metal precursor.
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂) or Potassium tetrachloropalladate(II) (K₂[PdCl₄])
-
Acetonitrile or Ethanol
Procedure:
-
Suspend PdCl₂ (1 equivalent) in acetonitrile or ethanol. If using K₂[PdCl₄], dissolve it in a minimal amount of water before adding it to the solvent.
-
Dissolve this compound (2 equivalents) in the same solvent.
-
Add the ligand solution to the palladium salt suspension/solution and stir the mixture at room temperature or with gentle heating (40-50 °C) for a few hours.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with the solvent used for the reaction, and then with diethyl ether.
-
The complex can be dried under vacuum.
Causality of Experimental Choices:
-
Solvent: Acetonitrile and ethanol are good solvents for dissolving the ligand and for suspending the palladium salts. They are also relatively easy to remove after the reaction.
Protocol 3: Synthesis of a Gold(I) Complex
Gold(I) complexes with thiourea ligands are often synthesized using a gold(I) precursor that has a labile ligand, such as (tetrahydrothiophene)gold(I) chloride ([Au(THT)Cl]).
Materials:
-
This compound
-
(Tetrahydrothiophene)gold(I) chloride ([Au(THT)Cl])
-
Dichloromethane or Acetone
Procedure:
-
Dissolve [Au(THT)Cl] (1 equivalent) in dichloromethane or acetone.
-
Add a solution of this compound (1 or 2 equivalents, depending on the desired stoichiometry) in the same solvent to the gold precursor solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The product can be isolated by removing the solvent under reduced pressure or by precipitation with a non-polar solvent like hexane.
-
Wash the resulting solid with hexane and dry under vacuum.
Causality of Experimental Choices:
-
Gold(I) Precursor: [Au(THT)Cl] is a commonly used starting material because the tetrahydrothiophene ligand is easily displaced by the stronger sulfur donor of the thiourea ligand.
Protocol 4: Synthesis of a Copper(II) Complex
Copper(II) complexes with thiourea derivatives have been extensively studied for their biological activities. The synthesis is generally straightforward.
Materials:
-
This compound
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Dimethylformamide (DMF) or Methanol
Procedure:
-
Dissolve this compound (2 equivalents) in DMF or methanol.
-
Add a solution of CuCl₂·2H₂O (1 equivalent) in the same solvent to the ligand solution.
-
Stir the reaction mixture at room temperature for a few hours. A change in color and the formation of a precipitate are indicative of complex formation.
-
Collect the solid product by filtration, wash it with the reaction solvent and then with diethyl ether.
-
Dry the complex in a desiccator.
Part 4: Characterization of Metal Complexes
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized metal complexes. A combination of spectroscopic and analytical techniques is typically employed.
Spectroscopic and Analytical Techniques
| Technique | Information Provided |
| Elemental Analysis (C, H, N, S) | Determines the elemental composition of the complex, which helps to confirm the stoichiometry of the ligand and metal. |
| ¹H, ¹³C, and ¹⁹F NMR Spectroscopy | Provides information about the structure of the ligand in the complex. Changes in the chemical shifts of the N-H and C=S signals upon coordination can indicate the mode of binding (S-coordination vs. N,S-chelation). ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoromethyl group. |
| Infrared (IR) Spectroscopy | The position of the C=S stretching vibration is sensitive to coordination. A shift to lower frequency is indicative of S-coordination. Changes in the N-H stretching region can also provide evidence for N-coordination. |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex, which can be used to study the coordination geometry and the nature of the metal-ligand bond. |
| X-ray Crystallography | Provides the definitive solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center. |
Interpreting Spectroscopic Data
References
Application Note: A Comprehensive Guide to Assessing the Cytotoxicity of 3-(Trifluoromethyl)phenylthiourea Derivatives
Introduction: The Imperative for Cytotoxicity Profiling
Thiourea derivatives, particularly those with electron-withdrawing moieties like the 3-(trifluoromethyl)phenyl group, represent a promising class of compounds in oncology drug discovery.[1] Their structural features often confer potent antiproliferative properties against various cancer cell lines.[1][2] However, the journey from a promising chemical scaffold to a viable therapeutic candidate is contingent upon a rigorous evaluation of its cytotoxic profile. Early-stage in vitro cytotoxicity assays are indispensable for determining a compound's potency, elucidating its mechanism of action, and establishing a preliminary safety window by assessing its effects on cancerous versus non-cancerous cells.
This application note provides a comprehensive, multi-assay framework for researchers, scientists, and drug development professionals to robustly characterize the cytotoxic effects of 3-(Trifluoromethyl)phenylthiourea derivatives. We move beyond single-endpoint assays to build a holistic cellular narrative, integrating assessments of metabolic viability, membrane integrity, apoptosis induction, and oxidative stress. This integrated approach ensures a deeper, more reliable understanding of a compound's biological impact.
Scientific Rationale: A Multi-Faceted Approach to Cytotoxicity
No single assay can fully capture the complexity of a compound's interaction with a cell. A compound may inhibit proliferation (cytostatic effect) or induce cell death (cytotoxic effect), and the mode of death can vary (e.g., apoptosis vs. necrosis). Therefore, a panel of validated assays is crucial for a comprehensive assessment.[3][4]
-
Metabolic Viability (MTT Assay): This serves as the foundational screening assay. It measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells.[5] A decrease in this activity is often the first indicator of cytotoxicity or cytostatic effects.
-
Membrane Integrity (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[3][6] It is a direct marker of cytolysis, often associated with necrosis.
-
Apoptosis Induction (Caspase-3/7 Assay): To determine if cell death occurs via programmed cell death, we measure the activity of caspases-3 and -7. These "executioner" caspases are key mediators of apoptosis.[4][7] Their activation is a hallmark of this pathway.
-
Mechanism of Action (ROS Assay): Many cytotoxic compounds exert their effects by inducing oxidative stress. Measuring the generation of Reactive Oxygen Species (ROS) can provide critical insight into the upstream mechanisms driving the cytotoxic event.[8][9]
The following workflow illustrates how these assays provide complementary data for a thorough cytotoxicological profile.
Caption: Workflow for comprehensive cytotoxicity assessment.
Materials and Reagents
-
Cell Lines:
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Assays:
-
MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO).
-
LDH Assay: Commercially available LDH cytotoxicity assay kit.
-
Caspase Assay: Caspase-Glo® 3/7 Assay kit (Promega, Cat. No. G8090 or similar).[7]
-
ROS Assay: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).[8]
-
-
Test Compounds: this compound derivatives dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Equipment:
-
Humidified CO₂ incubator (37°C, 5% CO₂).
-
96-well flat-bottom tissue culture plates (clear for MTT/LDH, white-walled for Caspase-Glo®).
-
Microplate reader (absorbance and luminescence capabilities).
-
Fluorescence microplate reader or flow cytometer for ROS assay.
-
Experimental Protocols
4.1 General Cell Culture and Compound Treatment
This initial procedure is standard for all subsequent assays.
-
Cell Seeding: Harvest logarithmically growing cells and perform a cell count. Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Adherence: Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for "untreated" (medium only) and "vehicle control" (medium with the final DMSO concentration).
-
Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours).[1]
4.2 Protocol 1: MTT Assay for Metabolic Viability
Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product. The amount of formazan is proportional to the number of living cells.
Procedure:
-
Following the treatment period (Section 4.1), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in a CO₂ incubator, protected from light.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
4.3 Protocol 2: LDH Release Assay for Cytolysis
Principle: Loss of plasma membrane integrity results in the release of the cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture supernatant.[6] The released LDH activity is quantified in a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, leading to the reduction of a tetrazolium salt to a colored formazan product.[10]
Procedure:
-
Following the treatment period (Section 4.1), prepare controls for 100% LDH release by adding a lysis solution (provided in most kits) to a set of untreated wells 45 minutes before the end of incubation.
-
Centrifuge the 96-well plate at 500 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[10]
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution provided in the kit.
-
Measure the absorbance at 490 nm within 1 hour.
4.4 Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
Principle: This luminescent assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspases-3 and -7.[7] Upon cleavage by active caspases, a substrate for luciferase (aminoluciferin) is released, generating a "glow-type" luminescent signal proportional to caspase activity.[7]
Procedure:
-
Following the treatment period (Section 4.1), remove the white-walled assay plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate, as per the manufacturer's protocol.[11][12]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on a plate shaker at 300-500 rpm for 5 minutes to induce cell lysis and initiate the reaction.[12]
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a plate-reading luminometer.
4.5 Protocol 4: DCFH-DA Assay for Reactive Oxygen Species (ROS)
Principle: The cell-permeable DCFH-DA probe is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is rapidly oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[8][9] The fluorescence intensity is proportional to the level of intracellular ROS.
Procedure:
-
Following treatment (Section 4.1), remove the culture medium and wash the cells once with 100 µL of warm PBS.
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.[13]
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate the plate for 30-45 minutes at 37°C in the dark.[8][14]
-
Remove the DCFH-DA solution and wash the cells again with 100 µL of PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[8] A positive control (e.g., H₂O₂) should be included.[9]
Data Analysis and Interpretation
5.1 Calculation of IC₅₀
The IC₅₀ (Inhibitory Concentration 50%) is the concentration of a compound that causes a 50% reduction in a measured biological response (e.g., cell viability).[15][16]
-
Normalize Data: For each assay, express the results as a percentage relative to controls.
-
MTT Assay (% Viability): [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
LDH Assay (% Cytotoxicity): [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100
-
-
Dose-Response Curve: Plot the normalized response (% Viability or % Inhibition) against the logarithm of the compound concentration.
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (sigmoidal dose-response curve) to determine the IC₅₀ value.[16][17]
5.2 Data Presentation
Summarize the calculated IC₅₀ values in a clear, structured table. This allows for easy comparison of the potency of different derivatives and their selectivity. The Selectivity Index (SI) is calculated as the ratio of the IC₅₀ in a normal cell line to that in a cancer cell line, with higher values indicating greater cancer cell-specific toxicity.[1]
| Compound | Cell Line | IC₅₀ (µM) from MTT Assay (72h) | Selectivity Index (SI) vs. HaCaT | Primary Mechanism Indicated |
| Derivative A | SW480 (Colon Cancer) | 5.2 ± 0.4 | 9.8 | Apoptosis (High Caspase-3/7) |
| PC3 (Prostate Cancer) | 8.9 ± 0.7 | 5.7 | Apoptosis (High Caspase-3/7) | |
| HaCaT (Normal) | 51.1 ± 3.5 | - | - | |
| Derivative B | SW480 (Colon Cancer) | 15.6 ± 1.1 | 2.1 | Mixed (Moderate Caspase & LDH) |
| PC3 (Prostate Cancer) | 22.4 ± 2.3 | 1.5 | Mixed (Moderate Caspase & LDH) | |
| HaCaT (Normal) | 33.0 ± 2.9 | - | - | |
| Cisplatin | SW480 (Colon Cancer) | 10.1 ± 0.9 | 2.5 | Apoptosis |
| (Control) | HaCaT (Normal) | 25.3 ± 2.1 | - | - |
Data are hypothetical and for illustrative purposes only.
5.3 Integrated Interpretation
The true power of this approach lies in synthesizing the data from all assays.
Caption: Decision tree for interpreting multi-assay cytotoxicity data.
Troubleshooting
| Issue | Potential Cause(s) | Solution(s) |
| High background in MTT assay | Contamination (bacterial/yeast); MTT precipitation in medium. | Use sterile technique; filter-sterilize MTT solution; ensure complete solubilization with DMSO. |
| Low signal in Caspase-Glo® assay | Incorrect timing (caspase activation is transient); reagent degradation. | Perform a time-course experiment (4-24h) to find peak activity; store and prepare reagent as per protocol.[11] |
| High LDH release in vehicle control | DMSO toxicity; rough handling of plates. | Lower final DMSO concentration (<0.5%); handle plates gently, avoid bubbles when adding reagents. |
| Inconsistent results between replicates | Uneven cell seeding; edge effects in 96-well plate; compound precipitation. | Ensure single-cell suspension before seeding; do not use outer wells or fill them with sterile PBS; check compound solubility in medium. |
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Apoptosis Assays | Thermo Fisher Scientific - CA [thermofisher.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase 3/7 Activity [protocols.io]
- 12. promega.com [promega.com]
- 13. antbioinc.com [antbioinc.com]
- 14. assaygenie.com [assaygenie.com]
- 15. The Importance of IC50 Determination | Visikol [visikol.com]
- 16. clyte.tech [clyte.tech]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purity Assessment of 3-(Trifluoromethyl)phenylthiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
3-(Trifluoromethyl)phenylthiourea is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of the final active pharmaceutical ingredient (API).[1][2] Therefore, ensuring the purity of this intermediate is paramount to guarantee the safety, efficacy, and batch-to-batch consistency of the final product. Even small amounts of impurities can have a significant impact on the manufacturing process and the quality of the API.[3][4]
This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of analytical methods for the purity assessment of this compound. The methodologies detailed herein are grounded in established scientific principles and align with international regulatory expectations for analytical procedure validation, such as those outlined by the International Council for Harmonisation (ICH).[5][6][7]
Strategic Approach to Purity Analysis: A Multi-Modal Framework
A robust purity assessment of this compound necessitates a multi-modal approach, employing orthogonal analytical techniques to ensure a comprehensive evaluation. This guide will detail the application of chromatographic, spectroscopic, and thermal analysis methods.
Figure 1: A generalized workflow for the comprehensive purity assessment of this compound.
I. Chromatographic Methods: The Gold Standard for Separation
High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment of non-volatile and thermally labile compounds like this compound.[8] Gas Chromatography (GC), particularly when coupled with a mass spectrometer (MS), is a powerful tool for identifying and quantifying volatile impurities and residual solvents.[3][9]
A. High-Performance Liquid Chromatography (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase HPLC method is most suitable, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.
Causality of Experimental Choices:
-
Column: A C18 column is selected for its versatility and proven efficacy in retaining and separating a wide range of organic molecules.
-
Mobile Phase: A gradient of acetonitrile and water allows for the elution of both polar and nonpolar impurities, providing a comprehensive impurity profile. The addition of a small amount of acid (e.g., formic acid) can improve peak shape by suppressing the ionization of the thiourea moiety.
-
UV Detection: The aromatic nature of this compound allows for sensitive detection using a UV detector, typically at a wavelength where the analyte exhibits maximum absorbance.
Protocol: HPLC-UV Purity Determination
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
-
Analysis and Calculation:
-
Inject the standard and sample solutions.
-
Identify the peak for this compound based on the retention time of the standard.
-
Calculate the purity by the area normalization method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
-
Data Presentation: HPLC Method Validation Parameters
| Validation Parameter | Acceptance Criteria (as per ICH Q2(R2)) | Typical Expected Results |
| Specificity | The method should be able to resolve the main peak from potential impurities and degradation products. | Baseline resolution (>1.5) between the main peak and any adjacent peaks. |
| Linearity | R² ≥ 0.999 over a range of 50-150% of the target concentration. | R² = 0.9995 |
| Accuracy | 98.0% to 102.0% recovery for spiked samples. | 99.5% - 101.2% |
| Precision (Repeatability) | RSD ≤ 2.0% for six replicate injections. | RSD = 0.5% |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10. | 0.05% of the target concentration. |
B. Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC is ideal for the analysis of volatile and thermally stable compounds. For semi-volatile compounds like thiourea derivatives, derivatization may be necessary to increase their volatility and thermal stability.[10]
Protocol: GC-MS for Volatile Impurities and Residual Solvents
-
Instrumentation:
-
GC system with a split/splitless injector, a capillary column, and a mass spectrometer detector.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C, hold for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
-
Sample Preparation:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane). For residual solvent analysis, a headspace GC approach is preferred.
-
-
Analysis:
-
Inject the sample and identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
II. Spectroscopic Methods: Confirming Identity and Unveiling Structure
Spectroscopic techniques provide crucial information about the molecular structure and functional groups present in the sample, serving as powerful tools for identity confirmation and the detection of structurally related impurities.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C). The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum can be used to confirm the structure of the molecule and to identify and quantify impurities.[10] Quantitative NMR (qNMR) is a primary analytical method that can be used for purity assessment without the need for a specific reference standard of the analyte.[11][12][13][14]
Expected ¹H and ¹³C NMR Data for this compound:
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~9.5-10.0 | br s | NH |
| ~7.5-8.0 | m | Aromatic CH | |
| ~7.0-7.5 | br s | NH₂ | |
| ¹³C NMR | ~180-185 | s | C=S |
| ~135-140 | s | Aromatic C-N | |
| ~130-135 | q | C-CF₃ | |
| ~120-130 | m | Aromatic CH | |
| ~124 | q | CF₃ |
Protocol: ¹H NMR for Identity and Purity
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Confirm the identity of this compound by comparing the obtained spectrum with a reference spectrum or with the expected chemical shifts and coupling patterns.
-
Identify any impurity signals and estimate their concentration by comparing their integration to the integration of a known proton signal of the main compound.
-
B. Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. The resulting spectrum provides a "fingerprint" of the molecule, allowing for the identification of functional groups.[15]
Expected Characteristic FTIR Peaks for this compound:
| Wavenumber (cm⁻¹) | Vibration |
| 3400-3200 | N-H stretching (thiourea) |
| 3100-3000 | Aromatic C-H stretching |
| 1600-1450 | Aromatic C=C stretching |
| ~1550 | N-H bending |
| ~1320 | C-N stretching |
| 1300-1100 | C-F stretching (strong) |
| ~800 | C=S stretching |
Protocol: FTIR for Identity Confirmation
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Compare the obtained spectrum with a reference spectrum to confirm the identity of the compound.
III. Thermal Analysis: Assessing Absolute Purity
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can be used to determine the absolute purity of a crystalline substance without the need for a reference standard of the impurities.[16][17][18]
Principle: The presence of impurities in a crystalline substance lowers its melting point and broadens the melting range. DSC measures the heat flow into or out of a sample as a function of temperature. The shape of the melting endotherm can be used to calculate the purity of the sample based on the van't Hoff equation.[17]
Figure 2: The principle of purity determination by Differential Scanning Calorimetry (DSC).
Protocol: DSC for Absolute Purity Determination
-
Instrumentation: Calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a standard aluminum pan and hermetically seal it.
-
Thermal Program:
-
Equilibrate at a temperature well below the melting point.
-
Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.
-
-
Data Analysis:
-
Integrate the melting endotherm.
-
Use the software's purity analysis package to calculate the purity based on the van't Hoff equation.
-
Data Presentation: DSC Purity Analysis
| Parameter | Typical Value for this compound |
| Melting Point (Onset) | ~104-108 °C |
| Enthalpy of Fusion (ΔH) | To be determined experimentally |
| Calculated Purity | ≥ 99.0% |
IV. Conclusion: A Holistic Approach to Quality Assurance
The purity of this compound is a critical quality attribute that directly impacts the quality of the final pharmaceutical product. A comprehensive analytical strategy, employing a combination of chromatographic, spectroscopic, and thermal methods, is essential for a thorough purity assessment. The protocols and guidelines presented in this document provide a robust framework for researchers, scientists, and drug development professionals to ensure the quality and consistency of this important pharmaceutical intermediate. Adherence to these scientifically sound and validated analytical methods is fundamental to regulatory compliance and the successful development of safe and effective medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. emerypharma.com [emerypharma.com]
- 13. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 15. azooptics.com [azooptics.com]
- 16. tainstruments.com [tainstruments.com]
- 17. thermalsupport.com [thermalsupport.com]
- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Application Notes and Protocols for the Development of Antiviral Agents Using 3-(Trifluoromethyl)phenylthiourea
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(Trifluoromethyl)phenylthiourea as a scaffold for the development of novel antiviral agents. This document outlines the scientific rationale, synthesis, and detailed protocols for the evaluation of its antiviral efficacy and mechanism of action.
Introduction: The Potential of Thiourea Derivatives in Antiviral Research
The relentless emergence of drug-resistant viral strains and novel viral pathogens necessitates a continuous search for new antiviral agents with diverse mechanisms of action. Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antiviral properties. The presence of the thiourea moiety (-NH-C(S)-NH-) provides a versatile scaffold for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The incorporation of a 3-(trifluoromethyl)phenyl group is a strategic design choice. The trifluoromethyl (CF3) group is a well-known bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. This strategic functionalization makes this compound a compelling starting point for antiviral drug discovery campaigns.
While a broad evaluation of this compound derivatives against a panel of DNA and RNA viruses has been reported, this guide will focus on providing the foundational protocols to enable further investigation into its specific antiviral activities and mechanisms.[1]
Synthesis of this compound Derivatives
The synthesis of 1,3-disubstituted thioureas is a well-established chemical transformation. The general and adaptable protocol provided below is based on the reaction of an isothiocyanate with a primary amine. For the synthesis of the parent compound, 3-(trifluoromethyl)phenyl isothiocyanate can be reacted with ammonia, or more commonly, derivatives are prepared by reacting 3-(trifluoromethyl)aniline with various isothiocyanates.[1]
Protocol 2.1: General Synthesis of 1-Aryl-3-(3-trifluoromethylphenyl)thiourea Derivatives
This protocol describes a general method for the synthesis of a library of thiourea derivatives based on the 3-(trifluoromethyl)phenyl scaffold.
Materials:
-
3-(Trifluoromethyl)aniline
-
Various aliphatic or aromatic isothiocyanates (e.g., phenyl isothiocyanate, ethyl isothiocyanate)
-
Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM))
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser (if heating is required)
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 3-(trifluoromethyl)aniline in the chosen anhydrous solvent.
-
To this solution, add 1.0-1.2 equivalents of the desired isothiocyanate dropwise at room temperature with vigorous stirring.
-
Monitor the reaction progress using TLC. The reaction is typically complete within a few hours at room temperature but may require gentle heating under reflux for less reactive starting materials.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure thiourea derivative.
-
Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Foundational Assays for Antiviral Evaluation
A systematic evaluation of a potential antiviral compound begins with assessing its toxicity to host cells, followed by determining its efficacy in inhibiting viral replication.
Cytotoxicity Assessment: The MTT Assay
Before evaluating the antiviral activity of this compound, it is crucial to determine its cytotoxic concentration (CC50), the concentration at which it causes a 50% reduction in host cell viability. This ensures that any observed antiviral effect is not merely a consequence of killing the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[2][3][4]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol 3.1.1: MTT Cytotoxicity Assay
Materials:
-
Selected host cell line (e.g., Vero, MDCK, HeLa, MT-4)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with the host cells at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium. The final DMSO concentration should be kept constant and non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include cell-only (untreated) and medium-only (blank) controls.
-
Incubate the plates for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 value using non-linear regression analysis.
Antiviral Efficacy: The Plaque Reduction Assay
The plaque reduction assay is the gold standard for quantifying the ability of a compound to inhibit the infectivity of lytic viruses.[5][6][7][8][9] It measures the reduction in the number of viral plaques, which are localized areas of cell death caused by viral replication, in the presence of the test compound.
Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the antiviral agent. An overlay medium (often containing agarose) is then added to restrict the spread of progeny virions to adjacent cells, resulting in the formation of discrete plaques. The number of plaques is then counted to determine the inhibitory effect of the compound.
Protocol 3.2.1: Plaque Reduction Assay
Materials:
-
Confluent monolayer of a suitable host cell line in 6-well or 12-well plates
-
Virus stock with a known titer (Plaque Forming Units/mL)
-
This compound stock solution
-
Infection medium (serum-free or low-serum medium)
-
Overlay medium (e.g., 2X MEM containing 0.6% agarose)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare serial dilutions of this compound in infection medium at concentrations below its CC50.
-
Wash the confluent cell monolayers with PBS.
-
In separate tubes, mix a standardized amount of virus (to produce 50-100 plaques per well) with each compound dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Inoculate the cell monolayers with the virus-compound mixtures. Include a virus-only control.
-
Incubate for 1-2 hours to allow for viral adsorption.
-
Aspirate the inoculum and add the overlay medium.
-
Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the virus).
-
Fix the cells with a suitable fixative (e.g., 10% formalin) and then stain with crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC50 (50% effective concentration) value by plotting the percentage of plaque reduction against the compound concentration.
Data Presentation:
| Compound Concentration (µM) | Mean Plaque Count | % Plaque Reduction |
| 0 (Virus Control) | 85 | 0 |
| 1 | 72 | 15.3 |
| 5 | 48 | 43.5 |
| 10 | 25 | 70.6 |
| 25 | 8 | 90.6 |
| 50 | 2 | 97.6 |
Selectivity Index (SI):
The therapeutic potential of an antiviral compound is often expressed by its selectivity index (SI), which is the ratio of its cytotoxicity to its antiviral activity. A higher SI value indicates a more promising therapeutic window.
SI = CC50 / EC50
Investigating the Mechanism of Action
Thiourea derivatives have been reported to exert their antiviral effects through various mechanisms.[10] For this compound, two plausible mechanisms, based on the activity of related compounds, are the inhibition of viral enzymes and the disruption of viral assembly.[10][11]
Potential Mechanism 1: Inhibition of HIV-1 Reverse Transcriptase
Several thiourea derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[10] These compounds bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity.[12][13]
dot
Caption: Proposed mechanism of HIV-1 RT inhibition by this compound.
Protocol 4.1.1: HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available kits and provides a non-radioactive method to assess the direct inhibition of HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
HIV-1 RT Assay Kit (containing reaction buffer, dNTPs, template/primer, and detection reagents)
-
This compound stock solution
-
Known NNRTI (e.g., Nevirapine) as a positive control
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
In a microplate, add the reaction mixture containing the template/primer and dNTPs.
-
Add the diluted compounds to the wells. Include enzyme-only (no inhibitor) and no-enzyme controls.
-
Initiate the reaction by adding the HIV-1 RT enzyme to all wells except the no-enzyme control.
-
Incubate the plate according to the kit manufacturer's instructions (e.g., 1 hour at 37°C).
-
Stop the reaction and proceed with the detection steps as outlined in the kit protocol (this typically involves the quantification of the newly synthesized DNA product via an ELISA-based method).
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value.
Potential Mechanism 2: Interference with Viral Assembly (e.g., TMV)
Some antiviral compounds can interfere with the self-assembly of viral components, such as the coat protein, preventing the formation of infectious virions.[11] This has been observed with compounds acting against Tobacco Mosaic Virus (TMV).[11]
dot
Caption: Hypothetical inhibition of TMV assembly by this compound.
Protocol 4.2.1: TMV Coat Protein Assembly Inhibition Assay
This protocol provides a method to assess the ability of a compound to interfere with the in vitro assembly of TMV coat protein (CP).
Materials:
-
Purified TMV Coat Protein
-
TMV RNA
-
Assembly buffer (e.g., sodium phosphate buffer, pH 7.2)
-
This compound stock solution
-
Transmission Electron Microscope (TEM) and associated supplies
Procedure:
-
Prepare solutions of purified TMV CP in the assembly buffer.
-
Prepare serial dilutions of this compound in the assembly buffer.
-
In separate microcentrifuge tubes, mix the TMV CP with the compound dilutions and incubate for a short period (e.g., 30 minutes) at room temperature.
-
Initiate the assembly reaction by adding TMV RNA to the mixtures. Include a control with no compound.
-
Incubate the reactions for several hours to allow for virion assembly.
-
Prepare grids for TEM by applying a small aliquot of each reaction mixture.
-
Negatively stain the grids (e.g., with uranyl acetate).
-
Examine the grids under the TEM to visualize the extent of virion formation. A successful inhibitor will result in fewer or malformed virus particles compared to the control.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel antiviral agents. The protocols detailed in these application notes provide a robust framework for its synthesis, initial antiviral screening, and preliminary mechanistic studies. The high selectivity indices observed for some thiourea derivatives against various viruses underscore the potential of this chemical class.
Future research should focus on:
-
Broad-Spectrum Screening: Systematically evaluating the antiviral activity of this compound and its derivatives against a diverse panel of clinically relevant DNA and RNA viruses.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs to identify key structural features that enhance antiviral potency and selectivity.
-
Definitive Mechanism of Action Studies: Employing advanced biochemical and biophysical techniques to precisely identify the viral and/or host targets of the most promising compounds.
-
In Vivo Efficacy Studies: Progressing lead compounds into appropriate animal models to assess their in vivo antiviral activity, pharmacokinetics, and safety profiles.
By following a structured and rigorous drug discovery pipeline, as outlined in this guide, researchers can effectively explore the therapeutic potential of this compound and contribute to the development of the next generation of antiviral drugs.
References
- 1. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. bioagilytix.com [bioagilytix.com]
- 6. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel broad-spectrum thiourea non-nucleoside inhibitors for the prevention of mucosal HIV transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Interaction of 3-(Trifluoromethyl)phenylthiourea with Protein Targets: A Guide to Biophysical Analysis
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Binding Mechanisms of a Promising Small Molecule
3-(Trifluoromethyl)phenylthiourea is a synthetic organic compound that has garnered interest for its potential biological activities, including cytotoxic and antimicrobial properties.[1] Preliminary evidence suggests that this molecule may act as a ligand for essential bacterial enzymes such as DNA gyrase and topoisomerase IV, making it a compelling candidate for further investigation in the development of novel anti-infective agents.[2] The trifluoromethyl group is a key feature, often enhancing biological activity and metabolic stability in drug candidates.[3] Understanding the precise molecular interactions between this compound and its protein targets is paramount for elucidating its mechanism of action and for guiding future drug optimization efforts.
This comprehensive guide provides detailed application notes and protocols for the biophysical characterization of this compound's binding to protein targets. We will delve into a strategic, multi-tiered approach, beginning with initial screening for binding and culminating in a detailed thermodynamic and kinetic profiling of the interaction. The methodologies discussed—Thermal Shift Assay (TSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC)—are cornerstones of modern drug discovery, each providing a unique and complementary perspective on the molecular recognition event.
A Strategic Approach to Characterizing Protein Binding
A logical and efficient workflow is crucial for the comprehensive characterization of a small molecule-protein interaction. The following workflow is proposed for studying the binding of this compound to its putative targets, DNA gyrase and topoisomerase IV.
Figure 1. A tiered experimental workflow for characterizing the protein binding of this compound.
Phase 1: Thermal Shift Assay (TSA) for Initial Hit Identification
The Thermal Shift Assay, also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for screening for ligand binding.[4][5] The principle of the assay is that the binding of a ligand to a protein typically increases the protein's thermal stability.[6] This change in stability is measured by monitoring the protein's unfolding temperature (Tm) in the presence and absence of the ligand. An increase in Tm is indicative of a binding event.[7]
Causality Behind Experimental Choices for TSA
-
Why start with TSA? TSA is a high-throughput and low sample consumption technique, making it ideal for initial screening to confirm if this compound interacts with the target proteins.[4]
-
Choice of Fluorescent Dye: SYPRO Orange is a common choice as it binds to exposed hydrophobic regions of the protein upon unfolding, leading to an increase in fluorescence.[4]
-
Recombinant Protein: High-purity recombinant DNA gyrase or topoisomerase IV is essential for a clean and interpretable melting curve.[8][9]
Detailed Protocol for Thermal Shift Assay
-
Protein and Ligand Preparation:
-
Prepare a stock solution of the target protein (e.g., E. coli DNA gyrase) at 0.2 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 2 mM DTT).
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series of the compound in the assay buffer, ensuring the final DMSO concentration in the assay does not exceed 1-2% to avoid protein destabilization.[10][11]
-
-
Assay Setup (96-well PCR plate):
-
In each well, add 20 µL of the protein solution.
-
Add 2.5 µL of the diluted this compound or vehicle control (buffer with the same percentage of DMSO).
-
Prepare a master mix of SYPRO Orange dye (diluted 1:1000 from a 5000X stock) in the assay buffer. Add 2.5 µL of this mix to each well.
-
Seal the plate with an optically clear seal.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to increase the temperature from 25 °C to 95 °C at a ramp rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate the protein melting curves.
-
Determine the Tm, which is the midpoint of the unfolding transition, by fitting the data to a sigmoidal curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein with the vehicle control from the Tm of the protein with this compound. A significant positive ΔTm suggests binding.
-
| Parameter | Description |
| Protein Concentration | 1-5 µM |
| Ligand Concentration | Screened over a range (e.g., 1-100 µM) |
| ΔTm | Change in melting temperature upon ligand binding |
Phase 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful, label-free technique that provides real-time data on the kinetics of molecular interactions.[12] It measures changes in the refractive index at the surface of a sensor chip where one of the interacting partners (the ligand) is immobilized, while the other (the analyte) flows over the surface. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Causality Behind Experimental Choices for SPR
-
Why use SPR? SPR provides detailed kinetic information (how fast the compound binds and unbinds) which is crucial for understanding the binding mechanism and for lead optimization.[13]
-
Immobilization Strategy: The protein of interest (DNA gyrase or topoisomerase IV) is typically immobilized on the sensor chip. Amine coupling is a common and robust method for this.
-
Buffer Considerations: The running buffer should be optimized to minimize non-specific binding and to ensure the stability and activity of the protein.[7][14] Additives like a small amount of surfactant (e.g., P20) are often included.[7]
Detailed Protocol for Surface Plasmon Resonance
-
Protein Immobilization (Amine Coupling on a CM5 sensor chip):
-
Equilibrate the sensor chip with a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Activate the sensor surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Inject the protein solution (e.g., 20-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface.
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer. It is critical to match the DMSO concentration in all analyte samples and the running buffer.[15]
-
Inject the different concentrations of the compound over the immobilized protein and reference surfaces.
-
Monitor the change in response units (RU) over time to generate sensorgrams. Each injection cycle should include an association phase (compound flowing over the surface) and a dissociation phase (running buffer flowing over the surface).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (ka and kd).
-
Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = kd/ka).
-
| Parameter | Description |
| ka (on-rate) | Rate of complex formation (M⁻¹s⁻¹) |
| kd (off-rate) | Rate of complex decay (s⁻¹) |
| KD (dissociation constant) | Measure of binding affinity (M) |
Phase 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC is considered the gold standard for characterizing biomolecular interactions.[10] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[16]
Causality Behind Experimental Choices for ITC
-
Why use ITC? ITC provides a complete thermodynamic profile of the interaction, offering deep insights into the driving forces of binding (enthalpy-driven vs. entropy-driven).[17] It is a label-free, in-solution technique.
-
Sample Preparation: Meticulous sample preparation is key. The protein and ligand must be in identical buffer solutions to minimize heats of dilution.[12] The DMSO concentration must be precisely matched in the cell and syringe.[10][18]
-
Experimental Setup: Typically, the protein is placed in the sample cell and the ligand is titrated in from the syringe.
Detailed Protocol for Isothermal Titration Calorimetry
-
Sample Preparation:
-
Dialyze the protein (e.g., topoisomerase IV) extensively against the chosen ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP).
-
Dissolve this compound in the final dialysis buffer to the desired concentration. Ensure the final DMSO concentration is identical to that in the protein solution and is as low as possible (ideally <5%).[19]
-
Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.
-
-
ITC Experiment:
-
Load the protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the ligand solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration) into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of small injections (e.g., 2 µL each) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the KD, stoichiometry (n), and ΔH.
-
Calculate the Gibbs free energy (ΔG) and the entropy of binding (ΔS) using the following equations:
-
ΔG = -RTln(1/KD)
-
ΔG = ΔH - TΔS
-
-
| Parameter | Description |
| KD (dissociation constant) | Measure of binding affinity (M) |
| n (stoichiometry) | Molar ratio of ligand to protein in the complex |
| ΔH (enthalpy change) | Heat released or absorbed upon binding (kcal/mol) |
| ΔS (entropy change) | Change in disorder upon binding (cal/mol·K) |
digraph "BindingThermodynamics" { graph [fontname="Arial", fontsize=12]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Gibbs [label="ΔG\n(Gibbs Free Energy)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enthalpy [label="ΔH\n(Enthalpy)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Entropy [label="TΔS\n(Entropy)", fillcolor="#FBBC05", fontcolor="#FFFFFF"];
Gibbs -> Enthalpy [label="="]; Enthalpy -> Entropy [label="-"]; }
Figure 2. The relationship between Gibbs free energy, enthalpy, and entropy in a binding event.
Conclusion: A Synergistic Approach to Understanding Molecular Recognition
The combination of Thermal Shift Assay, Surface Plasmon Resonance, and Isothermal Titration Calorimetry provides a powerful and comprehensive toolkit for characterizing the binding of this compound to its protein targets. By following the strategic workflow and detailed protocols outlined in this guide, researchers can obtain high-quality, reproducible data that will be instrumental in elucidating the compound's mechanism of action, validating its potential as a therapeutic agent, and guiding the rational design of more potent and selective derivatives. The integration of these biophysical techniques ensures a deep and multifaceted understanding of the molecular recognition event, from initial confirmation of binding to a detailed kinetic and thermodynamic dissection of the interaction.
References
- 1. dspace.cuni.cz [dspace.cuni.cz]
- 2. E. coli Topoisomerase IV Drug Screening Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 3. mdpi.com [mdpi.com]
- 4. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. molecular-interactions.si [molecular-interactions.si]
- 8. Purification and Characterization of Recombinant Staphylococcus haemolyticus DNA Gyrase and Topoisomerase IV Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. E. Coli DNA Gyrase Enzyme - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 10. researchgate.net [researchgate.net]
- 11. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biophysical Studies of Bacterial Topoisomerases Substantiate Their Binding Modes to an Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Aqueous Solubility of 3-(Trifluoromethyl)phenylthiourea
Welcome to the technical support center for 3-(Trifluoromethyl)phenylthiourea. This guide is designed for researchers, scientists, and drug development professionals to address the significant challenge of this compound's low aqueous solubility. Here, we provide a series of troubleshooting guides and frequently asked questions to help you design and execute effective solubilization strategies for your in vitro and early-stage in vivo experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and solubilization of this compound.
Q1: Why is this compound so poorly soluble in water?
A: The low aqueous solubility of this compound is a direct result of its molecular structure. The molecule possesses a trifluoromethyl group (-CF3) and a phenyl ring, both of which are highly hydrophobic (lipophilic). These groups dominate the molecule's character, leading to unfavorable interactions with polar water molecules and a strong tendency to self-associate in aqueous environments. While the thiourea moiety (-NHCSNH2) can participate in some hydrogen bonding, its contribution is insufficient to overcome the hydrophobicity of the rest of the molecule.
Q2: What is the expected aqueous solubility of this compound?
Q3: What are the first-line strategies I should try to dissolve it for a quick in vitro experiment?
A: For initial cell-based assays or biochemical screens, the most direct approach is often the use of a water-miscible organic cosolvent.[2][3] The standard protocol is to first dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM). This stock solution is then diluted serially into your aqueous experimental medium (e.g., cell culture media, phosphate-buffered saline) to achieve the final desired concentration.
Scientist's Note: It is critical to ensure the final concentration of the organic solvent in your aqueous medium is low enough to be non-toxic to your biological system. For most cell lines, the final DMSO concentration should not exceed 0.5% (v/v), and a vehicle control (medium with the same final DMSO concentration but without the compound) must always be included in your experimental design.
Q4: Can I heat the solution to improve solubility?
A: Gentle heating can temporarily increase the solubility of many compounds. However, this method carries significant risks. Upon cooling to the experimental temperature (e.g., 37°C or room temperature), the compound is likely to precipitate out of the supersaturated solution, leading to inaccurate and non-reproducible results. Furthermore, the thermal stability of this compound in aqueous solution is not well characterized, and heating could lead to degradation. Therefore, this method is generally not recommended for generating stable, quantifiable solutions for biological experiments.
Section 2: Troubleshooting Guides & Step-by-Step Protocols
This section provides detailed protocols for more advanced and robust solubilization techniques. A logical workflow should be followed to determine the most appropriate method for your specific application.
Decision-Making Workflow for Solubility Enhancement
The following diagram outlines a systematic approach to selecting a solubilization strategy.
Caption: Decision workflow for selecting a solubilization method.
Guide 1: pH Modification
Principle: The solubility of ionizable compounds is highly dependent on the pH of the aqueous solution.[4][5] By adjusting the pH, a neutral compound can be converted into its charged (salt) form, which is generally more water-soluble. The thiourea functional group has weakly acidic protons on its nitrogen atoms. While the pKa of unsubstituted thiourea's most acidic proton is around 13.9, the electron-withdrawing trifluoromethylphenyl group will lower this pKa, making the compound more acidic.[6][7] By raising the pH above the pKa, the compound will be deprotonated to form an anion, thereby increasing its aqueous solubility.
When to Use: This method is suitable for in vitro biochemical assays where the biological components are stable at a higher pH. It is generally not suitable for cell-based assays, as a pH significantly different from physiological pH (~7.4) will induce cytotoxicity.
Experimental Protocol:
-
Prepare Buffers: Prepare a series of buffers with increasing pH values (e.g., pH 7.5, 8.0, 8.5, 9.0, 9.5). Use a buffer system appropriate for this range, such as Tris-HCl or borate.
-
Dispersion: Weigh a small, precise amount of this compound into separate vials.
-
Solubilization Attempt: Add a known volume of each buffer to the corresponding vial to achieve the target concentration.
-
Equilibration: Vortex each vial vigorously for 1-2 minutes. Place the vials on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to allow the system to reach equilibrium.
-
Observation & Quantification:
-
Visually inspect each vial for undissolved solid material.
-
For quantitative analysis, filter the saturated solutions through a 0.22 µm syringe filter to remove any undissolved particles.
-
Analyze the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the exact concentration of the dissolved compound.
-
Trustworthiness Check: Always measure the final pH of the saturated solution to confirm it has not shifted. Compare the solubility at different pH values to generate a pH-solubility profile. Be aware that at very high pH, the compound may be susceptible to hydrolysis; stability should be assessed by HPLC over time.
Guide 2: Use of Surfactants
Principle: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures known as micelles.[8] These micelles have a hydrophobic core and a hydrophilic shell.[9] Hydrophobic compounds like this compound can partition into the hydrophobic core, effectively becoming "solubilized" within the aqueous phase.[10][11]
When to Use: This is a powerful technique for both in vitro and in vivo formulations. The choice of surfactant is critical and depends on the experimental system's tolerance. Non-ionic surfactants are generally less disruptive to biological membranes and are often preferred.[10]
Commonly Used Surfactants:
| Surfactant Type | Examples | Typical Concentration Range | Considerations |
| Non-ionic | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL | 0.1% - 5% (w/v) | Generally well-tolerated, widely used in pharmaceutical formulations.[11] |
| Anionic | Sodium Dodecyl Sulfate (SDS) | 0.1% - 1% (w/v) | Potent solubilizer but can denature proteins and disrupt cell membranes; use with caution in biological assays.[11] |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | 0.1% - 1% (w/v) | Often cytotoxic; use is limited to specific non-biological applications. |
Experimental Protocol:
-
Prepare Surfactant Solutions: Prepare aqueous solutions of the chosen surfactant at various concentrations above its known CMC (e.g., 0.1%, 0.5%, 1%, 2% w/v in purified water or buffer).
-
Add Compound: Add an excess amount of this compound to each surfactant solution.
-
Equilibration: Vortex and shake the samples for 24-48 hours at a controlled temperature to ensure equilibrium is reached.
-
Separation & Quantification: Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet undissolved compound. Carefully collect the supernatant, filter it through a 0.22 µm filter, and quantify the dissolved concentration via HPLC.
Trustworthiness Check: Run a toxicity control for each surfactant concentration in your assay to ensure the observed biological effect is from your compound, not the formulation vehicle. The solution should be clear and free of particulates.
Guide 3: Complexation with Cyclodextrins
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity.[12] They can encapsulate hydrophobic "guest" molecules, like this compound, into their central cavity, forming a water-soluble inclusion complex.[13][14] This host-guest complex effectively shields the hydrophobic part of the drug from the aqueous environment, dramatically increasing its apparent solubility.[15]
When to Use: This is an excellent method for reducing solvent toxicity and is widely used in pharmaceutical development.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[12]
Caption: Encapsulation of a hydrophobic guest molecule by a cyclodextrin host.
Experimental Protocol (Phase Solubility Study):
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD with increasing concentrations (e.g., 0, 1, 2, 5, 10, 15% w/v) in your desired buffer.
-
Add Compound: Add an excess amount of this compound to each solution. Ensure some solid is visible in each vial.
-
Equilibration: Seal the vials and shake at a constant temperature for 48-72 hours until equilibrium is reached.
-
Quantification: Filter the samples through a 0.22 µm filter. Dilute the filtrate appropriately and analyze the concentration of the dissolved compound by HPLC.
-
Data Analysis: Plot the concentration of dissolved this compound (Y-axis) against the concentration of HP-β-CD (X-axis). The resulting phase solubility diagram will indicate the type of complex formed and the solubility enhancement achieved.
Trustworthiness Check: A linear increase in drug solubility with increasing cyclodextrin concentration (an AL-type diagram) is indicative of a 1:1 soluble complex formation. Ensure your analytical method can distinguish the compound from the cyclodextrin.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Cosolvent - Wikipedia [en.wikipedia.org]
- 3. ijpbr.in [ijpbr.in]
- 4. How does pH affect solubility? - askIITians [askiitians.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Showing Compound Thiourea (FDB012439) - FooDB [foodb.ca]
- 8. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 10. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. scispace.com [scispace.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
Technical Support Center: Synthesis of 3-(Trifluoromethyl)phenylthiourea Derivatives
Welcome to the technical support guide for the synthesis of 3-(Trifluoromethyl)phenylthiourea derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable compounds. The unique electronic properties of the trifluoromethyl (CF₃) group, such as its high electronegativity and lipophilicity, make these thiourea derivatives potent scaffolds in medicinal chemistry and agrochemicals, but also introduce specific synthetic challenges.[1][2]
This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you overcome common hurdles, optimize your reaction conditions, and ensure the integrity of your results.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses the most common and specific problems encountered during the synthesis of this compound derivatives. Each entry details the potential causes rooted in chemical principles and provides actionable solutions.
Question 1: I am observing a very low yield or no product formation in my reaction between 3-(trifluoromethyl)phenyl isothiocyanate and my amine. What's going wrong?
Low or no yield is one of the most frequent issues. The causes can typically be traced back to the reactivity of your starting materials or the reaction conditions. Let's break down the possibilities.
Potential Causes & Solutions
| Potential Cause | Scientific Explanation | Recommended Solution | Expected Outcome |
| Low Amine Nucleophilicity | The reaction is a nucleophilic attack of the amine's lone pair on the electrophilic carbon of the isothiocyanate. If your amine contains strong electron-withdrawing groups (e.g., nitro, multiple halogens), its lone pair is less available for attack, slowing or stopping the reaction.[3][4] | 1. Add a Base: Introduce a non-nucleophilic base like triethylamine (TEA) to deprotonate the amine slightly, increasing its nucleophilicity.[5] 2. Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the reactivity barrier.[3] 3. Use Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields, especially for sluggish reactions.[5] | Increased conversion to the desired thiourea product. |
| Degradation of Isothiocyanate | 3-(Trifluoromethyl)phenyl isothiocyanate can be sensitive to moisture and prolonged storage, leading to decomposition. The CF₃ group enhances the electrophilicity of the isothiocyanate carbon, but can also affect its stability. | 1. Use Fresh Reagent: Use freshly prepared or recently purchased isothiocyanate. If its purity is in doubt, consider purification by distillation under reduced pressure.[5] 2. Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture contamination.[5] 3. In-situ Generation: If feasible, consider synthesizing the isothiocyanate and using it immediately in the next step without isolation.[6] | Improved yield and minimization of side products from reagent decomposition. |
| Steric Hindrance | If either the amine (e.g., a secondary amine with bulky substituents) or the isothiocyanate is sterically hindered, the approach of the nucleophile to the electrophilic center is impeded. | 1. Prolong Reaction Time: Allow the reaction to stir for an extended period (24-48 hours) at room temperature or with gentle heating.[5] 2. Increase Temperature: As with low nucleophilicity, higher temperatures can help overcome the steric barrier. | Enhanced product formation over time. |
Question 2: My reaction worked, but I have a major byproduct that is difficult to separate. How do I identify and minimize it?
Byproduct formation is a common challenge, often stemming from side reactions of the starting materials or intermediates.
Common Byproducts & Minimization Strategies
-
Symmetrical Thiourea Formation:
-
Problem: When synthesizing an unsymmetrical thiourea from an amine and carbon disulfide (CS₂) to generate the isothiocyanate in situ, the newly formed isothiocyanate can react with the starting amine instead of the second, intended amine.[5]
-
Causality: The intermediate dithiocarbamate salt must be fully converted to the isothiocyanate before the second amine is introduced. If the starting amine is still present in significant quantities when the isothiocyanate forms, it will compete as a nucleophile.
-
Solution: Employ a two-step, one-pot approach. First, react the primary amine (e.g., 3-(trifluoromethyl)aniline) with a thiocarbonylating agent (like thiophosgene or CS₂ with a desulfurating agent) to completion.[7] Monitor via TLC to ensure full conversion to 3-(trifluoromethyl)phenyl isothiocyanate. Only then, add the second amine to the reaction mixture.
-
-
Urea Formation:
-
Problem: The presence of a significant impurity corresponding to the urea analog of your product.
-
Causality: This is almost always due to contamination of your isothiocyanate starting material with the corresponding isocyanate. This can happen during the synthesis or degradation of the isothiocyanate.
-
Solution: Ensure the purity of your 3-(trifluoromethyl)phenyl isothiocyanate. If you are synthesizing it, use purification methods that would separate it from any isocyanate, such as careful distillation or chromatography.
-
Below is a decision tree to help troubleshoot common synthesis issues.
Caption: Troubleshooting decision tree for thiourea synthesis.
Question 3: My crude product is an oil/non-crystalline solid and is difficult to purify by recrystallization. What are my options?
The trifluoromethyl group increases lipophilicity, which can sometimes result in products that are oils or low-melting solids, making crystallization challenging.
Purification Alternatives
-
Column Chromatography: This is the most versatile method for purifying non-crystalline products.[3]
-
Stationary Phase: Silica gel is typically effective.
-
Mobile Phase: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. The high lipophilicity of the CF₃ group means your product may elute at a lower polarity than expected. Monitor with TLC to find the optimal solvent system that gives good separation between your product and impurities.
-
-
Acid-Base Extraction: This technique can be effective if your impurities have different acid-base properties from your thiourea product.[3]
-
Process: Dissolve the crude product in an organic solvent (e.g., dichloromethane). Wash with a dilute acid (e.g., 1M HCl) to remove any unreacted amine. Then, wash with a dilute base (e.g., saturated NaHCO₃) to remove any acidic impurities. Finally, wash with brine, dry the organic layer, and concentrate.
-
-
Trituration: If the product is a thick oil or amorphous solid, try triturating with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). This can often induce crystallization or wash away soluble impurities, leaving a purer, solid product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing these derivatives?
The most direct and widely used method is the reaction of 3-(trifluoromethyl)phenyl isothiocyanate with a suitable primary or secondary amine.[5][8] This reaction is typically high-yielding, proceeds under mild conditions (often at room temperature), and generates no byproducts, making purification straightforward.[5][8] The general reaction mechanism is a nucleophilic addition as shown below.
References
- 1. nbinno.com [nbinno.com]
- 2. jelsciences.com [jelsciences.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Isothiocyanate synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 3-(Trifluoromethyl)phenylthiourea Catalysis
Welcome to the technical support center for optimizing reactions catalyzed by 3-(Trifluoromethyl)phenylthiourea and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging the power of thiourea-based organocatalysis. Here, we address common challenges encountered during experimentation, providing in-depth, scientifically grounded solutions in a direct question-and-answer format. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and innovate in your work.
The Power of Hydrogen Bonding in Catalysis
At the heart of this compound's catalytic activity lies its ability to form strong, directional hydrogen bonds. The two N-H protons of the thiourea moiety act as a "clamp," engaging with and activating electrophilic substrates like carbonyls, imines, or nitroalkenes.[1][2] This non-covalent interaction lowers the energy of the reaction's transition state, accelerating the chemical transformation.[2] The electron-withdrawing trifluoromethyl group is crucial; it enhances the acidity of the N-H protons, making the catalyst a more potent hydrogen-bond donor.[3] This fundamental principle governs the catalyst's effectiveness and is key to understanding how to optimize its performance.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reaction Yield and Conversion Issues
Q1: My reaction is showing low to no conversion of the starting material. What are the likely causes and how can I address this?
Low conversion is a common hurdle that can often be traced back to catalyst activity, substrate reactivity, or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Insufficient Catalyst Acidity: The catalytic power of a thiourea is directly related to its hydrogen-bond donating strength.[3] The 3-(Trifluoromethyl)phenyl group is a good starting point, but for particularly challenging substrates, a more acidic catalyst may be required.
-
Catalyst Purity and Stability: Impurities in the catalyst can interfere with the reaction. Ensure your this compound is of high purity (typically >95%).[5]
-
Sub-Optimal Reaction Conditions: Temperature and solvent play a critical role in reaction kinetics.
Q2: I'm observing the formation of my desired product, but the yield is consistently low. What should I investigate?
Low yield, despite some product formation, often points to issues with reaction equilibrium, side reactions, or product loss during workup.
Potential Causes & Solutions:
-
Unfavorable Reaction Equilibrium: Some reactions may be reversible, leading to an equilibrium mixture of reactants and products.
-
Troubleshooting Step: If possible, try to remove a byproduct to drive the reaction forward (Le Châtelier's principle). For instance, if water is a byproduct, using molecular sieves can be effective.
-
-
Catalyst Inactivation: The catalyst may be degrading under the reaction conditions or being inhibited by impurities in the starting materials or solvent.
-
Troubleshooting Step: Ensure all reagents and solvents are pure and dry. If catalyst degradation is suspected, consider adding the catalyst in portions throughout the reaction. You can also test a higher catalyst loading, but be mindful that this could also increase the rate of side reactions.[6]
-
-
Side Product Formation: The reaction conditions may be promoting undesired reaction pathways.[6]
-
Troubleshooting Step: Carefully analyze the crude reaction mixture using techniques like TLC, LC-MS, or NMR to identify major byproducts. Understanding the structure of these impurities can provide clues about the competing reaction pathways. Adjusting the stoichiometry or reaction temperature may help to suppress these side reactions.[8]
-
-
Inefficient Workup and Purification: Significant amounts of product can be lost during extraction, filtration, and chromatography.[9][10]
-
Troubleshooting Step: Review your workup procedure. Ensure you are using the correct solvents for extraction and are thoroughly rinsing all glassware.[9] When performing column chromatography, choose the solvent system carefully to ensure good separation without product loss on the column.
-
Section 2: Selectivity Challenges in Asymmetric Catalysis
Q3: My asymmetric reaction is resulting in low enantiomeric excess (ee). How can I improve stereoselectivity?
Achieving high enantioselectivity is a primary goal in asymmetric catalysis and is highly sensitive to the catalyst's structure and the reaction environment.
Potential Causes & Solutions:
-
Ineffective Chiral Environment: The chiral scaffold of the catalyst may not be creating a sufficiently ordered transition state to effectively differentiate between the two enantiomeric pathways.
-
Troubleshooting Step 1 (Catalyst Structure): The choice of chiral backbone is critical. For instance, catalysts incorporating a (1R,2R)-(-)-2-(dimethylamino)cyclohexyl moiety are known to be effective in a variety of asymmetric transformations.[11] It may be necessary to screen a library of chiral thiourea catalysts with different steric and electronic properties to find the optimal one for your specific reaction.
-
Troubleshooting Step 2 (Reaction Conditions): Lowering the reaction temperature often enhances enantioselectivity.[6] This is because the lower-energy transition state leading to the major enantiomer is more favored at reduced temperatures. Solvent choice is also crucial, as the solvent can compete for hydrogen bonding with the catalyst and substrate, disrupting the chiral organization.[6] A screen of non-hydrogen-bonding solvents is often a good starting point.[12]
-
-
Background (Uncatalyzed) Reaction: A non-selective background reaction can compete with the desired catalyzed pathway, leading to a reduction in the overall enantiomeric excess.
-
Troubleshooting Step: Run the reaction without the catalyst to determine the rate of the background reaction. If it is significant, you may need to lower the reaction temperature or use a more active catalyst to ensure the catalyzed pathway dominates.
-
Section 3: Practical & Experimental Considerations
Q4: How do I choose the right solvent for my this compound-catalyzed reaction?
Solvent choice is a critical parameter that can dramatically influence reaction rate, selectivity, and even the reaction mechanism.
Guidelines for Solvent Selection:
-
Avoid Competitive Hydrogen Bonding: Solvents that are strong hydrogen-bond acceptors, such as THF, DMF, and DMSO, can compete with the substrate for binding to the thiourea catalyst.[12] This can inhibit catalysis and should generally be avoided.
-
Favorable Options: Non-polar, aprotic solvents like toluene, dichloromethane, and chloroform are often good choices as they are less likely to interfere with the catalyst-substrate interaction.[12]
-
Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can lead to improved enantioselectivities.[13] This is because the absence of a solvent can enhance the strength of the hydrogen-bonding interactions.[13]
Table 1: General Solvent Effects in Thiourea Catalysis
| Solvent Class | Examples | General Effect on Catalysis | Rationale |
| Non-Polar Aprotic | Toluene, Hexane, Dichloromethane | Often Favorable | Minimal interference with catalyst-substrate hydrogen bonding.[12] |
| Polar Aprotic | Acetonitrile, Acetone | Variable | Can sometimes be effective, but may have competing interactions. |
| Polar Aprotic (H-bond Acceptors) | THF, DMF, DMSO | Often Inhibitory | Competes with the substrate for hydrogen bonding sites on the catalyst.[12] |
| Polar Protic | Ethanol, Methanol | Generally Unfavorable | Can solvate the catalyst and substrate, disrupting the key hydrogen-bond interactions. |
Q5: What is the optimal catalyst loading for my reaction?
The ideal catalyst loading balances reaction rate and cost-effectiveness.
General Recommendations:
-
Starting Point: A catalyst loading of 1-10 mol% is a common starting point for many reactions.
-
Optimization: The optimal loading should be determined empirically. Start with a higher loading (e.g., 10 mol%) to ensure the reaction proceeds. If successful, you can then incrementally decrease the loading to find the minimum amount required for efficient conversion in a reasonable timeframe. In some highly efficient systems, loadings as low as 1 mol% or even less can be effective.[14]
Visualizing the Catalytic Cycle and Troubleshooting
A clear understanding of the catalytic mechanism and a logical approach to troubleshooting are essential for success.
Generalized Catalytic Cycle
The following diagram illustrates the fundamental mechanism of activation by a thiourea catalyst.
Caption: The catalyst activates the electrophile via hydrogen bonding, facilitating nucleophilic attack.
Troubleshooting Workflow for Low Yield
This flowchart provides a systematic approach to diagnosing and solving issues of low reaction yield.
Caption: A logical decision tree for addressing problems of low reaction yield.
References
- 1. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 2. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00800J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. [3-(trifluoromethyl)phenyl]thiourea | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. nbinno.com [nbinno.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(Trifluoromethyl)phenylthiourea
Welcome to the dedicated technical support center for the synthesis of 3-(Trifluoromethyl)phenylthiourea. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly poor yields, in this critical reaction. Here, we move beyond simple protocols to provide in-depth, field-tested insights and troubleshooting strategies grounded in chemical principles.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions and issues encountered during the synthesis of this compound.
Q1: My reaction to form this compound from 3-(trifluoromethyl)aniline has a very low yield. What are the most likely causes?
A1: Low yields in this synthesis typically stem from a few key areas. The primary suspects are the quality of your starting materials, suboptimal reaction conditions, or the formation of side products. The electron-withdrawing nature of the trifluoromethyl group on the aniline starting material can reduce its nucleophilicity, making the reaction more sensitive to conditions than with other anilines. Incomplete conversion or degradation of the isothiocyanate intermediate (if you are generating it in situ) is also a common issue.
Q2: I am observing a significant amount of an insoluble white precipitate that is not my desired product. What could this be?
A2: A common and often frustrating byproduct in thiourea synthesis is the corresponding urea, in this case, 1,3-bis(3-(trifluoromethyl)phenyl)urea. This can form if your isothiocyanate intermediate is exposed to water, or if there is water present in your solvent or on your glassware. The urea is typically much less soluble than the thiourea and will precipitate out of most organic solvents.
Q3: What is the best solvent to use for this reaction?
A3: The choice of solvent is critical. Aprotic solvents are generally preferred to avoid side reactions with the isothiocyanate intermediate. Acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM) are common choices. The ideal solvent will fully dissolve your starting materials and allow for a homogenous reaction mixture. For reactions involving in situ generation of the isothiocyanate, the choice of solvent will also depend on the thiocarbonylating agent being used.
Q4: How can I be sure that my starting 3-(trifluoromethyl)phenyl isothiocyanate is of good quality?
A4: If you are using commercially available 3-(trifluoromethyl)phenyl isothiocyanate, it is important to ensure its purity. Over time, isothiocyanates can degrade, especially if exposed to moisture. It is recommended to check the purity by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Infrared (IR) spectroscopy (looking for the characteristic strong isothiocyanate peak around 2100 cm⁻¹). If in doubt, it is best to use a freshly opened bottle or to purify the reagent by distillation before use.
Q5: My purification by recrystallization is not working well. What are some alternative methods?
A5: If recrystallization is proving ineffective for removing persistent impurities, column chromatography is a reliable alternative. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired thiourea from byproducts.
Troubleshooting Guide: Overcoming Poor Yields
This section provides a systematic approach to diagnosing and resolving common issues leading to poor yields in the synthesis of this compound.
Problem 1: Low or No Product Formation
Symptoms:
-
Thin Layer Chromatography (TLC) analysis shows mostly unreacted starting material.
-
The isolated yield is less than 20%.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Poor Quality Starting Materials | Impurities in the 3-(trifluoromethyl)aniline or the thiocarbonylating agent can inhibit the reaction. The isothiocyanate may have degraded. | Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). Use freshly opened reagents or purify them before use. |
| Suboptimal Reaction Temperature | The reaction may be too slow at room temperature due to the reduced nucleophilicity of the aniline. | Gently heat the reaction mixture. A temperature range of 40-60 °C is a good starting point. Monitor the reaction progress by TLC to avoid decomposition at higher temperatures. |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants can lead to incomplete conversion. | Ensure accurate measurement of all reagents. A slight excess (1.1 to 1.2 equivalents) of the isothiocyanate or the amine can sometimes drive the reaction to completion. |
| Inadequate Mixing | If the reaction is heterogeneous, poor mixing can limit the reaction rate. | Use a suitable stir bar and ensure vigorous stirring to maintain a homogeneous mixture. |
Experimental Workflow: A Step-by-Step Protocol for Improved Yield
This protocol outlines the synthesis of this compound from 3-(trifluoromethyl)aniline and thiophosgene, a common method for generating the isothiocyanate in situ.
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in anhydrous toluene.
-
Thiophosgene Addition: Cool the solution to 0 °C in an ice bath. Add a solution of thiophosgene (1.1 eq) in toluene dropwise via the dropping funnel over 30 minutes. Caution: Thiophosgene is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Isothiocyanate Formation: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. Monitor the formation of the isothiocyanate by IR spectroscopy.
-
Ammonia Addition: Cool the reaction mixture back to 0 °C. Bubble anhydrous ammonia gas through the solution until the reaction is complete (TLC analysis). Alternatively, a solution of ammonia in an organic solvent can be added.
-
Workup: Filter the reaction mixture to remove any ammonium chloride precipitate. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography on silica gel.
Problem 2: Significant Byproduct Formation
Symptoms:
-
Multiple spots are visible on the TLC plate in addition to the product spot.
-
The isolated product is difficult to purify and has a low melting point.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Presence of Water | Water reacts with the isothiocyanate to form an unstable carbamic acid, which decomposes to the aniline and carbon dioxide. The aniline can then react with another molecule of isothiocyanate to form the symmetrical urea byproduct. | Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (nitrogen or argon). |
| Excess Thiophosgene | If generating the isothiocyanate in situ with thiophosgene, any unreacted thiophosgene can lead to the formation of other side products. | Use a slight excess of the aniline or carefully control the stoichiometry of thiophosgene addition. |
| Reaction Temperature Too High | High temperatures can lead to the decomposition of the desired product or promote side reactions. | Maintain a controlled temperature throughout the reaction. Use a temperature-controlled heating mantle or oil bath. |
Visualizing the Reaction and Potential Pitfalls
The following diagram illustrates the key steps in the synthesis of this compound and highlights the critical points where side reactions can occur.
Caption: Reaction pathway for this compound synthesis and a common side reaction.
3-(Trifluoromethyl)phenylthiourea stability and degradation pathways
Technical Support Center: 3-(Trifluoromethyl)phenylthiourea
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound (CAS 1736-70-5). As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical insights and practical troubleshooting advice for handling this versatile intermediate. The unique molecular structure, featuring an electron-withdrawing trifluoromethyl group, imparts specific stability characteristics that are crucial to understand for successful application in pharmaceutical and agrochemical research.[1] This document moves beyond simple protocols to explain the causality behind the observed stability profile and degradation pathways, ensuring the integrity of your experimental outcomes.
Section 1: Intrinsic Stability Profile of this compound
This compound is a crystalline solid, generally stable under standard ambient storage conditions (cool, dry, dark). However, the thiourea functional group is inherently susceptible to specific environmental stresses. The presence of the trifluoromethyl (CF3) group on the phenyl ring significantly influences the electron density around the thiourea moiety, which can affect its reactivity and degradation kinetics compared to unsubstituted phenylthiourea. While the CF3 group can enhance the overall stability of the molecule in certain contexts, it does not render it immune to degradation.[2] Understanding these liabilities is the first step in designing robust experiments.
Key stability liabilities include:
-
Thermal Stress: Thiourea derivatives can undergo thermal decomposition, although the trifluoromethyl group may enhance thermal stability compared to some analogs.[2][3]
-
Photodegradation: Aromatic thioureas are known to be sensitive to light, particularly UV radiation.[4]
-
Hydrolytic Instability: Susceptibility to hydrolysis under strongly acidic or basic conditions is a common characteristic of this functional class.[5]
-
Oxidative Degradation: The sulfur atom of the thiocarbonyl group is a potential site for oxidation.[6]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the handling, storage, and use of this compound.
Q1: My solid this compound has developed a slight yellow discoloration upon storage. Is it still usable?
A1: Discoloration often indicates the onset of degradation, potentially due to minor oxidation or photodecomposition. While the bulk material may still be largely intact (e.g., >97% pure), the presence of colored impurities suggests that a purity check is warranted before use in sensitive applications. We recommend performing a quick analysis by HPLC-UV or TLC to quantify the primary component and identify any significant impurity peaks. For critical applications like reference standard preparation or GMP synthesis, using discolored material is not advised without re-qualification.
Q2: I observed an unexpected peak in my HPLC chromatogram after leaving my stock solution of this compound on the benchtop for a day. What could it be?
A2: The most likely cause is photodegradation, especially if the solution was in a clear vial exposed to ambient or direct sunlight. The primary photodegradation pathway for phenylthiourea derivatives often involves desulfurization to form the corresponding carbodiimide, which can be further hydrolyzed to the urea analog.[4][7] The new peak is likely one of these species.
Causality: The energy from UV light can excite the thiocarbonyl bond, leading to cleavage and rearrangement. This process is often mediated by reactive oxygen species in solution, which is why de-aerated solutions or those containing radical quenchers show slower degradation.[4] To prevent this, always store solutions in amber vials and minimize their exposure to light.
Q3: What are the expected degradation products under thermal stress?
A3: The thermal decomposition of thioureas can be complex. Based on studies of related compounds, heating can lead to the release of gases like ammonia (NH₃) and hydrogen sulfide (H₂S), or the formation of isothiocyanic acid and carbodiimide intermediates.[8][9] The specific products for this compound would be 3-(trifluoromethyl)phenyl isothiocyanate and ammonia, or 3-(trifluoromethyl)aniline and thiocyanic acid. Extensive heating can lead to more complex polymeric materials.[10]
Q4: Is the compound stable in acidic or basic methanolic solutions for NMR sample preparation?
A4: While generally stable for the short duration of a typical NMR experiment in neutral solvents like DMSO-d6 or CDCl₃, prolonged exposure to acidic or basic conditions, even in methanol, can initiate hydrolysis. Acidic conditions can protonate the sulfur or nitrogen atoms, making the molecule more susceptible to nucleophilic attack by water or methanol. Basic conditions can deprotonate the nitrogen atoms, which can also facilitate degradation. For long-term storage or lengthy experiments, it is best to use a neutral, aprotic solvent and prepare the sample just before analysis.
Section 3: Troubleshooting and Experimental Protocols
This section provides actionable guides for assessing stability and troubleshooting common degradation-related issues.
Troubleshooting Guide: Identifying Unknown Peaks
If you encounter unexpected peaks in your analysis, follow this logical workflow to identify the source.
Caption: Troubleshooting workflow for unknown peak identification.
Protocol 3.1: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential to establish the degradation pathways and develop a stability-indicating analytical method.[11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without secondary, irrelevant reactions.[5]
Objective: To intentionally degrade this compound under various stress conditions and analyze the resulting products.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Calibrated oven, photostability chamber (ICH Q1B compliant)
-
HPLC system with UV/PDA and Mass Spectrometer (MS) detectors
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Heat at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Neutralize the aliquot with an equivalent amount of 0.1 M NaOH before injection.
-
Causality: Heating accelerates the hydrolytic process, which may otherwise be very slow at room temperature.[5]
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Keep at room temperature. Withdraw aliquots at 30 min, 1, 2, and 4 hours.
-
Neutralize the aliquot with an equivalent amount of 0.1 M HCl before injection.
-
Causality: Base-catalyzed hydrolysis is often much faster than acid-catalyzed hydrolysis for thioureas.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light. Withdraw aliquots at 1, 2, 4, and 8 hours.
-
Causality: H₂O₂ mimics potential oxidative stress from atmospheric oxygen or residual peroxides in excipients.[6]
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of the solid compound in a vial.
-
Heat in an oven at 80°C for 48 hours.
-
Dissolve a portion of the stressed solid in acetonitrile for analysis.
-
-
Photostability:
-
Expose a 1 mg/mL solution (in acetonitrile) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B conditions).[5]
-
Analyze the samples. A dark control sample, protected from light, must be analyzed concurrently.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a suitable HPLC-UV/MS method.
-
Self-Validation Check: The analytical method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak (Resolution > 2) and from each other. Use a PDA detector to check for peak purity to ensure no co-eluting peaks. A mass balance calculation should account for >95% of the initial parent compound, confirming all major degradants are detected.
-
Data Summary: Expected Outcomes of Forced Degradation
| Stress Condition | Reagents/Parameters | Typical Time | Expected Primary Degradation Pathway | Potential Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 2-24 h | Hydrolysis | 3-(Trifluoromethyl)aniline, Carbonyl sulfide, Ammonia |
| Base Hydrolysis | 0.1 M NaOH, RT | 0.5-4 h | Hydrolysis | 3-(Trifluoromethyl)aniline, Thiocyanate salts |
| Oxidation | 3% H₂O₂, RT | 1-8 h | Oxidation of Sulfur | Urea analog, Sulfinic/Sulfonic acid derivatives |
| Photolysis | ICH Q1B light exposure | N/A | Desulfurization/Rearrangement | 3-(Trifluoromethyl)phenylcarbodiimide, 3-(Trifluoromethyl)phenylurea[4] |
| Thermal (Solid) | 80°C | 48 h | Thermal Decomposition | Isothiocyanate, Aniline, potential oligomers[8] |
Section 4: Key Degradation Pathways
Based on forced degradation studies and literature on related compounds, the following pathways are the most relevant for this compound.
Caption: Major degradation pathways for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. akjournals.com [akjournals.com]
- 4. Photodegradation of diafenthiuron in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. ijrpp.com [ijrpp.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Skin Sensitization from 3-(Trifluoromethyl)phenylthiourea Exposure
This guide is intended for researchers, scientists, and drug development professionals working with 3-(Trifluoromethyl)phenylthiourea. It provides in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the management of skin sensitization associated with this compound. The information herein is designed to ensure laboratory safety and the integrity of experimental outcomes.
Introduction to this compound and Skin Sensitization
This compound is a versatile thiourea derivative utilized in various research and development applications, including as a ligand in organometallic chemistry and as a building block in the synthesis of novel compounds with potential biological activity.[1][2][3] However, it is classified under the Globally Harmonized System (GHS) as a skin sensitizer, Category 1, with the hazard statement H317: "May cause an allergic skin reaction."[4][5] This necessitates careful handling and a thorough understanding of its potential to induce allergic contact dermatitis (ACD).
Skin sensitization is a Type IV delayed hypersensitivity reaction. The process begins with an initial induction phase, where exposure to the chemical sensitizer (a hapten) primes the immune system. Subsequent contact, even with minute amounts, can then trigger an elicitation phase, leading to the clinical manifestations of ACD, such as redness, itching, swelling, and blistering.[6]
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it considered a skin sensitizer?
A1: this compound is an organosulfur compound with the molecular formula C8H7F3N2S.[4] It is classified as a skin sensitizer (GHS Category 1), meaning it has the potential to cause an allergic skin reaction after repeated contact.[4][5] While the exact metabolic pathway for this specific molecule is not extensively documented in readily available literature, it is understood that thiourea derivatives can act as "prohaptens." This means they are not reactive themselves but can be bioactivated by skin enzymes, such as cytochrome P450s, into chemically reactive metabolites.[7] These metabolites, likely reactive sulfoxides or isothiocyanates, can then covalently bind to skin proteins, forming an immunogenic complex that initiates the sensitization process.[7][8]
Q2: What are the immediate signs of skin exposure, and what should I do?
A2: Immediate signs of exposure may not be apparent, as this is a delayed hypersensitivity reaction. However, you should not wait for symptoms to appear. If skin contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing, ensuring not to touch uncontaminated skin in the process. Wash the affected area thoroughly with mild soap and water.[9][10] Seek medical attention if irritation develops or if the exposure was extensive. Always have the Safety Data Sheet (SDS) for the compound available to provide to medical personnel.[9]
Q3: What are the symptoms of allergic contact dermatitis (ACD) from this compound?
A3: Symptoms of ACD typically appear 24 to 72 hours after re-exposure to the sensitizing agent. They can include itching, redness (erythema), swelling (edema), bumps, and blisters at the site of contact. With chronic exposure, the skin may become dry, scaly, and cracked. The location of the rash can often provide clues to the source of exposure.
Q4: I've developed a rash after working with this compound. What is the treatment?
A4: The cornerstone of treatment is the strict avoidance of any further contact with the chemical.[11] For mild to moderate symptoms, over-the-counter topical corticosteroids and oral antihistamines may help relieve itching and inflammation. For more severe or widespread reactions, a physician may prescribe higher-potency topical or systemic corticosteroids.[6] It is crucial to consult a healthcare professional for proper diagnosis and treatment.
Q5: How can I prevent exposure in the laboratory?
A5: Prevention is paramount. A multi-layered approach involving engineering controls, administrative controls, and personal protective equipment (PPE) is essential.
-
Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to avoid inhalation of any dust or aerosols.[12]
-
Administrative Controls: Establish designated areas for working with potent sensitizers. Ensure all personnel are trained on the hazards and proper handling procedures.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes a lab coat, chemical safety goggles, and, critically, chemical-resistant gloves.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected skin irritation or rash despite wearing gloves. | 1. Glove breakthrough: The chemical may have permeated the glove material. 2. Contamination during glove removal: Touching the outside of the glove with bare hands. 3. Secondary contact: Touching contaminated surfaces (e.g., benchtops, equipment, notebooks) with ungloved hands. | 1. Consult a glove compatibility chart to ensure you are using the correct type of glove for this chemical. Nitrile gloves are often a good starting point, but thicker, more resistant gloves may be necessary for prolonged handling. 2. Practice proper glove removal techniques. 3. Maintain strict laboratory hygiene. Decontaminate work surfaces after use and wash hands thoroughly after removing gloves. |
| Conflicting or inconclusive results in in vitro sensitization assays (e.g., DPRA, KeratinoSens™). | 1. Solvent incompatibility: The chosen solvent may interfere with the assay or not adequately dissolve the test chemical.[5] 2. Cytotoxicity: The chemical may be toxic to the cells at the tested concentrations, confounding the results.[13] 3. Borderline results: The chemical may be a weak sensitizer, producing results near the assay's threshold.[14] | 1. Perform solubility testing in various recommended solvents (e.g., acetonitrile, DMSO, water) to find the most suitable one that does not interfere with the assay.[4][5] 2. Always run a parallel cytotoxicity assay to determine the appropriate non-toxic concentration range for the sensitization assay.[13] 3. According to an Integrated Approach to Testing and Assessment (IATA), if results are discordant or borderline, consider performing an additional assay that addresses a different key event in the skin sensitization pathway.[14] A "two out of three" approach is often used for classification.[15] |
| A spill of this compound has occurred. | Improper handling or accidental dropping of the container. | 1. Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[16] 2. Assess and Secure: If the spill is small and you are trained to handle it, ensure proper ventilation and don appropriate PPE.[16] 3. Contain and Absorb: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For solutions, contain the spill with absorbent materials like vermiculite or sand.[17][18] 4. Decontamination: While specific chemical neutralizers for thiourea are not commonly used in a lab setting, a two-step decontamination process can be effective. First, treat the area with a dilute solution of sodium hypochlorite (bleach), followed by a neutralizing agent like a dilute sodium thiosulfate solution.[16] Alternatively, for routine surface cleaning, an acidic solution (e.g., citric acid) can help in complexing and removing thiourea residues.[19] Finish by washing the area with soap and water. 5. Dispose: All cleanup materials must be disposed of as hazardous waste according to institutional guidelines.[17] |
In-Depth Technical Protocols and Methodologies
Personal Protective Equipment (PPE) Selection and Best Practices
Given that this compound is a known skin sensitizer, a robust PPE strategy is non-negotiable.
| PPE Component | Specification and Rationale |
| Gloves | Type: Chemical-resistant gloves are mandatory. Nitrile gloves provide good initial protection against splashes. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always consult the manufacturer's glove compatibility chart. Practice: Double-gloving is highly recommended. This allows for the safe removal of the outer, contaminated glove without touching the skin. Change gloves frequently, especially if contamination is suspected.[9] |
| Eye Protection | Type: Chemical safety goggles are required. A face shield should be worn over the goggles if there is a significant splash hazard.[12] |
| Body Protection | Type: A long-sleeved lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashes, a chemical-resistant apron or Tyvek coveralls should be used.[9] |
| Footwear | Type: Closed-toe shoes that are non-perforated and provide full coverage of the feet are mandatory in any laboratory setting. |
Mechanism of Skin Sensitization: The Adverse Outcome Pathway (AOP)
Understanding the mechanism of sensitization is key to appreciating the risk. The process is described by an Adverse Outcome Pathway (AOP), which outlines the sequence of events from the initial chemical interaction to the adverse health effect.
Caption: The Adverse Outcome Pathway for skin sensitization.
For this compound, the process begins when it penetrates the stratum corneum and undergoes metabolic activation (bioactivation) to an electrophilic intermediate. This reactive molecule then covalently binds to nucleophilic residues on skin proteins (the Molecular Initiating Event), forming a hapten-protein conjugate that is recognized as foreign by the immune system.
Experimental Workflow: Assessing Skin Sensitization Potential In Vitro
For novel compounds derived from this compound, assessing their sensitization potential is a critical step in development. Modern approaches rely on a battery of validated in vitro and in chemico assays that align with the AOP. The following provides a high-level overview of two key OECD test guideline methods.
1. Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C
This in chemico assay assesses the Molecular Initiating Event by measuring the reactivity of a test chemical with synthetic peptides containing cysteine and lysine.[20][21]
-
Principle: A sensitizer's electrophilic nature allows it to react with nucleophilic amino acid residues in proteins. The DPRA mimics this by measuring the depletion of synthetic peptides after incubation with the test chemical.
-
Procedure Outline:
-
Prepare a solution of the test chemical in a suitable solvent (acetonitrile is preferred, but others can be used if justified).[7]
-
Incubate the chemical with separate solutions of cysteine- and lysine-containing peptides for 24 hours at 25°C.[22]
-
Analyze the samples using High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the remaining peptide concentration.[22]
-
Calculate the percentage of peptide depletion.
-
Based on the average cysteine/lysine depletion, the chemical is categorized into one of four reactivity classes (low, medium, high, or no reactivity), which informs the sensitization prediction.[22]
-
2. KeratinoSens™ Assay - OECD TG 442D
This cell-based assay addresses Key Event 2 by measuring the activation of keratinocytes.
-
Principle: Skin sensitizers induce oxidative stress in keratinocytes, activating the Keap1-Nrf2-ARE signaling pathway. This assay uses a modified human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of the Antioxidant Response Element (ARE). Activation of this pathway results in the production of luciferase, which can be measured.[23][24][25]
-
Procedure Outline:
-
Culture the KeratinoSens™ cells in 96-well plates.
-
Expose the cells to a range of concentrations of the test chemical for 48 hours.[8]
-
Measure cell viability in parallel using an assay like the MTT assay to ensure results are from non-cytotoxic concentrations.[25]
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence produced.
-
A chemical is classified as a sensitizer if it induces a statistically significant increase in luciferase expression above a certain threshold at concentrations that are not cytotoxic.[17]
-
Caption: Integrated workflow for in vitro skin sensitization testing.
References
- 1. mdpi.com [mdpi.com]
- 2. [3-(trifluoromethyl)phenyl]thiourea | CymitQuimica [cymitquimica.com]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. senzagen.com [senzagen.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diphenylthiourea, a common rubber chemical, is bioactivated to potent skin sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nj.gov [nj.gov]
- 10. ecetoc.org [ecetoc.org]
- 11. Skin sensitization: Uncertainties, challenges, and opportunities for improved risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alternative Methods for Skin-Sensitization Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ccny.cuny.edu [ccny.cuny.edu]
- 17. westlab.com [westlab.com]
- 18. qmul.ac.uk [qmul.ac.uk]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. scribd.com [scribd.com]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. sensitization-test.com [sensitization-test.com]
- 23. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 24. academic.oup.com [academic.oup.com]
- 25. daikinchemicals.com [daikinchemicals.com]
Technical Support Center: Purification of 3-(Trifluoromethyl)phenylthiourea
Welcome to the technical support guide for the purification of crude 3-(Trifluoromethyl)phenylthiourea (CAS: 1736-70-5). As a key intermediate in the synthesis of various pharmacologically active compounds and agrochemicals, obtaining this molecule with high purity is critical for successful downstream applications.[1][2] This guide, structured in a question-and-answer format, addresses common challenges encountered during its purification, providing troubleshooting strategies and field-proven insights to streamline your workflow.
Part 1: Initial Assessment & Method Selection
Before proceeding with purification, a preliminary analysis of the crude material is essential. This section will help you decide on the most appropriate initial purification strategy.
Question: I have a crude solid of this compound. How do I decide whether to use recrystallization or column chromatography?
Answer: The choice of the primary purification technique depends largely on the purity of your crude material and the nature of the impurities.
-
Recrystallization is the preferred method if your crude product is relatively pure (>85-90%) and the impurities have different solubility profiles from the desired compound. It is a highly efficient technique for removing small amounts of impurities and can be scaled up easily.[3][4]
-
Column Chromatography is necessary when the crude material is a complex mixture with multiple components or when impurities have very similar solubility properties to the product.[5][6] It offers superior separation but is generally more time-consuming and solvent-intensive than recrystallization.
The following decision workflow can guide your choice:
Caption: Initial Purification Method Selection Workflow.
Part 2: Troubleshooting Recrystallization
Recrystallization is a powerful technique, but its success hinges on selecting the right solvent and properly executing the procedure.[7][8]
Question: How do I select an appropriate solvent for the recrystallization of this compound?
Answer: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] Given the aromatic nature and the thiourea functional group, moderately polar solvents are a good starting point.
Protocol for Solvent Screening:
-
Place approximately 20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent (e.g., 0.5 mL) from the table below.
-
Observe solubility at room temperature. If the compound dissolves completely, the solvent is too good and should be discarded for single-solvent recrystallization.
-
If the compound is not soluble at room temperature, gently heat the mixture to the solvent's boiling point. If it dissolves completely, it is a potentially good solvent.
-
Allow the hot solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a suitable solvent.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | Often a good choice for thiourea derivatives.[9] |
| Isopropanol | 82 | Polar | Similar to ethanol, slightly less polar. |
| Toluene | 111 | Non-polar | May be effective, especially if non-polar impurities are present. |
| Ethyl Acetate | 77 | Moderately Polar | A versatile solvent, often used in mixed-solvent systems. |
| Acetonitrile | 82 | Polar | Can be effective for moderately polar compounds. |
| Water | 100 | Very Polar | Phenylthioureas generally have low solubility in water, making it a potential anti-solvent in a mixed-solvent system.[10] |
Question: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. The reported melting point for this compound is 104-108 °C.[11][12][13] This can happen for several reasons:
-
High Impurity Concentration: Significant amounts of impurities can depress the melting point of the mixture.
-
Solvent Boiling Point is Too High: If the solvent's boiling point is higher than the compound's melting point, it will melt before dissolving.
-
Rapid Cooling: Cooling the solution too quickly can prevent the ordered arrangement required for crystal lattice formation.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at the melting point.
-
Cool Slowly: Allow the flask to cool very slowly. Insulating the flask can promote the formation of high-quality crystals.
-
Use a Lower-Boiling Solvent: If the issue persists, select a solvent with a lower boiling point from your screening.
-
Try a Mixed-Solvent System: Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol). Then, slowly add a "bad" or "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid).[7] Add a few drops of the good solvent to clarify, then cool slowly.
Question: After recrystallization, my yield is very low. How can I improve recovery?
Answer: Low recovery is a common issue and can often be rectified.[7]
-
Cause: Using an excessive amount of solvent.
-
Solution: During the dissolution step, add the hot solvent in small portions until the solute just dissolves. Using the minimum required volume is key to maximizing recovery upon cooling.[3]
-
-
Cause: Premature crystallization during hot filtration.
-
Solution: Use a stemless funnel and pre-heat it with hot solvent before filtering. Dilute the solution with a small amount of extra hot solvent before filtering to keep the compound in solution.[3]
-
-
Cause: Incomplete crystallization.
-
Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation. If no crystals form, try scratching the inside of the flask with a glass rod to induce nucleation.
-
-
Cause: The compound is too soluble in the chosen solvent.
-
Solution: Re-evaluate your solvent choice. A solvent in which the compound has slightly lower solubility may provide a better yield.
-
Part 3: Troubleshooting Column Chromatography
For more complex mixtures, flash column chromatography is the method of choice. The trifluoromethyl group can influence the polarity and interactions of the molecule.[5][14]
Question: What is a good starting mobile phase (eluent) for purifying this compound on silica gel?
Answer: A mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate is a standard choice for compounds of this type.[5][14]
Protocol for TLC Optimization:
-
Prepare a stock solution of your crude material in a solvent like ethyl acetate or dichloromethane.
-
Spot the solution on at least three TLC plates.
-
Develop each plate in a different solvent system. Good starting points are:
-
7:1 Hexane:Ethyl Acetate
-
4:1 Hexane:Ethyl Acetate
-
2:1 Hexane:Ethyl Acetate
-
-
Visualize the plates under a UV lamp (254 nm).
-
The optimal solvent system will give your target compound a Retention Factor (Rf) of 0.2 - 0.4 .[6] This ensures good separation and a reasonable elution time from the column.
Question: My compound is streaking on the TLC plate and eluting as a broad band from the column. What should I do?
Answer: Streaking is often caused by overloading the plate or interactions between the compound and the stationary phase (silica gel). Thioureas can sometimes interact with the acidic silanol groups on the silica surface.
Troubleshooting Steps:
-
Reduce Sample Load: Ensure you are not applying too much material to the TLC plate or the column.
-
Add a Modifier to the Eluent: Add a small amount (~0.5-1%) of a modifier to the mobile phase to improve peak shape.
-
If the compound is slightly basic (which thioureas can be), add a small amount of triethylamine to the eluent.
-
If acidic impurities are the issue, a small amount of acetic acid can be used, though this is less common for thioureas.
-
-
Consider an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for compounds that are sensitive to acid. Reverse-phase (C18) chromatography with a water/acetonitrile or water/methanol mobile phase is another excellent option.[6]
Part 4: Frequently Asked Questions (FAQs)
Q1: The purified this compound is off-white or slightly yellow. How can I get a pure white solid?
A1: Colored impurities can often be removed by treating a solution of the compound with activated charcoal.[3] Dissolve the compound in a suitable hot solvent for recrystallization, cool it slightly, add a small amount of activated charcoal (1-2% by weight), and re-heat to boiling for a few minutes. Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal, then allow the filtrate to cool and crystallize.
Q2: How do I confirm the purity of my final product?
A2: Purity should be assessed using multiple analytical techniques:
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in a suitable solvent system.
-
Melting Point: A sharp melting point range that matches the literature value (104-108 °C) is a good indicator of purity.[11][12][13] Impurities will typically broaden and depress the melting range.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most definitive method for confirming the structure and assessing purity. The spectra should be clean, with integrations matching the expected number of protons and the absence of significant impurity peaks.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
Q3: Is this compound stable during purification?
A3: Phenylthiourea derivatives are generally stable under standard purification conditions like recrystallization and silica gel chromatography. However, prolonged exposure to strong acids or bases, or excessive heat, should be avoided. The trifluoromethyl group is robust and not typically prone to degradation under these conditions.[15]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-(Trifluoromethyl)phenyl thiourea 97 1736-70-5 [sigmaaldrich.com]
- 12. Thiourea,N-[3-(trifluoromethyl)phenyl] | CAS#:1736-70-5 | Chemsrc [chemsrc.com]
- 13. parchem.com [parchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of 3-(Trluoromethyl)phenylthiourea Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Trifluoromethyl)phenylthiourea derivatives. This guide is designed to provide expert insights and practical troubleshooting for the common challenges associated with this class of compounds, particularly their characteristically low aqueous solubility and resulting poor oral bioavailability. The trifluoromethyl (-CF3) group, while often beneficial for metabolic stability and target binding, significantly increases lipophilicity, creating hurdles for formulation and in vivo efficacy.[1][2][3][4][5] This resource offers a logically structured, question-and-answer-based approach to systematically address and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives exhibit such poor aqueous solubility?
Answer: The poor solubility is primarily due to the physicochemical properties imparted by the trifluoromethyl (-CF3) group and the phenylthiourea scaffold.
-
High Lipophilicity: The -CF3 group is highly lipophilic and strongly electron-withdrawing.[1][2][3][4] This increases the molecule's affinity for non-polar environments and reduces its interaction with water. For instance, the parent compound, this compound, has a calculated XLogP3 of 2.9, indicating significant hydrophobicity.[6]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation.[1][3] While this enhances the compound's half-life, it also means the molecule remains in its poorly soluble state for longer.
-
Crystalline Structure: The planar nature of the phenyl ring and the thiourea moiety can promote strong intermolecular interactions in the solid state, leading to a stable crystal lattice that is difficult for water to disrupt. The melting point of this compound is in the range of 104-108 °C, which is indicative of a relatively stable solid form.[7][8]
Q2: I'm seeing inconsistent results in my in vitro assays. Could this be related to solubility?
Answer: Absolutely. Poor aqueous solubility is a frequent cause of inconsistent in vitro data. You may be observing:
-
Compound Precipitation: When a stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous assay buffer, the compound can "crash out" of the solution if its concentration exceeds its thermodynamic solubility limit in the final buffer composition.[9] This leads to a lower effective concentration than intended.
-
Visible Artifacts: You might see cloudiness, turbidity, or visible particles in your assay plates.[9]
-
Non-reproducible Dose-Response Curves: If the compound's solubility limit is within the concentration range of your experiment, you may see a plateau in the dose-response curve that is not related to the biological activity but rather to the maximum achievable dissolved concentration.
To mitigate this, it is crucial to first determine the kinetic and thermodynamic solubility of your compound in the specific assay buffer you are using.
Q3: Which bioavailability enhancement strategy should I start with for my compound?
Answer: The choice of strategy depends on the specific physicochemical properties of your derivative (e.g., melting point, LogP) and the intended application. A tiered approach is often most effective.
-
For Early-Stage Discovery & In Vitro Assays:
-
Co-solvents and pH Adjustment: These are the simplest methods to try first for increasing solubility in stock solutions and simple aqueous buffers.
-
Cyclodextrin Complexation: This can be a straightforward way to increase solubility for in vitro testing without complex formulation processes.[10]
-
-
For Preclinical In Vivo Studies:
-
Amorphous Solid Dispersions: This is a powerful and widely applicable technique for significantly enhancing oral bioavailability.[11][12] Technologies like spray drying or hot-melt extrusion are common.
-
Lipid-Based Formulations: If your compound has a high LogP, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be very effective.
-
Particle Size Reduction (Nanonization): Creating a nanosuspension increases the surface area for dissolution and can be a viable strategy.
-
The following diagram illustrates a decision-making workflow for selecting a suitable enhancement strategy.
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Troubleshooting Guides
Guide 1: Issues with Amorphous Solid Dispersions (ASDs)
Amorphous solid dispersions are a highly effective method for improving the bioavailability of poorly soluble drugs by converting the crystalline drug into a higher-energy amorphous state within a polymer matrix.[11][12][13]
Problem: My compound degrades during hot-melt extrusion (HME).
-
Causality: The processing temperature required for HME may exceed the thermal stability of your this compound derivative. Thiourea moieties can be susceptible to thermal degradation.
-
Troubleshooting Steps:
-
Lower the Temperature: Select a polymer with a lower glass transition temperature (Tg) that allows for processing at a reduced temperature.
-
Use Plasticizers: Incorporate a plasticizer to reduce the overall melt viscosity and the required processing temperature.
-
Switch to Spray Drying: If thermal instability is a significant issue, spray drying is a non-thermal alternative for creating ASDs.[11][14]
-
Problem: The amorphous solid dispersion is not stable and recrystallizes over time.
-
Causality: The drug loading in the polymer may be too high, leading to phase separation and recrystallization. The chosen polymer may not have sufficient miscibility with your compound to stabilize the amorphous form.
-
Troubleshooting Steps:
-
Reduce Drug Loading: Prepare dispersions with a lower percentage of the active pharmaceutical ingredient (API).
-
Screen Different Polymers: Test a range of polymers (e.g., PVP/VA, HPMC-AS, Soluplus®) to find one with better miscibility and hydrogen bonding potential with the thiourea group.
-
Characterize Drug-Polymer Interactions: Use techniques like Differential Scanning Calorimetry (DSC) to assess miscibility and predict stability.
-
Problem: Inconsistent dissolution profiles from my ASD formulation.
-
Causality: This can result from incomplete amorphization, inhomogeneous dispersion of the drug within the polymer matrix, or the formulation creating a supersaturated solution that quickly precipitates.
-
Troubleshooting Steps:
-
Confirm Amorphous State: Use Powder X-ray Diffraction (PXRD) to ensure no crystalline material is present in your final formulation.
-
Optimize Process Parameters: Adjust HME screw speed and temperature profile or spray drying atomization pressure and inlet temperature to ensure a homogenous dispersion.
-
Incorporate Precipitation Inhibitors: Include a precipitation inhibitor in the dissolution medium or the formulation itself to maintain supersaturation.
-
Guide 2: Challenges with In Vitro Permeability Assays
In vitro permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell model are essential for evaluating if a compound can cross the intestinal epithelium.[15][16][17]
Problem: My compound has low apparent permeability (Papp) in the Caco-2 assay, even with enhanced solubility.
-
Causality: Low Papp can be due to two main reasons: poor passive diffusion across the cell monolayer or active efflux, where transporters like P-glycoprotein (P-gp) pump the compound back into the apical (lumenal) side.
-
Troubleshooting Steps:
-
Conduct a Bi-directional Assay: Measure permeability in both directions: apical-to-basolateral (A-B) and basolateral-to-apical (B-A).[16][17]
-
Calculate the Efflux Ratio (ER): The ER is calculated as Papp (B-A) / Papp (A-B). An ER greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter.[16]
-
Use P-gp Inhibitors: Repeat the assay in the presence of a known P-gp inhibitor like verapamil. A significant increase in the A-B Papp and a decrease in the ER confirms P-gp mediated efflux.
-
Problem: I'm getting poor mass balance in my PAMPA/Caco-2 experiment (sum of compound in donor, receiver, and cells is <80%).
-
Causality: This is often due to the compound binding to the plastic of the assay plate or instability (metabolism) in the assay system. Highly lipophilic compounds like many this compound derivatives are prone to non-specific binding.
-
Troubleshooting Steps:
-
Use Low-Binding Plates: Utilize plates specifically designed to minimize non-specific binding.
-
Include a Surfactant: Adding a low concentration of a non-interfering surfactant (e.g., Tween 80) to the buffers can help reduce binding.
-
Assess Metabolic Stability: For Caco-2 assays, analyze the cell lysate and receiver compartment samples for metabolites using LC-MS/MS to determine if the compound is being degraded during the incubation period.
-
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This protocol is designed to determine the apparent permeability (Papp) and efflux ratio of a this compound derivative.
Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell® filter inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer.[16]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values >300 Ω·cm².[18]
-
Preparation of Dosing Solution: Prepare the dosing solution of your test compound (e.g., at 10 µM) in pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Ensure the final concentration of any co-solvent (like DMSO) is low (<1%).
-
Apical to Basolateral (A-B) Permeability:
-
Add the dosing solution to the apical (top) chamber.
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral chambers.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample as described for the A-B direction.
-
-
Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Calculation: Calculate the Papp value using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
-
Caption: Workflow for a bidirectional Caco-2 permeability assay.
Quantitative Data Summary
The following table provides a reference for interpreting Caco-2 permeability results.
| Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Classification | Likely In Vivo Absorption |
| < 1.0 | < 2 | Low | Poor |
| < 1.0 | > 2 | Low (Efflux-limited) | Poor to Moderate |
| 1.0 - 10.0 | < 2 | Moderate | Moderate to Good |
| 1.0 - 10.0 | > 2 | Moderate (Efflux-limited) | Moderate |
| > 10.0 | < 2 | High | Good |
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C8H7F3N2S | CID 735844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. parchem.com [parchem.com]
- 9. benchchem.com [benchchem.com]
- 10. EP1680398A1 - Thiourea derivative-containing pharmaceutical composition having improved solubility and bioavailability - Google Patents [patents.google.com]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
- 14. tabletscapsules.com [tabletscapsules.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
- 17. enamine.net [enamine.net]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of 3-(Trifluoromethyl)phenylthiourea in Cellular Models
Welcome to the technical support hub for scientists and researchers employing 3-(Trifluoromethyl)phenylthiourea (TFMP-thiourea) in cellular studies. This guide is structured to provide actionable troubleshooting strategies and clear answers to common experimental challenges. Our goal is to empower you to confidently navigate the complexities of small molecule inhibitors, ensuring the specificity and integrity of your data when working with this potent compound.
While TFMP-thiourea and its analogs are valuable tools, particularly as inhibitors of soluble epoxide hydrolase (sEH), their chemical properties, specifically the thiourea moiety, necessitate a rigorous approach to validating on-target activity.[1][2][3][4] This resource provides the experimental frameworks to dissect observed cellular phenotypes, distinguishing true on-target effects from potential artifacts.
Section 1: The Core Challenge: On-Target Efficacy vs. Off-Target Artifacts
Before initiating troubleshooting, it is critical to understand the foundational pharmacology of TFMP-thiourea.
Frequently Asked Question: What is the primary target of TFMP-thiourea and what are the theoretical off-targets?
-
On-Target Mechanism: The established on-target activity of many thiourea-based compounds, including TFMP-thiourea analogs, is the inhibition of soluble epoxide hydrolase (sEH).[2][5][6] sEH is the enzyme responsible for degrading anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acid (DHET) forms.[7] Therefore, the intended on-target effect of TFMP-thiourea is an increase in the cellular concentration of EETs, leading to anti-inflammatory and other beneficial signaling events.[6][7]
-
Potential Off-Target Liabilities: The thiourea functional group is known for its ability to chelate metals and interact with a variety of proteins. The trifluoromethylphenyl group, while often enhancing metabolic stability and potency, also increases lipophilicity, which can lead to non-specific interactions at higher concentrations.[8][9] Several studies on substituted thiourea derivatives have reported cytotoxic effects that may be independent of sEH inhibition, potentially involving the induction of apoptosis or inhibition of other critical enzymes like topoisomerases.[1][4] Therefore, researchers must consider:
-
Inhibition of other hydrolases or metalloenzymes.
-
Induction of cellular stress pathways (e.g., ER stress, oxidative stress).
-
Direct cytotoxicity through mechanisms like apoptosis induction.[1]
-
Section 2: Troubleshooting Guide: From Ambiguous Data to Confirmed Mechanisms
This section provides systematic, step-by-step workflows to address specific experimental issues.
Issue 1: The Observed Phenotype Does Not Align with Known sEH Biology
You have treated your cells with TFMP-thiourea and observe a potent cellular response (e.g., cell death, morphological change, altered gene expression), but this phenotype cannot be easily explained by the stabilization of EETs.
This is a critical red flag for a potential off-target effect. The following workflow provides a gold-standard method for phenotype deconvolution.[10]
Workflow: Phenotype Deconvolution
Caption: A logical workflow to differentiate on-target from off-target effects.
Detailed Experimental Protocols:
-
Orthogonal Chemical Probe Testing:
-
Rationale: To determine if the effect is specific to the TFMP-thiourea chemical scaffold or common to sEH inhibition. Using an inhibitor with a different chemical structure but the same target is a powerful validation technique.[11][12]
-
Protocol:
-
Select a structurally unrelated, potent, and well-characterized sEH inhibitor (e.g., t-AUCB).
-
Perform a dose-response experiment with the new inhibitor, measuring the same phenotypic endpoint as with TFMP-thiourea.
-
Interpretation: If the unrelated inhibitor produces the same phenotype at concentrations consistent with its reported IC50 for sEH, the effect is likely on-target . If it does not, the effect is likely off-target .
-
-
-
Genetic Target Validation (siRNA/CRISPRi):
-
Protocol:
-
Design and validate at least two independent siRNA sequences or CRISPR guide RNAs targeting the sEH gene (EPHX2).
-
Transfect cells and confirm >70% knockdown of EPHX2 mRNA (by qPCR) or sEH protein (by Western blot).
-
Assess the cellular phenotype in the knockdown cells.
-
Interpretation: If the genetic knockdown of sEH phenocopies the effect of TFMP-thiourea, this provides strong evidence for an on-target mechanism.
-
-
Phenotypic Rescue Experiment:
-
Rationale: This experiment confirms that the phenotype observed in knockdown cells is specifically due to the loss of the target protein.[10][18][19][20][21][22]
-
Protocol:
-
Create an expression vector for human sEH that is resistant to your siRNA/sgRNA (e.g., by introducing silent mutations in the target sequence).
-
Co-transfect the EPHX2 knockdown cells with the rescue construct.
-
Assess the phenotype.
-
Interpretation: If re-expression of sEH reverses the phenotype caused by the knockdown (and mimicked by the drug), it confirms the phenotype is on-target .
-
-
Issue 2: Unbiased Identification of Novel Off-Targets
You have confirmed an off-target effect but do not know the molecular target responsible.
Workflow: Unbiased Target Deconvolution
Caption: A workflow for identifying unknown off-targets using chemical proteomics.
Recommended Methodologies:
-
Thermal Proteome Profiling (TPP): This method identifies protein targets by measuring changes in their thermal stability upon ligand binding, without requiring any modification to the compound.[23][24][25][26][27] A drug binding to its target typically stabilizes the protein, increasing its melting temperature.
-
Activity-Based Protein Profiling (ABPP): ABPP uses chemical probes that covalently bind to the active sites of specific enzyme families.[28][29][30][31][32][33] In a competitive experiment, pre-treatment with TFMP-thiourea would prevent probe binding to its direct targets, which can then be identified by quantitative mass spectrometry.
These advanced proteomic techniques provide an unbiased, proteome-wide view of the proteins that directly interact with your compound in a cellular context.[34][35][36][37]
Section 3: Essential Protocols & Data Tables
Quantitative Data Summary: A Framework for Decision Making
| Experimental Approach | Purpose | Key Readout(s) | Interpretation of Positive Result | Confidence Level |
| Structurally Unrelated Inhibitor | Differentiate scaffold vs. target effects | Recapitulation of phenotype | Effect is likely on-target | Moderate |
| siRNA/CRISPRi Knockdown | Validate target dependency | Phenocopy of drug treatment | Effect is on-target | High |
| Phenotypic Rescue | Confirm specificity of genetic validation | Reversal of knockdown phenotype | Confirms on-target specificity | Very High |
| Thermal Proteome Profiling (TPP) | Unbiased off-target identification | Increased protein melting temperature | Identifies direct binders | High |
| Competitive ABPP | Unbiased off-target identification | Decreased probe labeling | Identifies direct binders | High |
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of Soluble Epoxide Hydrolase by Natural Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. nbinno.com [nbinno.com]
- 10. criver.com [criver.com]
- 11. pnas.org [pnas.org]
- 12. Identifying relationships between unrelated pharmaceutical target proteins on the basis of shared active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RNAi and CRISPRi: On-target knockdown leads to high-confidence datasets [horizondiscovery.com]
- 14. revvity.com [revvity.com]
- 15. biocompare.com [biocompare.com]
- 16. synthego.com [synthego.com]
- 17. selectscience.net [selectscience.net]
- 18. Tetraploid rescue experiment - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rescuing Lethal Phenotypes Induced by Disruption of Genes in Mice: a Review of Novel Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]
- 25. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. | Semantic Scholar [semanticscholar.org]
- 26. Identifying drug targets with thermal proteome profiling using IBT-16plex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Target identification with quantitative activity based protein profiling (ABPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 30. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 31. Activity-Based Protein Profiling (ABPP) Service - Creative Proteomics [iaanalysis.com]
- 32. Activity-based protein profiling in bacteria: Applications for identification of therapeutic targets and characterization of microbial communities - PMC [pmc.ncbi.nlm.nih.gov]
- 33. tandfonline.com [tandfonline.com]
- 34. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 35. Drug target deconvolution by chemical proteomics [pubmed.ncbi.nlm.nih.gov]
- 36. europeanreview.org [europeanreview.org]
- 37. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Cytotoxicity: 3-(Trifluoromethyl)phenylthiourea Derivatives versus Cisplatin in Cancer Cell Lines
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the relentless pursuit of more effective and less toxic cancer therapeutics, the scientific community is continuously exploring novel chemical scaffolds that can overcome the limitations of established chemotherapeutic agents. Cisplatin, a cornerstone of combination chemotherapy for numerous cancers, is often hampered by severe side effects and the development of drug resistance.[1][2][3] This has spurred the investigation of new classes of compounds with alternative mechanisms of action and improved therapeutic indices. Among these, thiourea derivatives have emerged as a promising class of anticancer agents, with certain congeners demonstrating potent cytotoxic effects.[4][5][6][7] This guide provides an in-depth, objective comparison of the in vitro cytotoxicity of 3-(Trifluoromethyl)phenylthiourea derivatives against the well-established anticancer drug, cisplatin.
The Rationale for Exploring Thiourea Derivatives
The clinical utility of cisplatin is often challenged by its dose-limiting toxicities, including neurotoxicity and nephrotoxicity, and the intrinsic or acquired resistance in various tumor types.[1][2] Resistance mechanisms to cisplatin are multifaceted, involving reduced drug accumulation, enhanced DNA repair, and evasion of apoptosis.[1][8] Consequently, there is a critical need for novel anticancer agents that can circumvent these resistance pathways and offer a wider therapeutic window.
Thiourea derivatives have garnered significant interest due to their diverse biological activities, including anticancer properties.[6][7][9] The presence of the trifluoromethyl group in the this compound scaffold is of particular importance. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of a molecule, potentially leading to improved cellular uptake and bioavailability.[10][11] Furthermore, the structural flexibility of the thiourea backbone allows for modifications to fine-tune the cytotoxic activity and selectivity against cancer cells.
Comparative Cytotoxicity: A Data-Driven Analysis
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a higher cytotoxic potency.
Several studies have demonstrated that certain this compound derivatives exhibit significant cytotoxic activity against a range of human cancer cell lines, in some cases surpassing the potency of cisplatin.[12]
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of this compound Derivatives and Cisplatin against Various Cancer Cell Lines
| Compound/Drug | SW480 (Colon) | SW620 (Colon) | PC3 (Prostate) | K-562 (Leukemia) | Reference |
| Derivative 1 (3,4-dichloro) | 1.5 ± 0.31 | 3.1 ± 0.63 | 13.7 ± 7.04 | 5.3 ± 1.12 | [12] |
| Derivative 2 (4-CF3-phenyl) | 3.4 ± 0.81 | 8.9 ± 1.93 | 6.9 ± 1.64 | > 50 | [12] |
| Cisplatin | 10.5 ± 2.11 | 15.2 ± 3.07 | 12.8 ± 2.98 | 15.8 ± 3.45 | [12] |
Data presented as mean ± standard deviation. Lower IC50 values indicate higher cytotoxicity.
As evidenced in Table 1, select this compound derivatives, particularly those with additional electron-withdrawing substituents, demonstrate superior or comparable cytotoxicity to cisplatin against colon and leukemia cancer cell lines.[12] Notably, Derivative 1, with a 3,4-dichlorophenyl substituent, exhibited a significantly lower IC50 value against the SW480 colon cancer cell line compared to cisplatin.[12] This suggests a potent antiproliferative effect and highlights the potential of this chemical scaffold.
Mechanistic Insights: Divergent Pathways to Cell Death
The cytotoxic mechanisms of cisplatin are well-characterized and primarily involve the formation of DNA adducts, which obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][2][13]
Caption: Cisplatin's mechanism of action leading to apoptosis.
In contrast, the mechanisms of action for thiourea derivatives, while still under active investigation, appear to be more diverse and may not solely rely on direct DNA interaction. Studies suggest that some thiourea derivatives can induce apoptosis through various signaling pathways.[4] For instance, certain this compound derivatives have been shown to exert strong pro-apoptotic activity and inhibit the secretion of interleukin-6 (IL-6), a cytokine implicated in cancer progression.[12] Other thiourea derivatives have been reported to inhibit protein tyrosine kinases or topoisomerase II.[6]
Caption: Proposed mechanisms of action for thiourea derivatives.
This divergence in mechanisms is significant. A compound that does not directly target DNA may be able to overcome resistance mechanisms that are based on enhanced DNA repair, a common mode of cisplatin resistance.[1]
Experimental Protocol: Assessing Cytotoxicity via MTT Assay
To ensure the reproducibility and validity of cytotoxicity data, standardized and well-controlled experimental protocols are paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity and, by inference, cell viability.[14][15]
Experimental Workflow for Cytotoxicity Assessment
Caption: A typical workflow for an in vitro cytotoxicity assay.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding:
-
Harvest logarithmically growing cancer cells and perform a viable cell count (e.g., using a hemocytometer and trypan blue exclusion).
-
Seed the cells into a 96-well microtiter plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the this compound derivative and cisplatin in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in all wells is consistent and non-toxic to the cells (typically <0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with solvent only) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Formazan Solubilization:
-
Following the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound derivatives represent a promising class of cytotoxic agents with the potential to rival or even exceed the potency of cisplatin against certain cancer cell lines. Their divergent mechanisms of action may offer a strategic advantage in overcoming cisplatin resistance.
However, further research is imperative. Comprehensive screening of a broader range of this compound derivatives against a larger panel of cancer cell lines, including cisplatin-resistant models, is necessary to establish a more complete picture of their activity spectrum. In-depth mechanistic studies are also crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Ultimately, promising candidates will need to be advanced to preclinical in vivo studies to evaluate their efficacy and safety in a more complex biological system. The journey from a promising in vitro cytotoxic agent to a clinically approved therapeutic is long and arduous, but the initial data for this compound derivatives certainly warrants continued and enthusiastic investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Cisplatin - Wikipedia [en.wikipedia.org]
- 4. Synthesis and antitumor activities of novel thiourea α-aminophosphonates from dehydroabietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anticancer activity of acyl thioureas bearing pyrazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Insights into Mechanisms of Cisplatin Resistance: From Tumor Cell to Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncodaily.com [oncodaily.com]
- 14. kosheeka.com [kosheeka.com]
- 15. ijprajournal.com [ijprajournal.com]
A Comparative Guide to Validating the Mechanism of Action of 3-(Trifluoromethyl)phenylthiourea
For researchers and drug development professionals, understanding the precise mechanism of action of a compound is paramount to its successful development and application. This guide provides an in-depth, objective comparison of experimental approaches to validate the mechanism of action of 3-(Trifluoromethyl)phenylthiourea, a molecule with emerging biological significance. Drawing from established methodologies and field-proven insights, we will explore its potential as a TRPA1 antagonist and contrast its activity with other known modulators of this ion channel.
Introduction to this compound and its Putative Target
This compound belongs to a class of thiourea derivatives that have demonstrated a wide range of biological activities, including cytotoxic, antimicrobial, and antiviral effects[1][2]. The inclusion of the trifluoromethyl group often enhances biological activity and improves pharmacokinetic properties[3]. A growing body of evidence suggests that many thiourea-containing compounds interact with the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in pain, inflammation, and respiratory conditions[4][5][6].
TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and serves as a sensor for a variety of noxious stimuli, including chemical irritants, cold temperatures, and endogenous inflammatory mediators[7][8][9]. Its activation leads to the influx of cations, primarily Ca2+, resulting in neuronal depolarization and the sensation of pain or irritation[10]. Consequently, TRPA1 antagonists are being actively pursued as potential therapeutics for a range of conditions, including neuropathic pain, migraine, and asthma[5][6][11].
This guide will focus on a series of experimental validations to test the hypothesis that this compound acts as a TRPA1 antagonist. We will compare its profile with a known TRPA1 agonist, Allyl isothiocyanate (AITC), and a well-characterized TRPA1 antagonist, AMG0902.
Comparative Experimental Validation
To rigorously validate the mechanism of action of this compound, a multi-faceted approach is necessary, progressing from in vitro target engagement to cellular functional assays.
Part 1: In Vitro Target Engagement – Validating Direct Interaction with TRPA1
The initial and most crucial step is to determine if this compound directly interacts with the TRPA1 channel. This can be achieved through biochemical and biophysical assays.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists May Provide a Superior Treatment for Pain and Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure of the TRPA1 ion channel suggests regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Activation of TRPA1 by volatile organic chemicals leading to sensory irritation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What TRPA1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
A Comparative Guide to the Efficacy of 3-(Trifluoromethyl)phenylthiourea-Based Catalysts
In the landscape of modern organocatalysis, thiourea derivatives have emerged as a cornerstone for asymmetric synthesis, prized for their ability to activate substrates through hydrogen bonding. Among these, catalysts incorporating the 3-(trifluoromethyl)phenyl moiety have garnered significant attention. The strong electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the thiourea N-H protons, amplifying their hydrogen-bonding capability and, consequently, their catalytic efficacy. This guide provides a comparative analysis of various 3-(trifluoromethyl)phenylthiourea-based catalysts, offering insights into their performance, mechanistic nuances, and practical application for researchers, scientists, and professionals in drug development.
The Mechanism of Action: A Tale of Hydrogen Bonds
The catalytic prowess of thiourea derivatives lies in their capacity for dual hydrogen-bond donation from the coplanar N-H groups.[1] This interaction activates electrophilic substrates, such as carbonyls, imines, and nitroalkenes, rendering them more susceptible to nucleophilic attack.[2] The 3,5-bis(trifluoromethyl)phenyl group, a "privileged motif" in this context, significantly increases the acidity of the N-H protons, leading to stronger and more effective hydrogen bonding.[3][4][5][6]
Bifunctional thiourea catalysts take this a step further by incorporating a basic moiety, such as a tertiary amine, into their structure.[2][7] This allows for the simultaneous activation of both the electrophile (via the thiourea) and the nucleophile (via the basic site), leading to highly organized transition states and enhanced reactivity and selectivity.[2][8]
Monofunctional vs. Bifunctional Catalysis: A Visual Explanation
The mode of action differs significantly between monofunctional and bifunctional thiourea catalysts, as illustrated in the diagrams below.
Caption: Workflow of a monofunctional thiourea catalyst.
Caption: Workflow of a bifunctional thiourea catalyst.
Comparative Efficacy in the Asymmetric Michael Addition
The Michael addition is a benchmark reaction for evaluating the efficacy of these catalysts. The following tables summarize the performance of representative this compound-based catalysts in this transformation.
Table 1: Monofunctional Catalysts
| Catalyst | Nucleophile | Electrophile | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| Schreiner's Thiourea | Diethyl malonate | β-Nitrostyrene | Toluene | 10 | 72 | 95 | 21 | [4] |
Table 2: Bifunctional Catalysts
| Catalyst | Nucleophile | Electrophile | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| Takemoto's Catalyst | Acetylacetone | β-Nitrostyrene | Toluene | 1 | 24 | 98 | 93 | [9] |
| Cinchona-derived | Diphenyl phosphite | β-Nitrostyrene | Toluene | 10 | 12 | 92 | 95 | [10] |
| (R,R)-DPEN-derived | Acetylacetone | β-Nitrostyrene | CH2Cl2 | 10 | 48 | 99 | 94 | [7] |
Note: Reaction conditions such as temperature and concentration can influence the outcome and should be consulted in the original literature.
Experimental Protocol: Asymmetric Michael Addition Catalyzed by Takemoto's Catalyst
This protocol is a representative example for evaluating the efficacy of a bifunctional this compound-based catalyst.
Materials:
-
Takemoto's Catalyst ((1R,2R)-(-)-1,2-Diaminocyclohexane-N,N'-bis(3,5-bis(trifluoromethyl)phenyl)thiourea)
-
β-Nitrostyrene
-
Acetylacetone
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of β-nitrostyrene (0.1 mmol) in anhydrous toluene (1.0 mL) at room temperature, add Takemoto's catalyst (0.01 mmol, 10 mol%).
-
Add acetylacetone (0.12 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the desired Michael adduct.
-
Determine the yield and enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Self-Validation:
The trustworthiness of this protocol is ensured by the consistent and reproducible results obtained when using high-purity reagents and anhydrous conditions. The enantiomeric excess should be determined using a calibrated chiral HPLC column and compared against literature values for the specific catalyst batch.
The Catalytic Cycle: A Mechanistic Diagram
The following diagram illustrates the proposed catalytic cycle for the Michael addition of acetylacetone to β-nitrostyrene catalyzed by a bifunctional thiourea catalyst like Takemoto's.
Caption: Proposed catalytic cycle for a bifunctional thiourea catalyst.
Conclusion
The incorporation of the 3-(trifluoromethyl)phenyl group is a highly effective strategy for enhancing the catalytic activity of thiourea-based organocatalysts. Bifunctional catalysts, in particular, demonstrate superior performance in asymmetric reactions like the Michael addition, affording high yields and excellent enantioselectivities under mild conditions. The choice of catalyst backbone and the specific reaction conditions are crucial for achieving optimal results. This guide provides a foundational understanding for researchers to select and effectively utilize these powerful catalysts in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea [organic-chemistry.org]
- 10. Thiourea catalyzed organocatalytic enantioselective Michael addition of diphenyl phosphite to nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Cross-Validation of 3-(Trifluoromethyl)phenylthiourea
In the landscape of contemporary drug discovery, the journey of a candidate molecule from laboratory bench to clinical application is a rigorous path defined by meticulous evaluation. For researchers, scientists, and drug development professionals, the seamless translation of promising in vitro results into tangible in vivo efficacy is the cornerstone of success. This guide provides an in-depth comparative analysis of 3-(Trifluoromethyl)phenylthiourea and its derivatives, focusing on the critical cross-validation between in vitro and in vivo studies. By examining the experimental data and methodologies across different therapeutic areas, we aim to provide a comprehensive understanding of the translational potential of this versatile chemical scaffold.
The Promise of a Scaffold: this compound
Thiourea derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The inclusion of the 3-(trifluoromethyl)phenyl moiety often enhances the pharmacological profile of these compounds, leading to potent anticancer, antimicrobial, and antiviral properties.[1][2][3] This guide will dissect the performance of this scaffold in controlled laboratory settings and compare it with the complexities of a living biological system.
In Vitro Efficacy: A Foundation of Evidence
Initial screening of drug candidates relies heavily on in vitro assays to determine biological activity and mechanism of action in a rapid and cost-effective manner. For this compound and its analogs, a wealth of in vitro data underscores their therapeutic potential.
Anticancer Activity: Targeting Malignant Cells
A significant body of research has demonstrated the potent cytotoxic effects of this compound derivatives against a panel of human cancer cell lines.
Key Findings from In Vitro Studies:
-
Potent Cytotoxicity: Analogs of this compound have shown high cytotoxicity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC50 values often in the low micromolar range.[1]
-
Favorable Selectivity: Importantly, these compounds have demonstrated favorable selectivity, exhibiting lower toxicity towards normal human keratinocyte (HaCaT) cells compared to cancer cells.[1]
-
Mechanism of Action: The cytotoxic effects are attributed to the induction of apoptosis, as evidenced by Annexin V staining and caspase activation assays.[1][4] Furthermore, these compounds have been shown to inhibit the secretion of interleukin-6 (IL-6), a cytokine implicated in cancer progression.[1]
Table 1: In Vitro Cytotoxic Activity of this compound Analogs
| Compound/Analog | Cell Line | IC50 (µM)[1] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon) | 9.0 ± 2.1 |
| SW620 (Colon) | 1.5 ± 0.7 | |
| PC3 (Prostate) | 10.2 ± 3.5 | |
| K-562 (Leukemia) | 6.3 ± 1.1 | |
| HaCaT (Normal) | > 41.2 | |
| 1-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon) | 15.4 ± 3.1 |
| SW620 (Colon) | 7.6 ± 1.8 | |
| PC3 (Prostate) | 18.2 ± 4.3 | |
| K-562 (Leukemia) | 12.1 ± 2.5 | |
| HaCaT (Normal) | > 45.1 | |
| Cisplatin (Reference) | SW480 (Colon) | 12.1 ± 2.8 |
| SW620 (Colon) | 19.8 ± 4.5 | |
| PC3 (Prostate) | 13.5 ± 3.1 | |
| K-562 (Leukemia) | 8.9 ± 1.9 | |
| HaCaT (Normal) | 15.2 ± 3.6 |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer and normal cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
**dot graph "In_Vitro_Anticancer_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Preparation" { label = "Preparation"; style=filled; color="#F1F3F4"; "Cell_Culture" [label="Cancer & Normal\nCell Lines"]; "Compound_Prep" [label="this compound\nStock Solutions"]; }
subgraph "cluster_Assay" { label = "MTT Assay"; style=filled; color="#F1F3F4"; "Seeding" [label="Cell Seeding\n(96-well plates)"]; "Treatment" [label="Compound\nTreatment"]; "Incubation" [label="Incubation\n(48-72h)"]; "MTT_Addition" [label="MTT Addition"]; "Solubilization" [label="Formazan\nSolubilization"]; "Absorbance" [label="Absorbance\nReading (570nm)"]; }
subgraph "cluster_Analysis" { label = "Data Analysis"; style=filled; color="#F1F3F4"; "IC50_Calc" [label="IC50 Value\nCalculation"]; "Selectivity_Index" [label="Selectivity Index\n(IC50 Normal / IC50 Cancer)"]; }
"Cell_Culture" -> "Seeding"; "Compound_Prep" -> "Treatment"; "Seeding" -> "Treatment" -> "Incubation" -> "MTT_Addition" -> "Solubilization" -> "Absorbance" -> "IC50_Calc" -> "Selectivity_Index"; } } Caption: Workflow for In Vitro Cytotoxicity Testing.
Antimicrobial Activity: Combating Pathogens
Derivatives of this compound have also demonstrated significant in vitro activity against a range of pathogenic microorganisms.
Key Findings from In Vitro Studies:
-
Gram-Positive Bacteria: High inhibitory activity has been observed against Gram-positive cocci, including standard and hospital strains of Staphylococcus aureus and Staphylococcus epidermidis.[2]
-
Methicillin-Resistant Staphylococci (MRS): Copper(II) complexes of these derivatives are active against methicillin-resistant strains, with MIC values as low as 2 µg/mL.[5][6]
-
Mycobacteria: Strong inhibitory effects against mycobacteria isolated from tuberculosis patients have been reported, in some cases exceeding the potency of the reference drug isoniazid.[5][7]
-
Mechanism of Action: The antimicrobial effect is believed to stem from the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[2][5][6][8]
Table 2: In Vitro Antimicrobial Activity of a this compound Derivative Copper Complex
| Microorganism | MIC (µg/mL)[5][6] |
| Staphylococcus aureus (MRSA strains) | 2 |
| Staphylococcus epidermidis (MRSE strains) | 2 |
| Mycobacterium tuberculosis (resistant strains) | 4-8 |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Bacterial Suspension: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Perform two-fold serial dilutions of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
**dot graph "Antimicrobial_MIC_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Prep" { label = "Preparation"; style=filled; color="#F1F3F4"; "Bacterial_Culture" [label="Standardized\nBacterial Suspension"]; "Compound_Dilution" [label="Serial Dilution of\nTest Compound"]; }
subgraph "cluster_Assay" { label = "Broth Microdilution"; style=filled; color="#F1F3F4"; "Inoculation" [label="Inoculation of\n96-well Plates"]; "Incubation" [label="Incubation\n(18-24h)"]; "Visual_Inspection" [label="Visual Inspection\nfor Growth"]; }
subgraph "cluster_Result" { label = "Result"; style=filled; color="#F1F3F4"; "MIC_Determination" [label="MIC Value\nDetermination"]; }
"Bacterial_Culture" -> "Inoculation"; "Compound_Dilution" -> "Inoculation"; "Inoculation" -> "Incubation" -> "Visual_Inspection" -> "MIC_Determination"; } } Caption: Workflow for MIC Determination via Broth Microdilution.
In Vivo Validation: The Litmus Test for Clinical Viability
While in vitro data provides a strong foundation, the ultimate test of a drug candidate's potential lies in its performance within a complex living organism. In vivo studies are essential to evaluate pharmacokinetics, pharmacodynamics, efficacy, and safety in a whole-animal system.
Anticancer Efficacy in Animal Models
Direct in vivo anticancer studies for this compound are limited in the public domain. However, data from a closely related dinuclear copper(II)-thiourea complex provides valuable insights into the potential for in vivo translation.
Key Findings from an In Vivo Study of a Copper(II)-Thiourea Complex:
-
Tumor Growth Inhibition: In a hepatocellular carcinoma (SMMC7721) xenograft model in nude mice, the copper(II)-thiourea complex demonstrated approximately 60% tumor growth inhibition at a dosage of 2 mg/kg.[9]
Table 3: In Vitro vs. In Vivo Anticancer Activity of a Dinuclear Copper(II)-Thiourea Complex
| Compound | Cell Line | In Vitro IC50 (µM)[9] | In Vivo Model | Tumor Growth Inhibition (%)[9] | Dosage[9] |
| [Cu2(dppc)2I2] | SMMC7721 | 2.5 ± 0.3 | SMMC7721 Xenograft | ~60 | 2 mg/kg |
This correlation, while not for the exact parent compound, suggests that the cytotoxic potency observed in vitro can translate to significant antitumor effects in a living model. The discrepancy in the magnitude of the effect underscores the complexities of drug delivery, metabolism, and tumor microenvironment interactions that are absent in in vitro settings.
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., SMMC7721) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound (or vehicle) via a relevant route (e.g., intraperitoneal or oral) at a predetermined dosage and schedule.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Efficacy Evaluation: At the end of the study, calculate the percentage of tumor growth inhibition compared to the control group.
**dot graph "Xenograft_Model_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Cell_Implantation" [label="Subcutaneous Injection\nof Cancer Cells"]; "Tumor_Development" [label="Tumor Growth to\nPalpable Size"]; "Randomization" [label="Randomization of Mice\n(Treatment vs. Control)"]; "Treatment_Administration" [label="Administration of\nTest Compound/Vehicle"]; "Tumor_Monitoring" [label="Periodic Tumor\nVolume Measurement"]; "Endpoint_Analysis" [label="Calculation of Tumor\nGrowth Inhibition"];
"Cell_Implantation" -> "Tumor_Development" -> "Randomization" -> "Treatment_Administration" -> "Tumor_Monitoring" -> "Endpoint_Analysis"; } } Caption: Workflow for an In Vivo Xenograft Tumor Model.
Antimicrobial Efficacy in an Animal Model of Infection
More direct in vivo evidence for the efficacy of thiourea derivatives comes from a study on a compound, referred to as TD4, in a mouse model of MRSA skin infection.
Key Findings from an In Vivo Study of a Thiourea Derivative (TD4):
-
Reduced Infection Severity: In an MRSA-induced skin infection model, TD4 significantly reduced the size of the infective lesion compared to the vehicle-treated control group.[1]
-
Bacterial Load Reduction: Treatment with TD4 also led to a significant decrease in the number of bacteria within the infected tissue.[1]
This study provides a compelling example of successful in vitro to in vivo translation for the antimicrobial properties of a thiourea derivative. The potent in vitro antibacterial activity against MRSA was mirrored by a clear therapeutic effect in a relevant animal model.
Experimental Protocol: Murine Skin Infection Model
-
Infection: Induce a localized skin infection in mice by subcutaneous injection of a clinical isolate of MRSA.
-
Treatment: Topically or systemically administer the test compound or a vehicle control to the infected area at specified time points post-infection.
-
Lesion Measurement: Monitor the size of the skin lesion daily.
-
Bacterial Quantification: At the end of the experiment, excise the infected skin tissue, homogenize it, and perform serial dilutions for colony-forming unit (CFU) counting on appropriate agar plates.
-
Efficacy Assessment: Compare the lesion size and bacterial load between the treated and control groups.
Cross-Validation Analysis: Connecting the Dots
The available data, while not exhaustive for this compound itself in all therapeutic areas, allows for a critical cross-validation analysis for the broader class of thiourea derivatives.
-
Anticancer Activity: The strong in vitro cytotoxicity of this compound analogs against various cancer cell lines is a promising starting point. The in vivo efficacy of a related copper complex suggests that this class of compounds can overcome the physiological barriers to exert an antitumor effect. However, the transition from a simple 2D cell culture to a complex 3D tumor microenvironment in vivo often leads to a reduction in perceived potency. Factors such as drug penetration into the tumor, metabolic inactivation, and interaction with the host immune system all play a role.
-
Antimicrobial Activity: The correlation between in vitro MIC values and in vivo efficacy in a skin infection model for a thiourea derivative is more direct. This is likely because the target (bacteria) and the mechanism of action (inhibition of essential enzymes) are conserved between the two settings. For localized infections, achieving therapeutic concentrations at the site of infection is also more straightforward.
Future Directions and Conclusion
The in vitro studies on this compound and its derivatives have laid a robust foundation, demonstrating potent and selective anticancer and antimicrobial activities. While direct in vivo data for this specific parent compound remains to be fully elucidated in the public domain, the successful translation of efficacy for closely related thiourea derivatives provides a strong rationale for its continued investigation.
Future research should focus on:
-
Conducting in vivo efficacy studies of this compound in relevant cancer xenograft and infection models.
-
Investigating the pharmacokinetic and pharmacodynamic properties of the compound to optimize dosing and delivery.
-
Exploring the potential for combination therapies to enhance efficacy and overcome potential resistance mechanisms.
References
- 1. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thiourea toxicity in mouse C3H/10T1/2 cells expressing human flavin-dependent monooxygenase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiourea derivatives as specific inhibitors of picorna viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. merckmillipore.com [merckmillipore.com]
A Researcher's Guide to Evaluating the Selectivity of 3-(Trifluoromethyl)phenylthiourea Derivatives for Cancer Cells Over Normal Cells
In the landscape of anticancer drug discovery, the paramount challenge is to develop therapeutic agents that exhibit potent cytotoxicity against malignant cells while preserving the integrity of healthy tissues. A high therapeutic index, reflective of a compound's selectivity, is the hallmark of a promising drug candidate. This guide provides an in-depth, technical comparison of 3-(Trifluoromethyl)phenylthiourea derivatives, a class of compounds showing significant promise in achieving this selective cytotoxicity. We will explore the causality behind experimental design, present comparative data, and provide validated protocols to empower researchers in this critical field.
The inclusion of a trifluoromethyl (CF3) group is a strategic choice in medicinal chemistry. This group is highly lipophilic and electron-withdrawing, which can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] When incorporated into the thiourea scaffold—a structure known for a wide array of biological activities including anticancer effects—it creates a powerful pharmacophore for developing novel therapeutics.[3][4]
Comparative Selectivity of Phenylthiourea Derivatives
The ultimate goal is to identify compounds with a high Selectivity Index (SI), a quantitative measure of a drug's preference for killing cancer cells over normal cells. The SI is calculated as the ratio of the half-maximal inhibitory concentration (IC50) in a normal cell line to the IC50 in a cancer cell line.[5][6] An SI value greater than 3 is typically considered indicative of high selectivity.[5][7]
A study investigating a series of newly synthesized this compound analogs evaluated their cytotoxicity against a panel of human cancer cell lines—colon (SW480, SW620), prostate (PC3), and leukemia (K-562)—and compared it to their effect on normal human keratinocyte cells (HaCaT). The results highlight several derivatives with favorable activity and selectivity, often surpassing the reference chemotherapeutic agent, cisplatin.
Table 1: Comparative Cytotoxicity (IC50, µM) and Selectivity Index (SI) of this compound Derivatives
| Compound ID | R-Group Substituent | Cancer Cell Line | IC50 (µM) Cancer Cells | Normal Cell Line (HaCaT) | IC50 (µM) Normal Cells | Selectivity Index (SI) |
| Derivative 2 | 3,4-Dichlorophenyl | SW620 (Colon) | 1.5 ± 0.72 | HaCaT | > 100 | > 66.7 |
| PC3 (Prostate) | 13.7 ± 7.04 | HaCaT | > 100 | > 7.3 | ||
| Derivative 8 | 4-Trifluoromethylphenyl | SW620 (Colon) | 5.8 ± 0.76 | HaCaT | 41.6 ± 2.62 | 7.2 |
| PC3 (Prostate) | 6.9 ± 1.64 | HaCaT | 41.6 ± 2.62 | 6.0 | ||
| Derivative 9 | 4-Chlorophenyl | SW620 (Colon) | 7.6 ± 1.75 | HaCaT | > 100 | > 13.2 |
| Cisplatin | (Reference Drug) | SW620 (Colon) | 12.0 ± 2.22 | HaCaT | 11.2 ± 1.12 | 0.93 |
| PC3 (Prostate) | 12.9 ± 2.21 | HaCaT | 11.2 ± 1.12 | 0.87 |
Data synthesized from "Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives". The SI is calculated as IC50 (HaCaT) / IC50 (Cancer Cell Line).
From this data, it is evident that derivatives with electron-withdrawing substituents, such as dihalogenophenyl (Derivative 2) and 4-CF3-phenyl (Derivative 8) groups, exhibit the most potent and selective anticancer activity. Notably, Derivative 2, with a 3,4-dichlorophenyl substituent, displayed an exceptionally high SI for colon cancer cells, making it a standout candidate for further investigation.
Mechanisms of Action: Why This Selectivity?
The selectivity of these compounds is not arbitrary; it is rooted in their molecular mechanism of action. Thiourea derivatives are known to interact with multiple biological targets that are often dysregulated in cancer cells.[3] Some reported mechanisms include:
-
Induction of Apoptosis: The most effective thiourea derivatives were found to be strong inducers of programmed cell death (apoptosis). For example, Derivative 2 induced late apoptosis in 95-99% of colon cancer cells. This is a critical mechanism for an anticancer agent, as it eliminates cancer cells in a controlled manner.
-
Inhibition of Key Signaling Pathways: Various thiourea derivatives have been shown to inhibit critical signaling pathways necessary for tumor growth and survival, such as those involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR) kinase, and the K-Ras protein.[8]
-
Inhibition of Interleukin-6 (IL-6): The study found that all tested derivatives acted as inhibitors of IL-6 secretion in colon cancer cells. IL-6 is a pro-inflammatory cytokine that plays a significant role in tumor progression and metastasis, making its inhibition a valuable therapeutic strategy.
Caption: Potential mechanisms of selective anticancer activity for thiourea derivatives.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of selectivity data, rigorous and well-controlled experimental protocols are essential. Below are detailed methodologies for the key assays.
Synthesis of 1-(3,4-Dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea (Derivative 2)
This protocol describes a standard single-step synthesis. The rationale is a straightforward nucleophilic addition reaction.
Materials:
-
3-(Trifluoromethyl)aniline
-
3,4-Dichlorophenyl isothiocyanate
-
Acetonitrile (anhydrous)
-
Stir plate and magnetic stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve 1 equivalent of 3-(trifluoromethyl)aniline in anhydrous acetonitrile in the round-bottom flask.
-
Add 1.1 equivalents of 3,4-dichlorophenyl isothiocyanate to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure compound.
-
Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: General workflow for the synthesis of this compound derivatives.
In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a reliable and sensitive method for determining drug-induced cytotoxicity.[9][10] It measures cell density by quantifying total cellular protein content, making it less susceptible to interference from metabolic changes compared to assays like MTT.[9][11] The National Cancer Institute (NCI) utilizes the SRB assay for its drug-toxicity screening.[9]
Materials:
-
Cancer and normal cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Plate reader (absorbance at 515 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of the thiourea derivative (typically from 0.01 to 100 µM). Include a vehicle control (DMSO only) and an untreated control. Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour. Causality: TCA precipitates proteins, fixing the cells to the plate and ensuring that the subsequent staining reflects the cell number at the end of the treatment period.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature. Causality: SRB is an aminoxanthene dye with two sulfonic groups that bind electrostatically to the basic amino acid residues of proteins under mildly acidic conditions.
-
Wash and Dry: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Shake the plates for 5-10 minutes on a shaker and measure the optical density (OD) at 515 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Linearity Comparison of Three Colorimetric Cytotoxicity Assays [scirp.org]
- 10. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Benchmarking New 3-(Trifluoromethyl)phenylthiourea Derivatives Against Existing Drugs: A Comparison Guide
In the dynamic landscape of oncology drug discovery, the identification and validation of novel therapeutic agents with improved efficacy and selectivity remain a paramount objective. This guide provides a comprehensive comparative analysis of a promising class of compounds, 3-(trifluoromethyl)phenylthiourea derivatives, against established anticancer drugs. Designed for researchers, scientists, and drug development professionals, this document delves into their cytotoxic potential, mechanistic underpinnings, and the rigorous experimental protocols required for their evaluation.
Introduction: The Promise of this compound Derivatives
Thiourea derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The incorporation of a trifluoromethylphenyl moiety is of particular interest, as the trifluoromethyl group can enhance metabolic stability and binding affinity to biological targets.[2] Recent studies have demonstrated that certain this compound derivatives exhibit significant cytotoxic activity against a range of human cancer cell lines, positioning them as compelling candidates for further preclinical development.[1]
This guide will benchmark these novel derivatives against standard-of-care chemotherapeutic agents and targeted therapies, providing a data-driven comparison of their in vitro anticancer activity. A critical aspect of this evaluation is the understanding of their mechanism of action, with a focus on the induction of apoptosis, a key hallmark of effective cancer therapies.
Comparative Antiproliferative Activity
A crucial step in the preclinical assessment of any new anticancer agent is the determination of its cytotoxic potency against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting biological processes. The following tables present a comparative summary of the IC50 values for selected this compound derivatives and established anticancer drugs against human colon, prostate, and leukemia cancer cell lines.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of this compound Derivatives and Standard Anticancer Drugs against Colon Cancer Cell Lines.
| Compound/Drug | SW480 (Primary Colon Cancer) | SW620 (Metastatic Colon Cancer) |
| This compound Derivatives | ||
| Derivative 2 (3,4-dichlorophenyl) | 7.3 - 9.0 µM | 1.5 µM[3] |
| Derivative 8 (4-CF3-phenyl) | 7.3 - 9.0 µM | 5.8 - 7.6 µM[3] |
| Standard Drugs | ||
| 5-Fluorouracil | ~10.45 µM (24h) | Not specified |
| Oxaliplatin | 2.0 - 4.9 µM | Not specified |
| Sorafenib | Not specified | Not specified |
| Vemurafenib (BRAF V600E mutant) | Not specified | Not specified |
Table 2: Comparative in vitro Cytotoxicity (IC50, µM) of this compound Derivatives and Standard Anticancer Drugs against Prostate and Leukemia Cancer Cell Lines.
| Compound/Drug | PC3 (Metastatic Prostate Cancer) | K-562 (Chronic Myelogenous Leukemia) |
| This compound Derivatives | ||
| Derivative 8 (4-CF3-phenyl) | 6.9 µM[3] | ≤ 10 µM[1] |
| Derivative 2 (3,4-dichlorophenyl) | Not specified | ≤ 10 µM[1] |
| Standard Drugs | ||
| Docetaxel | Not specified | Not specified |
| Doxorubicin | Not specified | Not specified |
Note: The IC50 values are compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. The NCI-60 database provides standardized data for many established drugs.[4]
Mechanism of Action: Induction of Apoptosis
A significant body of evidence suggests that many effective anticancer drugs exert their cytotoxic effects by inducing programmed cell death, or apoptosis.[5] This is a highly regulated process that involves a cascade of molecular events leading to cell dismantling without inducing an inflammatory response. Our investigations indicate that this compound derivatives are potent inducers of apoptosis.[1]
The Apoptotic Signaling Pathway
Apoptosis is primarily regulated by two interconnected pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a family of cysteine proteases called caspases, which are the executioners of apoptosis.
-
The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.[6]
-
The Intrinsic Pathway: This pathway is triggered by intracellular stress signals, such as DNA damage or oxidative stress. These signals lead to the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors, most notably cytochrome c. In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates initiator caspase-9.[6][7]
Both initiator caspases (caspase-8 and caspase-9) can then activate the executioner caspases, primarily caspase-3, which cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[8]
The intrinsic pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[9] The balance between these opposing factions determines the cell's fate. Pro-apoptotic signals lead to the activation and oligomerization of Bax and Bak, which form pores in the mitochondrial outer membrane, facilitating the release of cytochrome c.[7]
Initial mechanistic studies suggest that this compound derivatives may exert their pro-apoptotic effects by modulating the expression or activity of Bcl-2 family proteins and promoting the activation of the caspase cascade.[10]
Experimental Protocols for Cytotoxicity Assessment
To ensure the reproducibility and validity of cytotoxicity data, standardized and well-characterized assays are essential. The following sections provide detailed, step-by-step methodologies for two widely used colorimetric assays for assessing cell viability: the MTT and XTT assays.
Experimental Workflow
The general workflow for assessing the cytotoxicity of novel compounds involves several key steps, from cell culture preparation to data analysis.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compounds) and untreated controls (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement: Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of 570 nm.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot a dose-response curve of cell viability versus compound concentration to determine the IC50 value.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol
The XTT assay is another colorimetric method for determining cell viability. Unlike MTT, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the formazan solubilization step.[6]
Materials:
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow the same procedure as described in the MTT assay protocol (Steps 1 and 2).
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: After the treatment incubation period, add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. The incubation time may need to be optimized for different cell lines.
-
Absorbance Measurement: Gently shake the plate to ensure a homogenous distribution of the color. Measure the absorbance of the water-soluble formazan product using a microplate reader at a wavelength between 450 and 500 nm.[6] A reference wavelength of 630-690 nm is recommended to subtract non-specific background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the same formula as in the MTT assay. Plot a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The data presented in this guide demonstrate that this compound derivatives represent a promising new class of anticancer agents with potent cytotoxic activity against various cancer cell lines. Their ability to induce apoptosis underscores their potential as effective therapeutics. The provided experimental protocols offer a robust framework for the continued evaluation and benchmarking of these and other novel compounds.
Future research should focus on elucidating the precise molecular targets of these derivatives within the apoptotic pathway and expanding the in vitro testing to a broader panel of cancer cell lines, including those in the NCI-60 panel, to gain a more comprehensive understanding of their activity spectrum. In vivo studies in relevant animal models will be the next critical step in validating their therapeutic potential and advancing them toward clinical development.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3-(trifluoromethyl)phenyl]thiourea | CymitQuimica [cymitquimica.com]
- 3. hcplive.com [hcplive.com]
- 4. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Docetaxel | CellMinerCDB | NCI Genomics and Pharmacology Facility [discover.nci.nih.gov]
A Researcher's Guide to Assessing Bacterial Resistance Profiles of 3-(Trifluoromethyl)phenylthiourea Compounds
In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, 3-(Trifluoromethyl)phenylthiourea derivatives have emerged as a promising class of antibacterial agents, demonstrating notable activity against challenging Gram-positive pathogens. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the resistance profiles of bacteria to these compounds. We will delve into the underlying mechanisms of action, established methodologies for resistance testing, and a comparative analysis against clinically relevant antibiotics, ensuring a holistic understanding of their potential and limitations.
The Scientific Imperative: Understanding the Action and Evasion of this compound Compounds
This compound and its derivatives exert their antibacterial effects by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for DNA replication, repair, and segregation. By inhibiting their function, these compounds disrupt fundamental cellular processes, leading to bacterial cell death. The trifluoromethyl group on the phenyl ring is often crucial for this enhanced antibacterial activity.[2]
However, the selective pressure exerted by any antimicrobial agent inevitably leads to the emergence of resistance. For topoisomerase inhibitors like the this compound compounds, two principal mechanisms of resistance have been identified:
-
Target Site Modification: Spontaneous mutations in the genes encoding the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can alter the drug-binding site. These alterations reduce the affinity of the compound for its target, thereby diminishing its inhibitory effect.
-
Active Efflux: Bacteria can employ membrane-bound transporter proteins, known as efflux pumps, to actively extrude the antimicrobial agent from the cell.[3][4] This mechanism prevents the compound from reaching a sufficiently high intracellular concentration to inhibit its target enzymes. Overexpression of these pumps is a common strategy for developing multidrug resistance.[5]
A thorough assessment of a novel antibacterial agent requires a multi-faceted approach that not only quantifies its potency but also elucidates the potential for and mechanisms of resistance.
Experimental Framework for Resistance Profile Assessment
To ensure scientific rigor and reproducibility, all antimicrobial susceptibility testing should be conducted in accordance with established standards. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these methodologies.[6][7][8][9]
Workflow for Assessing Bacterial Resistance
References
- 1. [3-(trifluoromethyl)phenyl]thiourea | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Efflux pumps: gatekeepers of antibiotic resistance in Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multidrug efflux pump overexpression in Staphylococcus aureus after single and multiple in vitro exposures to biocides and dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. testinglab.com [testinglab.com]
- 8. researchgate.net [researchgate.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(Trifluoromethyl)phenylthiourea
For researchers and developers engaged in the synthesis of novel pharmaceutical and agrochemical agents, 3-(Trifluoromethyl)phenylthiourea (CAS No. 1736-70-5) is a valuable chemical intermediate.[1] Its unique structure, combining a thiourea moiety with a trifluoromethyl group, offers significant advantages in modulating biological activity and pharmacokinetic properties.[1] However, the same reactivity that makes this compound useful also necessitates a rigorous and well-understood protocol for its handling and disposal.
This guide provides essential, field-proven procedures for the safe disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring that your disposal plan is not only compliant but also a self-validating system of safety and environmental stewardship.
Core Hazard Profile and Risk Assessment
Effective disposal begins with a comprehensive understanding of the risks. This compound is not a benign substance; it possesses a distinct hazard profile that must be respected at all stages, from handling to final disposal. The primary hazards, as defined by the Globally Harmonized System (GHS), underscore the need for caution.[2][3]
The compound is harmful if swallowed or inhaled and is a known skin sensitizer and serious eye irritant.[3] The trifluoromethyl group, while enhancing metabolic stability in drug candidates, also contributes to the molecule's environmental persistence. Therefore, improper disposal can lead to long-term environmental contamination. Thiourea and its derivatives are generally considered hazardous materials, with some suspected of carcinogenicity and reproductive toxicity, warranting their treatment as hazardous waste.[4][5]
Table 1: Hazard and Chemical Identity Summary
| Property | Identifier | Source(s) |
| Chemical Name | This compound | [2] |
| CAS Number | 1736-70-5 | [6][7] |
| Molecular Formula | C₈H₇F₃N₂S | [2][6] |
| GHS Signal Word | Warning | [2][3] |
| Hazard Statements | H302: Harmful if swallowed | [2][3] |
| H317: May cause an allergic skin reaction | [2][3] | |
| H319: Causes serious eye irritation | [2][3] | |
| H332: Harmful if inhaled | [3] | |
| Personal Protective Equipment | N95 Dust Mask, Chemical Safety Goggles, Nitrile Gloves | [8] |
Pre-Disposal Protocol: Waste Segregation and Containerization
The foundation of a safe disposal plan is the meticulous segregation and containment of all waste streams associated with this compound. Cross-contamination with other laboratory waste can lead to dangerous chemical reactions or complicate the final disposal process.
Step-by-Step Segregation and Containerization:
-
Identify All Waste Streams: Treat the following as hazardous waste:
-
Expired or unneeded solid this compound.
-
Contaminated personal protective equipment (PPE), including gloves, lab coats, and shoe covers.
-
Spill cleanup materials (absorbent pads, contaminated wipes).
-
Empty containers that once held the chemical. These are not considered "empty" in a regulatory sense until properly decontaminated.[4]
-
-
Select an Appropriate Waste Container:
-
Use only UN-rated, leak-proof containers designated for solid hazardous waste.[4]
-
The container must be compatible with the chemical; a high-density polyethylene (HDPE) drum or pail is a standard choice.
-
Ensure the container has a secure, sealable lid to prevent the release of dust or vapors.
-
-
Label the Container Correctly: Proper labeling is a critical safety and regulatory requirement. The label must be affixed to the container before any waste is added and must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Toxic," "Irritant," "Sensitizer").
-
The date on which the first piece of waste was added (accumulation start date).
-
The name and contact information of the responsible researcher or lab.
-
Step-by-Step Disposal Workflow
This protocol outlines the process from the point of waste generation to its final removal by a certified disposal service.
3.1. Required Personal Protective Equipment (PPE)
Before handling any waste, don the appropriate PPE to mitigate exposure risks.[8]
-
Respiratory Protection: An N95-rated dust mask is mandatory to prevent the inhalation of fine particulates.[8]
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against eye irritation from airborne dust.[8]
-
Hand Protection: Wear chemical-resistant gloves (nitrile is a suitable option). Double-gloving is recommended for enhanced safety.
-
Body Protection: A fully fastened laboratory coat.
3.2. Waste Collection and Transfer
The objective is to transfer waste into the designated container with minimal dust generation.
-
Work in a Controlled Area: Perform all waste handling inside a certified chemical fume hood or a designated, well-ventilated area.[9][10]
-
Minimize Dust: If transferring solid chemical, do so carefully and slowly. Do not pour from a height. Use a dedicated scoop or spatula.
-
Package Contaminated Materials: Place all contaminated disposables (gloves, wipes, weigh boats) directly into the labeled hazardous waste container.
-
Seal Securely: Once waste has been added, securely fasten the container lid.
3.3. Decontamination of Reusable Equipment
Any non-disposable equipment (glassware, spatulas) that has come into contact with the chemical must be decontaminated.
-
Initial Rinse: Rinse the equipment with a suitable solvent (e.g., acetone or ethanol) inside a chemical fume hood.
-
Collect Rinse Solvent: This initial rinse solvent is now considered hazardous waste and must be collected in a separate, properly labeled container for liquid hazardous waste. Do not pour it down the drain. [9][11]
-
Standard Washing: After the initial decontamination rinse, the equipment can be cleaned using standard laboratory washing procedures.
3.4. Temporary On-Site Storage
Store the sealed hazardous waste container in a designated satellite accumulation area within your laboratory. This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from sources of ignition and incompatible materials.[12]
-
Clearly marked as a hazardous waste accumulation point.
3.5. Final Disposal
The final disposal of this compound must be conducted by a licensed environmental services contractor.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.
-
Provide Documentation: You will need to provide a complete and accurate description of the waste, including its chemical composition and any other contaminants.
-
Disposal Method: The most common and effective method for this type of organic waste is high-temperature incineration in a facility permitted to handle hazardous materials.[13] As a fluorinated organic compound, its disposal may fall under specific guidance from regulatory bodies like the U.S. EPA, which recommends technologies that minimize environmental release, such as thermal destruction.[14][15]
Emergency Protocol: Spill Management
In the event of a spill, a swift and systematic response is crucial to ensure personnel safety and prevent environmental release.
Spill Response Workflow
Caption: Workflow for responding to a solid this compound spill.
Regulatory Framework
All disposal activities must comply with federal, state, and local regulations. In the United States, key regulatory bodies include:
-
The Occupational Safety and Health Administration (OSHA): OSHA sets standards for worker safety during the handling of hazardous materials and waste operations.[16][17][18]
-
The Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the management and disposal of hazardous waste.[12] The EPA's updated interim guidance on the disposal of PFAS and materials containing PFAS provides a valuable framework for managing fluorinated compounds to minimize environmental release, prioritizing technologies like thermal treatment.[14][15][19]
Always consult your institution's EHS department, as they will provide specific guidance that incorporates all applicable regulations for your location.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C8H7F3N2S | CID 735844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Thiourea,N-[3-(trifluoromethyl)phenyl] | CAS#:1736-70-5 | Chemsrc [chemsrc.com]
- 7. [3-(trifluoromethyl)phenyl]thiourea | CymitQuimica [cymitquimica.com]
- 8. 3-(Trifluoromethyl)phenyl thiourea 97 1736-70-5 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. chemos.de [chemos.de]
- 12. nj.gov [nj.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. cleanmanagement.com [cleanmanagement.com]
- 17. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 18. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 19. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
